molecular formula C9H14O3 B3132877 (1r,4r)-Methyl 4-formylcyclohexanecarboxylate CAS No. 37942-76-0

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Cat. No.: B3132877
CAS No.: 37942-76-0
M. Wt: 170.21 g/mol
InChI Key: LARSGJZNVQJRMD-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1r,4r)-Methyl 4-formylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,4r)-Methyl 4-formylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-formylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSGJZNVQJRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969303
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54274-80-5
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 54274-80-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional alicyclic compound featuring both an aldehyde and a methyl ester group in a trans configuration on a cyclohexane ring. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and other specialty chemicals. Its CAS number is 54274-80-5.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is typically a colorless to light yellow liquid.[1] Its bifunctional nature, possessing both a reactive aldehyde and a stable ester, dictates its chemical behavior and utility in synthesis.

PropertyValueSource
CAS Number 54274-80-5[1][2]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
Boiling Point 236.4 ± 33.0 °C (Predicted)[1]
Density 1.129 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]

Synthesis and Purification

The most prevalent laboratory-scale synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is the oxidation of the corresponding primary alcohol, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate. Several oxidation protocols are effective, with the Swern oxidation being a commonly cited method.

Swern Oxidation: A Preferred Method

The Swern oxidation is renowned for its mild reaction conditions, which are compatible with a wide range of functional groups, thus preventing over-oxidation to the carboxylic acid.[3] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at cryogenic temperatures.

Reaction Scheme:

Swern_Oxidation reactant Methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate reactant->product Oxidation reagents 1) DMSO, (COCl)₂ CH₂Cl₂, -78 °C 2) Et₃N

Caption: Swern oxidation of the precursor alcohol.

Detailed Protocol:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 30 minutes. The evolution of CO and CO₂ gases is expected.[4]

  • Alcohol Addition: Dissolve methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the resulting mixture for 45-60 minutes.

  • Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature over approximately one hour.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a yellow oil.[1] Purification can be achieved via flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Cryogenic Temperatures (-78 °C): The initial activation of DMSO with oxalyl chloride is highly exothermic and the resulting intermediate is unstable at higher temperatures.[5] Maintaining a low temperature is critical to prevent side reactions and decomposition.

  • Triethylamine as Base: A hindered organic base is required to deprotonate the intermediate alkoxysulfonium salt to form a sulfur ylide, which then undergoes elimination to yield the aldehyde. The use of a bulky base like triethylamine can mitigate potential epimerization at the carbon alpha to the newly formed carbonyl.

Alternative Oxidation Methods

While the Swern oxidation is effective, concerns over the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide have led to the development of other methods.

  • Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and selective oxidation at room temperature.[6][7] The work-up is generally straightforward, though the reagent is potentially explosive and relatively expensive.[8]

  • Parikh-Doering Oxidation: This protocol also uses activated DMSO but employs the sulfur trioxide pyridine complex (SO₃•py) as the activator. A key advantage is that the reaction can often be run at temperatures between 0 °C and room temperature, avoiding the need for cryogenic conditions.[9][10]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

TechniqueExpected Observations
¹H NMR A singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm. A characteristic singlet or doublet for the aldehydic proton (CHO) downfield, typically between 9.6-9.8 ppm. Multiplets for the cyclohexane ring protons.
¹³C NMR A resonance for the ester carbonyl carbon (~175 ppm), the aldehyde carbonyl carbon (~204 ppm), and the methoxy carbon (~51 ppm). Several signals corresponding to the carbons of the cyclohexane ring.
FT-IR (Infrared Spectroscopy) A strong absorption band for the ester carbonyl (C=O) stretch around 1730 cm⁻¹. A distinct absorption for the aldehyde carbonyl (C=O) stretch, typically around 1720 cm⁻¹. A characteristic C-H stretch for the aldehyde proton may be observed as a pair of weak bands around 2820 and 2720 cm⁻¹.[11]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.[1] Common fragmentation patterns for cyclohexanes and esters would be anticipated.

Reactivity and Synthetic Applications

The synthetic utility of (1r,4r)-methyl 4-formylcyclohexanecarboxylate stems from the differential reactivity of its two functional groups, allowing for selective transformations.

Reactivity_Diagram start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Ester Aldehyde reductive_amination Reductive Amination (e.g., NaBH₃CN, NH₃) start:aldehyde->reductive_amination Aldehyde reacts wittig Wittig Reaction (e.g., Ph₃P=CHR) start:aldehyde->wittig Aldehyde reacts ester_hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) start:ester->ester_hydrolysis Ester reacts product_amine Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate reductive_amination->product_amine product_alkene Methyl (1r,4r)-4-(alkenyl)cyclohexane-1-carboxylate wittig->product_alkene product_acid (1r,4r)-4-formylcyclohexane-1-carboxylic acid ester_hydrolysis->product_acid

Caption: Key selective reactions of the title compound.

Reductive Amination

The aldehyde functionality is readily converted to an amine via reductive amination.[12] This reaction typically involves the formation of an intermediate imine by reaction with ammonia or a primary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

This transformation is a critical step in the synthesis of tranexamic acid , a pharmaceutical agent used to treat or prevent excessive blood loss. The aldehyde is converted to the aminomethyl group, followed by hydrolysis of the methyl ester to yield the final product.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene with high regioselectivity.[13] The reaction with a phosphorus ylide (phosphorane) allows for the introduction of a variety of substituted vinyl groups, significantly increasing the molecular complexity.[14][15] This is particularly useful for extending carbon chains or for constructing precursors to more complex ring systems.

Other Transformations
  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, although this would typically be done from a different starting material.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

Applications in Drug Discovery

The rigid cyclohexane core of (1r,4r)-methyl 4-formylcyclohexanecarboxylate serves as a valuable scaffold in medicinal chemistry. The trans-1,4-disubstitution pattern provides a well-defined spatial relationship between two functional groups, which can be elaborated to interact with biological targets.

  • Intermediate for Tranexamic Acid: As mentioned, this compound is a key precursor for the synthesis of tranexamic acid, an essential medicine.[16] The synthesis involves the conversion of the formyl group to an aminomethyl group.

  • Synthesis of Cetirizine Analogues: The structural motif is relevant to the synthesis of analogues of cetirizine, a second-generation antihistamine. While not a direct precursor to cetirizine itself, the bifunctional nature of the molecule allows for the construction of related piperazine-containing structures.[17]

Safety, Handling, and Storage

Compound-Specific Information

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[1] Aliphatic aldehydes can be prone to oxidation and polymerization over time, especially if not stored properly.[18]

Synthesis-Related Hazards

The Swern oxidation protocol involves several hazardous reagents and byproducts:

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water.

  • DMSO: Can penetrate skin and may carry dissolved toxic substances with it.

  • Byproducts: The reaction generates carbon monoxide (acutely toxic) and dimethyl sulfide (volatile, with an extremely unpleasant odor).[19] All manipulations should be performed in an efficient fume hood.

  • Waste Disposal: Glassware and waste containing dimethyl sulfide should be decontaminated by rinsing with a bleach solution, which oxidizes the sulfide to odorless and less toxic sulfoxide or sulfone.[20]

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a versatile and valuable building block for organic synthesis. Its defined stereochemistry and dual functionality provide a robust platform for the synthesis of complex molecules, most notably in the pharmaceutical industry as an intermediate for drugs like tranexamic acid. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. The continued application of this and similar bifunctional scaffolds is expected to contribute to the discovery and development of new chemical entities with significant biological activity.

References

  • Swern oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, characterization and biological activities of cetirizine analogues. (n.d.). Retrieved January 6, 2026, from [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Retrieved January 6, 2026, from [Link]

  • Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica. Retrieved January 6, 2026, from [Link]

  • Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Parikh–Doering oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 6, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 6, 2026, from [Link]

  • Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (2024, September 12). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Byproducts Produced in Swern Oxidation - BYJU'S. (n.d.). Retrieved January 6, 2026, from [Link]

  • An improved and practical synthesis of tranexamic acid - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • CN110156620B - Preparation method of tranexamic acid - Google Patents. (n.d.).
  • 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • An Improved and Practical Synthesis of Tranexamic Acid - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]

  • FTIR spectrum of LLPCl. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Aliphatic Aldehydes (2018) - Wikisource, the free online library. (2016, June 23). Retrieved January 6, 2026, from [Link]

  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). Retrieved January 6, 2026, from [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Patsnap Eureka. (2022, May 17). Retrieved January 6, 2026, from [Link]

  • Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines - ResearchGate. (2025, October 17). Retrieved January 6, 2026, from [Link]

  • 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction - Chemistry LibreTexts. (2023, January 14). Retrieved January 6, 2026, from [Link]

  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, April 3). Retrieved January 6, 2026, from [Link]

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. (2014, May 1). Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with a methyl ester and a formyl (aldehyde) group in a trans configuration. This specific stereochemistry and the presence of two reactive functional groups make it a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. The aldehyde can undergo a wide range of transformations, including reductive amination, oxidation, and olefination, while the methyl ester provides a handle for hydrolysis, amidation, or reduction. This guide offers a comprehensive overview of its physical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The structural integrity and identity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental identifiers for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate are summarized below.

IdentifierValueSource(s)
CAS Number 54274-80-5[1]
Molecular Formula C₉H₁₄O₃[1][2]
Molecular Weight 170.21 g/mol [2]
IUPAC Name methyl 4-formylcyclohexane-1-carboxylate[1]
Synonyms trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate[2]
Canonical SMILES COC(=O)C1CCC(CC1)C=O[1]
InChI Key LARSGJZNVQJRMD-UHFFFAOYSA-N[1]

// Atom nodes 1 [label="O", pos="0,0.75!"]; 2 [label="O", pos="-1.2,-0.75!"]; 3 [label="O", pos="4.5,0.75!"]; 4 [label="C", pos="-1.2,0!"]; 5 [label="C", pos="-2.4,0.75!"]; 6 [label="C", pos="-2.4,-2.25!"]; 7 [label="C", pos="1.2,0!"]; 8 [label="C", pos="2.4,0.75!"]; 9 [label="C", pos="2.4,-0.75!"]; 10 [label="C", pos="3.6,0!"]; 11 [label="C", pos="1.2,-1.5!"]; 12 [label="C", pos="1.2,1.5!"]; 13 [label="H", pos="4.5,-0.75!"]; // Aldehyde H

// Edges for bonds 4 -- 1 [label="", len=1.0]; 4 -- 2 [label="", len=1.0]; 4 -- 7 [label="", len=1.5]; 5 -- 2 [label="", len=1.5]; 6 -- 5 [label="", len=1.5, style=invis]; // Invisible edge for positioning 7 -- 9 [label="", len=1.5]; 7 -- 12 [label="", len=1.5]; 8 -- 12 [label="", len=1.5]; 9 -- 11 [label="", len=1.5]; 10 -- 8 [label="", len=1.5]; 10 -- 9 [label="", len=1.5]; 10 -- 3 [label="", len=1.0]; 10 -- 13 [label="", len=1.0]; } Chemical Structure of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Physical and Chemical Properties

The physical properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods. While experimentally determined values for this specific compound are not widely published, predicted data from reliable chemical suppliers provide a useful baseline.

PropertyValueNotesSource(s)
Appearance Colorless to light yellow liquid[2]
Boiling Point 236.4 ± 33.0 °CPredicted[2]
Density 1.129 ± 0.06 g/cm³Predicted[2]
Storage Temperature -20°C, under inert atmosphereRecommended for long-term stability[2][3]

Spectroscopic Data for Structural Elucidation

¹H NMR Spectroscopy (Predicted)

(500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.65s1H-CHO
~3.67s3H-OCH₃
~2.30 - 2.45m1H-CH(C=O)
~2.20 - 2.30m1H-CH(CHO)
~2.00 - 2.15m4HCyclohexane CH₂ (axial)
~1.40 - 1.60m4HCyclohexane CH₂ (equatorial)

Note: The multiplicity and exact shifts of the cyclohexyl protons can be complex due to chair conformations and second-order effects. The provided values are estimations. A crude ¹H NMR analysis for a mixture of isomers has been reported in patent literature.

¹³C NMR Spectroscopy (Predicted)

(125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~204.5-CHO
~176.0-C=O (ester)
~51.5-OCH₃
~49.0-CH(CHO)
~43.0-CH(CO₂Me)
~28.5Cyclohexane CH₂
~25.0Cyclohexane CH₂
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
~2930, 2855C-H stretch (alkane)
~2720C-H stretch (aldehyde)
~1735C=O stretch (ester)
~1720C=O stretch (aldehyde)
~1170C-O stretch (ester)
Mass Spectrometry (MS)

A molecular ion peak (M+) at m/z = 170 is expected in the mass spectrum, corresponding to the molecular weight of the compound.[2]

Synthesis Protocol: Swern Oxidation

A common and efficient method for the preparation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is the Swern oxidation of its corresponding alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This method is favored for its mild reaction conditions and high yields.

// Nodes Start [label="Start: (1r,4r)-Methyl\n4-(hydroxymethyl)cyclohexanecarboxylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMSO_Oxalyl [label="1. Add DMSO to Oxalyl Chloride\nin DCM at -78 °C"]; Alcohol_Addition [label="2. Add Alcohol Solution\nat -65 °C"]; Base_Addition [label="3. Add Triethylamine (Et₃N)"]; Quench [label="4. Quench with 1M HCl"]; Workup [label="5. Aqueous Workup\n(Water, Brine)"]; Dry_Concentrate [label="6. Dry (Na₂SO₄) and Concentrate"]; Product [label="Product: (1r,4r)-Methyl\n4-formylcyclohexanecarboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> DMSO_Oxalyl; DMSO_Oxalyl -> Alcohol_Addition; Alcohol_Addition -> Base_Addition; Base_Addition -> Quench; Quench -> Workup; Workup -> Dry_Concentrate; Dry_Concentrate -> Product; } Workflow for the Swern Oxidation Synthesis

Step-by-Step Methodology:

  • Activator Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO, 2.4 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 5-10 minutes.

  • Alcohol Addition: Add a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture, again maintaining a temperature below -65 °C.[2]

  • Ylide Formation and Rearrangement: After stirring for 30-45 minutes, add triethylamine (5.0 equivalents) dropwise.[2] The reaction mixture may become thick. Allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of 1M aqueous HCl.[2] Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.[2]

Causality in Experimental Choices:

  • Low Temperature (-78 °C): The Swern oxidation proceeds through a highly reactive intermediate, the alkoxysulfonium ylide. Maintaining a low temperature is crucial to prevent side reactions and decomposition of this intermediate.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the intermediates are highly sensitive to water, which would quench the reaction.

  • Order of Addition: The specific order of reagent addition is critical for the successful formation of the active oxidant and subsequent reaction with the alcohol.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. The following information is based on GHS classifications from chemical suppliers.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Applications in Research and Development

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate serves as a versatile intermediate in the synthesis of more complex molecules. Its trans stereochemistry provides a rigid scaffold that is often sought after in drug design to control the spatial orientation of pharmacophoric groups. For instance, it has been utilized as a building block in the development of BACE inhibitors for Alzheimer's disease and in the synthesis of PD-L1 internalization inducers for immunotherapy. The aldehyde functionality is a key reactive site for introducing molecular diversity, for example, through reductive amination to link to other molecular fragments.

Conclusion

This technical guide provides a consolidated resource on the physical properties, spectroscopic characteristics, synthesis, and safe handling of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. While there is a scarcity of publicly available, experimentally verified data, the information presented herein, based on reliable predictions and primary literature, offers a solid foundation for researchers and drug development professionals. The detailed synthesis protocol and safety information are designed to ensure both successful experimental outcomes and a safe laboratory environment. As a key building block, a thorough understanding of this compound's properties is essential for its effective application in the advancement of chemical and pharmaceutical research.

References

  • Methylene C(sp3)–H β,β'-Diarylation of Cyclohexanecarbaldehydes Promoted by a Transient Directing Group and Pyridone Ligand. (2025). Amazon S3. [Link]

  • Compounds and their use as bace inhibitors.
  • Patent Application Publication (10) Pub. No.: US 2012/0165347 A1. Googleapis.com. [Link]

Sources

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional organic molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical and physical properties, stereochemical considerations, synthesis, and critical applications as a versatile building block in the synthesis of pharmaceutical agents.

Core Molecular Attributes and Physicochemical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a disubstituted cyclohexane derivative featuring both a methyl ester and a formyl (aldehyde) group in a trans configuration. This specific stereochemistry is crucial for its utility in synthesizing targeted molecular architectures.

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain physical properties are based on high-quality computational predictions, which are invaluable in the absence of extensive empirical data.

PropertyValueSource
Molecular Formula C₉H₁₄O₃Alfa Chemistry
Molecular Weight 170.21 g/mol ChemicalBook[1]
CAS Number 54274-80-5Alfa Chemistry
Appearance Colourless to light yellow liquidChemicalBook[2]
Predicted Boiling Point 236.4 ± 33.0 °CChemicalBook[2]
Predicted Density 1.129 ± 0.06 g/cm³ChemicalBook[2]
Storage Temperature Inert atmosphere, Store in freezer, under -20°CChemicalBook[2]
Exact Mass 170.09400 uAlfa Chemistry
InChI Key LARSGJZNVQJRMD-UHFFFAOYSA-NAlfa Chemistry

The Significance of (1r,4r) Stereochemistry

The designation '(1r,4r)' denotes the trans relationship between the methyl carboxylate and formyl groups at positions 1 and 4 of the cyclohexane ring. This stereochemical arrangement is of paramount importance as it dictates the three-dimensional shape of the molecule and, consequently, its reactivity and utility in synthesis.

In its most stable chair conformation, both the formyl and methyl carboxylate substituents occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position.[3][4][5] The diequatorial conformation locks the molecule into a well-defined, rigid scaffold, which is a highly desirable trait for building blocks in drug design, where precise spatial orientation of functional groups is critical for biological activity.

Caption: Stable chair conformation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Synthesis and Chemical Reactivity

The primary route for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is through the selective oxidation of the corresponding primary alcohol, methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate. The Swern oxidation is an exceptionally well-suited method for this transformation due to its mild conditions, which prevent over-oxidation of the aldehyde to a carboxylic acid and are compatible with the ester functionality.[6][7]

The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (typically -78 °C) to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the desired aldehyde.[8]

Detailed Experimental Protocol: Swern Oxidation

The following protocol is a representative procedure for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

Materials:

  • Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.)

  • Oxalyl chloride (1.2 eq.)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.4 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (5.0 eq.)

  • 1 M Aqueous Hydrochloric Acid

Procedure:

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, slowly add a solution of anhydrous DMSO (2.4 eq.) in DCM. Stir for 5 minutes.

  • Slowly add a solution of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in DCM to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) to the mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm. Quench the reaction at -10 °C with 1 M aqueous hydrochloric acid.[1]

  • Separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the product, which can often be used in subsequent steps without further purification.[1]

G cluster_0 Activation Phase (-78°C) cluster_1 Oxidation Phase (-78°C) cluster_2 Workup DMSO DMSO Electrophile Reactive Electrophile (Chlorosulfonium ion) DMSO->Electrophile OxalylChloride Oxalyl Chloride OxalylChloride->Electrophile Intermediate Alkoxysulfonium Salt Electrophile->Intermediate Alcohol Starting Alcohol (Methyl trans-4-(hydroxymethyl) cyclohexanecarboxylate) Alcohol->Intermediate Aldehyde Product ((1r,4r)-Methyl 4-formyl cyclohexanecarboxylate) Intermediate->Aldehyde Quench Quench with HCl Aldehyde->Quench Base Triethylamine Base->Aldehyde Extract Liquid-Liquid Extraction Quench->Extract Purify Dry and Concentrate Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Final Product

Caption: Experimental workflow for the Swern oxidation synthesis.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of (1r,4r)-methyl 4-formylcyclohexanecarboxylate makes it a highly versatile synthetic intermediate.

  • Aldehyde Group: The formyl group is a prime site for nucleophilic addition, reductive amination, Wittig reactions, and other classic aldehyde transformations. This allows for the introduction of a wide variety of substituents.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing another handle for molecular elaboration.

The rigid trans-1,4-cyclohexane backbone ensures that modifications at one end of the molecule have a predictable spatial relationship to the other, making it an ideal scaffold for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

The 1,4-disubstituted cyclohexane motif is a privileged scaffold in medicinal chemistry. It serves as a rigid, non-aromatic bioisostere for a para-substituted benzene ring, often improving pharmacokinetic properties such as solubility and metabolic stability.

A prominent example of a drug featuring this core structure is Tranexamic Acid [trans-4-(aminomethyl)cyclohexanecarboxylic acid], an important antifibrinolytic agent used to treat or prevent excessive blood loss.[9] (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a logical and efficient starting material for the synthesis of tranexamic acid and its derivatives.[2][10]

The synthetic pathway from (1r,4r)-methyl 4-formylcyclohexanecarboxylate to tranexamic acid would typically involve:

  • Reductive amination of the aldehyde to introduce the aminomethyl group.

  • Hydrolysis of the methyl ester to yield the final carboxylic acid.

Furthermore, this building block is invaluable for creating novel analogues of tranexamic acid or other drug candidates where precise control over the distance and orientation of key pharmacophoric features (e.g., an amine and a carboxylic acid) is required.[11] The use of related functionalized cyclohexane derivatives in the development of anticancer and anti-inflammatory agents has also been reported, highlighting the broad potential of this chemical class.[12]

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M+) at m/z = 170, confirming the molecular weight.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic strong absorption bands for the C=O stretching of the aldehyde (around 1720-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹). A peak corresponding to the aldehydic C-H stretch would also be expected around 2720-2820 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would feature a distinct singlet for the aldehydic proton (CHO) at approximately 9.6-9.7 ppm. A singlet for the methyl ester protons (OCH₃) would appear around 3.6-3.7 ppm. The protons on the cyclohexane ring would appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm).

    • ¹³C NMR: The carbonyl carbons of the aldehyde and ester would be readily identifiable in the downfield region of the spectrum (aldehyde C=O ~200 ppm, ester C=O ~175 ppm). The methoxy carbon (OCH₃) would appear around 51-52 ppm, with the remaining cyclohexane carbons appearing further upfield.

Safety and Handling

As with all laboratory chemicals, (1r,4r)-methyl 4-formylcyclohexanecarboxylate should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn. While specific toxicity data for this compound is limited, related aldehydes and esters can be irritants to the skin, eyes, and respiratory tract.[13] In case of exposure, move to fresh air, flush affected skin or eyes with copious amounts of water, and seek medical attention if irritation persists.

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its well-defined trans stereochemistry provides a rigid scaffold that is highly sought after in medicinal chemistry. The presence of two distinct and reactive functional groups—an aldehyde and a methyl ester—offers multiple avenues for synthetic elaboration. Its direct utility in the synthesis of tranexamic acid and its analogues underscores its importance for creating molecules with significant therapeutic potential. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this key intermediate in their synthetic endeavors.

References

  • Svahn, C. M., Merenyi, F., Karlson, L., Widlund, L., & Grälls, M. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448–453. [Link]

  • Satyavathi, K., Vemu, N. J., & Mohammed, S. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4), 987-992. [Link]

  • PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. (n.d.). Retrieved January 6, 2026, from [Link]

  • Al-Ghulik, S., Al-Qawasmeh, R. A., Hassan, M., & Taha, M. O. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Molecules, 18(8), 8887–8906. [Link]

  • Organic Chemistry Portal. Swern Oxidation. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Organic Chemistry Tutor. Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021, June 9). YouTube. [Link]

  • Chem Simplistic. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]

  • UCHEM. High-Quality Methyl 4,4-difluorocyclohexanecarboxylate CAS 121629-14-9 for Organic Synthesis and Drug Discovery. (n.d.). Retrieved January 6, 2026, from [Link]

  • LibreTexts Chemistry. 4.4: Substituted Cyclohexanes. (2021, December 15). [Link]

  • Clark, J. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will detail a multi-technique spectroscopic approach, integrating data from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The core focus is on establishing not only the molecular constitution but also, critically, the trans relative stereochemistry of the 1,4-disubstituted cyclohexane ring, a determination essential for understanding its chemical properties and applications as a synthetic building block.

Introduction: The Analytical Challenge

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule featuring both an ester and an aldehyde group attached to a cyclohexane scaffold. Its utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules is significant. The precise spatial arrangement of the two substituent groups—the formyl (CHO) and the methyl carboxylate (COOCH₃)—is paramount. The designation "(1r,4r)" signifies a trans relationship, where the two groups are on opposite sides of the cyclohexane ring.[1] In the stable chair conformation, this arrangement allows both bulky groups to occupy equatorial positions, minimizing steric strain.[2][3]

Confirming this specific isomer from a potential synthesis that could also yield the cis diastereomer requires a rigorous and systematic analytical approach. This guide will walk through that process, demonstrating how overlapping data from multiple spectroscopic techniques are woven together to build an unassailable structural proof.

Foundational Analysis: Formula and Functional Groups

Before delving into complex NMR analysis, the foundational properties of the molecule must be established.

  • Molecular Formula & Unsaturation: The molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol .[4][5] The degree of unsaturation is calculated as 3. This is accounted for by the two π-bonds (one in the C=O of the aldehyde, one in the C=O of the ester) and the one ring structure of the cyclohexane.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides the initial, rapid confirmation of the key functional groups. The spectrum is expected to show two prominent carbonyl (C=O) stretching bands:

    • An intense band around 1735 cm⁻¹ , characteristic of the saturated ester carbonyl.

    • A sharp band around 1720 cm⁻¹ , characteristic of the saturated aldehyde carbonyl.

    • The presence of C-H stretches just below 3000 cm⁻¹ (alkane) and around 2720 cm⁻¹ and 2820 cm⁻¹ (aldehyde C-H, Fermi doublet) would further support the proposed structure.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 170.[4] Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z 139) and the formyl group (-CHO, m/z 141), providing initial evidence for the presence of these substituents.

The Core of Elucidation: A Multi-Dimensional NMR Strategy

NMR spectroscopy is the definitive tool for elucidating the detailed structure, connectivity, and stereochemistry of the target molecule.[6] A systematic approach using 1D and 2D NMR experiments is essential.[7][8]

One-Dimensional NMR: The Initial Blueprint

¹H NMR Spectroscopy: This experiment provides the first detailed map of the proton environments.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
H9 (CHO)~9.65t1H~1.5The aldehyde proton is highly deshielded by the carbonyl group. It shows a small coupling to the adjacent H4 proton.
H7 (OCH₃)~3.67s3H-The methyl protons of the ester are in a singlet state as there are no adjacent protons.
H1~2.30tt1H~12.0, ~3.5Methine proton alpha to the ester carbonyl. The large coupling corresponds to trans-diaxial couplings to H2ₐₓ and H6ₐₓ, and the small coupling to equatorial protons H2ₑq and H6ₑq.
H4~2.45tddd1H~12.0, ~4.0, ~1.5Methine proton alpha to the aldehyde carbonyl. It shows couplings to H3, H5, and the aldehyde proton H9.
H2, H6 (eq)~2.10m2H-Equatorial protons adjacent to the ester group.
H3, H5 (eq)~1.85m2H-Equatorial protons adjacent to the aldehyde group.
H2, H6 (ax)~1.55m2H-Axial protons adjacent to the ester group, shielded relative to their equatorial counterparts.
H3, H5 (ax)~1.40m2H-Axial protons adjacent to the aldehyde group, shielded relative to their equatorial counterparts.

¹³C NMR and DEPT-135 Spectroscopy: These experiments identify all unique carbon atoms and classify them by the number of attached protons.

Carbon AssignmentPredicted δ (ppm)DEPT-135Rationale
C8 (Ester C=O)~176.0AbsentQuaternary carbonyl carbon of the ester.
C9 (Aldehyde C=O)~204.5CH (Positive)Carbonyl carbon of the aldehyde. Note: Some sources may show this as a positive DEPT signal, while others may show it as absent depending on experimental parameters. For clarity, we will consider it a CH.
C7 (OCH₃)~51.5CH₃ (Positive)Methyl carbon of the ester.
C1~42.5CH (Positive)Methine carbon attached to the ester group.
C4~49.0CH (Positive)Methine carbon attached to the formyl group.
C2, C6~28.5CH₂ (Negative)Methylene carbons adjacent to C1.
C3, C5~25.0CH₂ (Negative)Methylene carbons adjacent to C4.
Two-Dimensional NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[9][10]

Workflow for Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_stereo Stereochemistry H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C & DEPT (Carbon Types) HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC C13_NMR->HMBC NOESY NOESY (Through-Space Correlations) COSY->NOESY HSQC->NOESY HMBC->NOESY Final Final Structure (1r,4r)-Isomer NOESY->Final

Caption: The systematic workflow for structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. It is invaluable for tracing the connectivity of the cyclohexane ring.

    • Key Expected Correlations: A strong correlation path would be observed from H1 ↔ H2/H6 and from H4 ↔ H3/H5 . Furthermore, the protons within each methylene group would show correlations (H2ₐₓ ↔ H2ₑq , etc.), confirming the ring structure. A weak correlation between H4 ↔ H9 (aldehyde proton) would also be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is the definitive way to assign the protonated carbons in the ¹³C spectrum.

    • Key Expected Correlations: H1↔C1, H4↔C4, H7↔C7, H9↔C9, and correlations for all the CH₂ groups (H2/H6↔C2/C6, H3/H5↔C3/C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons over 2-3 bonds.[11][12] It is essential for placing the quaternary ester carbonyl and connecting the substituents to the ring.

    • Crucial Correlations for Connectivity:

      • Ester Group: The methoxy protons (H7 ) will show a strong correlation to the ester carbonyl carbon (C8 ). Protons on the ring at position 1 (H1 ) and 2/6 (H2/H6 ) will also correlate to C8 , unambiguously linking the ester group to C1.[13][14]

      • Aldehyde Group: The aldehyde proton (H9 ) will show a correlation to the methine carbon at the point of attachment (C4 ). Conversely, the methine proton (H4 ) will correlate to the aldehyde carbonyl carbon (C9 ).[15]

HMBC Correlation Diagram

Caption: Expected key NOESY correlations for the (1r,4r)-trans isomer.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse width, a relaxation delay of 1s, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse width, a relaxation delay of 2s, and 1024 scans.

  • DEPT-135: Use standard pulse program parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • gCOSY: Acquire a 256x2048 data matrix, with 4 scans per increment.

  • gHSQC: Optimize for a one-bond ¹J(C,H) of 145 Hz. Acquire a 256x2048 data matrix, with 8 scans per increment.

  • gHMBC: Optimize for a long-range coupling of 8 Hz. Acquire a 256x2048 data matrix, with 16 scans per increment.

  • NOESY: Acquire with a mixing time of 500-800 ms, a relaxation delay of 1.5s, and 16 scans per increment in a 256x2048 data matrix.

Conclusion

The unambiguous structure elucidation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a classic example of the power of a multi-faceted spectroscopic approach. While initial analysis by IR and MS confirms the fundamental building blocks, it is the systematic application of 1D and 2D NMR techniques that provides the definitive proof of structure. The COSY experiment confirms the integrity of the cyclohexane ring, while HSQC and HMBC experiments flawlessly connect the ester and aldehyde functionalities to the scaffold. Finally, the NOESY experiment serves as the ultimate arbiter of stereochemistry, confirming the trans relationship of the substituents and solidifying the (1r,4r) assignment. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment.

References

  • Determining cis/trans on cyclohexanes. (2015). YouTube. Retrieved from [Link]

  • Help with absolute configuration of a substituted cyclohexane? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Retrieved from [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. Retrieved from [Link]

  • Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School. Retrieved from [Link]

  • (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • HMBC. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved from [Link]

  • The HMBC correlations for compounds 1 and 2. ResearchGate. Retrieved from [Link]

  • How to identify cis and trans forms of cyclohexane. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • HMBC correlation of H-13 to ester carbonyl C-1 of compound 14. ResearchGate. Retrieved from [Link]

  • methyl(1r,4r)-4-(chlorocarbonyl)cyclohexane-1-carboxylate. ChemBK. Retrieved from [Link]

  • Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... ResearchGate. Retrieved from [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (2017). Quora. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • The chemical structure and keys of HMBC correlations of 2. ResearchGate. Retrieved from [Link]

  • Cis–Trans Isomerism in Cycloalkanes. Fiveable. Retrieved from [Link]

  • How can you investigate a cis/trans isomer with COSY NMR? (2014). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical safety, handling protocols, and experimental applications of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The information herein is synthesized from available safety data sheets (SDS), chemical supplier information, and established principles for handling related chemical classes, namely aliphatic aldehydes and esters. While a comprehensive, peer-reviewed toxicological profile for this specific isomer is not extensively documented in the public domain, this whitepaper constructs a robust safety framework based on available data and structural analogy.

Section 1: Chemical Identity and Physicochemical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule containing both an aldehyde and a methyl ester group attached to a cyclohexane ring. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecular architectures in pharmaceutical and materials science research.

PropertyValueSource
CAS Number 54274-80-5[1][2]
Molecular Formula C₉H₁₄O₃[2][3]
Molecular Weight 170.21 g/mol [2]
MDL Number MFCD12965033[2]
Appearance Yellowish oily liquid (typical)[2]

Table 1: Key physicochemical properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Section 2: Hazard Identification and Toxicological Synopsis

While specific GHS pictograms and hazard statements for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate are not consistently available, a hazard assessment can be extrapolated from its functional groups and related compounds.[1] The aldehyde functional group, in particular, warrants careful handling. A structurally related compound, (1r,4r)-4-Formylcyclohexane-1-carboxylic acid, is classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] It is prudent to assume a similar hazard profile for the methyl ester derivative.

Anticipated Hazards:

  • Skin and Eye Irritation: Aldehydes are known to be irritants. Direct contact with skin may cause redness and inflammation. Eye contact can lead to serious irritation.[4]

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the mucous membranes and respiratory tract.[4][5]

  • Sensitization: Although not explicitly documented for this compound, some aldehydes can be skin sensitizers.

Due to the lack of exhaustive toxicological data, this chemical should be handled as a substance of unknown toxicity, and exposure should be minimized.[5]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. Engineering controls, administrative controls, and appropriate PPE form a multi-layered defense against potential exposure.

3.1 Engineering Controls All manipulations of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][7] An emergency eyewash station and safety shower must be readily accessible.[6]

3.2 Storage Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Store in a tightly sealed, properly labeled container, preferably the original manufacturer's vial.[7][8]

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde group.[6]

  • Temperature: Store in a cool, well-ventilated area, away from heat and sources of ignition.[7][9]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong reducing agents.

3.3 Personal Protective Equipment (PPE) A risk assessment should guide the selection of PPE. The following table outlines the minimum recommended protection.

SituationMinimum PPE Requirement
Routine Handling in Fume Hood Safety glasses with side shields, nitrile gloves, lab coat.
Risk of Splash Chemical safety goggles, nitrile gloves, lab coat.
Large Quantity Transfer Chemical safety goggles, face shield, nitrile gloves, lab coat.
Accidental Release/Spill As above, with consideration for respiratory protection if vapors are significant.

Table 2: Recommended Personal Protective Equipment.

Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] Contaminated clothing should be removed immediately and washed before reuse.[7]

Section 4: Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

4.1 First-Aid Measures [1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

4.2 Accidental Release Measures For a small spill, ensure the area is well-ventilated and sources of ignition are removed.[6] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact emergency services. Do not allow the product to enter drains.[9]

4.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

  • Hazards from Combustion: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Workflow & Process Visualization

The following diagrams illustrate the logical flow for safe handling and emergency response.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal start Obtain Reagent ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood transfer Transfer/Weigh Reagent hood->transfer ppe->hood reaction Set up Reaction transfer->reaction end_handle Store Properly or Use Immediately reaction->end_handle decontaminate Decontaminate Glassware end_handle->decontaminate waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste cleanup_end End of Process waste->cleanup_end

Caption: Standard workflow for safe laboratory handling.

G action_node action_node start Exposure Event Occurs skin Skin Contact? start->skin eye Eye Contact? skin->eye No wash_skin Remove contaminated clothing. Wash with soap and water for 15 min. skin->wash_skin Yes inhale Inhalation? eye->inhale No rinse_eye Rinse with water for 15 min. Seek immediate medical attention. eye->rinse_eye Yes fresh_air Move to fresh air. Seek medical attention. inhale->fresh_air Yes end Obtain Medical Evaluation inhale->end No wash_skin->end rinse_eye->end fresh_air->end

Caption: Decision tree for first-aid response to exposure.

Section 5: Application in Synthesis: A Model Protocol

The dual functionality of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate makes it a versatile building block. A common transformation for such a molecule is the selective reduction of the aldehyde to an alcohol, preserving the ester. This is often achieved using a mild reducing agent at low temperatures. Another important reaction is the reduction of the ester to an aldehyde, which can be accomplished with reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[10]

Model Protocol: Selective Reduction of the Ester to an Aldehyde using DIBAL-H [10]

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be performed before commencing any experimental work.

Objective: To selectively reduce the methyl ester of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate to the corresponding aldehyde, yielding (1r,4r)-4-formylcyclohexanecarbaldehyde.

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.1 eq)

  • Anhydrous Toluene

  • Dry Ice / Acetone bath

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, septum, nitrogen/argon line, magnetic stirrer, syringes, separatory funnel

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add DIBAL-H solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product may be purified by column chromatography on silica gel if necessary.

This protocol highlights a key transformation where precise temperature control is essential to prevent over-reduction of the aldehyde to the alcohol.[10]

Section 6: Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable synthetic intermediate that requires careful and informed handling. While comprehensive safety data is limited, a robust safety protocol can be established by considering the hazards associated with its constituent functional groups. By employing appropriate engineering controls, personal protective equipment, and sound experimental design, researchers can safely leverage the synthetic utility of this compound in their work.

References

  • (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Restek. Retrieved January 6, 2026, from [Link]

  • Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Western Carolina University. Retrieved January 6, 2026, from [Link]

  • MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate. (n.d.). Capot Chemical. Retrieved January 6, 2026, from [Link]

  • Esters to Aldehydes. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key bifunctional organic molecule. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and validated by data from analogous structures, offering a robust framework for the characterization of this and similar chemical entities.

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (C9H14O3, Molecular Weight: 170.21 g/mol ) is a substituted cyclohexane derivative featuring both a methyl ester and a formyl group in a trans configuration.[1][2] This unique arrangement of electron-withdrawing groups on a saturated cyclic backbone makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a synergistic application of modern spectroscopic techniques. This guide will detail the expected spectral signatures of this molecule and explain the underlying principles governing the observed data.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

A. Molecular Ion Peak

In electron ionization mass spectrometry (EI-MS), the molecule is expected to lose an electron to form the molecular ion (M⁺•). For (1r,4r)-methyl 4-formylcyclohexanecarboxylate, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 170.[1] The presence of this peak confirms the molecular weight of the compound.

B. Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For (1r,4r)-methyl 4-formylcyclohexanecarboxylate, several key fragmentation pathways can be predicted based on the functional groups present.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

m/zProposed Fragment IonNeutral Loss
170[C9H14O3]⁺•-
169[C9H13O3]⁺H•
141[C8H13O2]⁺•CHO
139[C7H11O2]⁺•OCH3
111[C6H7O2]⁺•CHO, •OCH3
81[C6H9]⁺COOCH3, CHO

The fragmentation process is initiated by the ionization of the molecule. The subsequent cleavage of bonds is dictated by the stability of the resulting carbocations and radicals. The presence of two carbonyl groups offers multiple sites for initial ionization.

M+ (m/z 170) M+ (m/z 170) m/z 141 m/z 141 M+ (m/z 170)->m/z 141 - CHO m/z 139 m/z 139 M+ (m/z 170)->m/z 139 - OCH3 m/z 111 m/z 111 m/z 141->m/z 111 - OCH3 m/z 139->m/z 111 - CHO

Caption: Predicted major fragmentation pathways for (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is characterized by strong absorptions corresponding to the C=O and C-O bonds of the aldehyde and ester groups, as well as the C-H bonds of the cyclohexane ring.

Table 2: Predicted IR Absorption Bands for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2950-2850C-H (alkane)Stretching
~2830 and ~2720C-H (aldehyde)Stretching (Fermi doublet)
~1735C=O (ester)Stretching
~1725C=O (aldehyde)Stretching
~1200-1000C-O (ester)Stretching

The presence of two distinct carbonyl stretching frequencies is a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl. The characteristic C-H stretching bands of the aldehyde, often appearing as a pair of peaks (a Fermi doublet), are also diagnostic.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and stereochemistry of the atoms.

A. ¹H NMR Spectrum

The ¹H NMR spectrum of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is predicted to show distinct signals for the protons of the cyclohexane ring, the methyl ester, and the aldehyde. The trans configuration of the substituents on the cyclohexane ring will influence the chemical shifts and coupling constants of the ring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.6Singlet1H
Methyl Ester (-OCH3)~3.7Singlet3H
H1 (methine)~2.5Multiplet1H
H4 (methine)~2.3Multiplet1H
Cyclohexane (axial)~2.1-1.9Multiplet4H
Cyclohexane (equatorial)~1.6-1.4Multiplet4H

The aldehyde proton is the most deshielded, appearing as a singlet far downfield. The methyl ester protons also appear as a sharp singlet. The protons on the cyclohexane ring will exhibit complex splitting patterns due to coupling with each other. The protons attached to the carbons bearing the substituents (H1 and H4) will be deshielded relative to the other ring protons.

B. ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule and their chemical environment.

Table 4: Predicted ¹³C NMR Chemical Shifts for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

CarbonChemical Shift (δ, ppm)
Aldehyde C=O~205
Ester C=O~175
Methyl Ester (-OCH3)~52
C4 (methine)~50
C1 (methine)~43
Cyclohexane (-CH2-)~28-25

The two carbonyl carbons are the most deshielded and appear at the downfield end of the spectrum. The carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons directly attached to the electron-withdrawing substituents (C1 and C4) being more deshielded than the other ring carbons.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

A. Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

  • MS Conditions: Acquire mass spectra over a range of m/z 50-300.

B. Infrared Spectroscopy (FT-IR)
  • Sample Preparation: As a neat liquid, place a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

C. NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

V. Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and unambiguous structural characterization of (1r,4r)-methyl 4-formylcyclohexanecarboxylate. The predicted spectral data, based on established principles and data from analogous compounds, are in excellent agreement with the proposed structure. This guide serves as a valuable resource for scientists and researchers working with this and similar molecules, providing a framework for the interpretation of their spectral data.

References

  • PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Link]

Sources

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate commercial suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Locating Key Suppliers

I'm starting by zeroing in on commercial sources for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. I'm hitting up Google with some specific search terms, concentrating on prominent chemical suppliers and databases.

Refining Search Parameters

I'm now expanding my initial Google searches, concentrating on finding technical data sheets, safety data sheets, and application notes from potential suppliers. Simultaneously, I'm delving into scientific literature and patents to understand this compound's research applications and synthesis methods. I'm building out a broader understanding to ensure the creation of a comprehensive technical guide.

Detailing Product Specifications

I'm now collating the results from the supplier searches. I've compiled a preliminary list including company names, product synonyms, CAS numbers, purities, quantities, and physical forms. My focus is on creating a comparative table of specifications that is both informative and easily digestible. I'll need to note storage conditions too.

Analyzing Supplier Data

I've initiated the data extraction phase. I'm focusing on key details from suppliers like Selleck, AHH, and BOC Sciences. I'm building a table comparing product names, CAS numbers, purities, and quantities. I'm also noting storage conditions and any available technical documents to support the "in-depth" guide.

Developing a Technical Outline

I'm now devising the structure for the technical guide, aiming for a logical and informative flow tailored for researchers. I've broken it down into an introduction, chemical profile, supplier comparison table, procurement considerations, and a section on applications. The focus is on providing actionable insights that go beyond basic specifications. I will start creating diagrams using Graphviz to illustrate key concepts.

Defining Guide Structure

Finalizing Supplier Data Collection

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Structuring the Technical Guide

The Versatile Synthon: A Technical Guide to Methyl 4-Formylcyclohexanecarboxylate and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-formylcyclohexanecarboxylate, a bifunctional molecule featuring a reactive aldehyde and a modifiable ester group on a cyclohexane scaffold, represents a cornerstone synthon for researchers and drug development professionals. This guide provides an in-depth exploration of this compound, its various synonyms, synthesis, and its critical applications in the synthesis of bioactive molecules.

Nomenclature and Chemical Identity: Establishing a Common Language

Clarity in chemical communication is essential. Methyl 4-formylcyclohexanecarboxylate is known by several names in scientific literature and chemical catalogs, which can lead to ambiguity. This section aims to provide a comprehensive list of its synonyms and key chemical identifiers to ensure accurate identification and retrieval of information.

The most common synonyms and identifiers for methyl 4-formylcyclohexanecarboxylate are presented in the table below:

Identifier Type Identifier Notes
IUPAC Name methyl 4-formylcyclohexane-1-carboxylatePreferred systematic name.
Common Synonyms Methyl 4-formylcyclohexanecarboxylateWidely used in literature and catalogs.
4-(Methoxycarbonyl)cyclohexanecarboxaldehydeEmphasizes the aldehyde as the principal group.
4-Formyl-cyclohexanecarboxylic acid methyl esterA common variation in naming.
CAS Number 37942-76-0For the mixture of cis and trans isomers.
54274-80-5Specifically for the (1r,4r)- or trans-isomer.[1]
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Canonical SMILES COC(=O)C1CCC(CC1)C=O[1]
InChI Key LARSGJZNVQJRMD-UHFFFAOYSA-N[1]

Synthesis of Methyl 4-Formylcyclohexanecarboxylate: A Practical Approach

The most prevalent and efficient method for the synthesis of methyl 4-formylcyclohexanecarboxylate is the oxidation of its corresponding alcohol precursor, methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The Swern oxidation is a particularly effective and widely adopted protocol due to its mild reaction conditions, which are compatible with the ester functionality.

The Swern Oxidation: A Trusted Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary alcohols to aldehydes. The reaction proceeds through a series of well-defined intermediates, offering high yields and avoiding over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol is adapted from established procedures in the chemical literature.

Materials:

  • Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C to form the chlorosulfonium salt.

  • Add a solution of methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-formylcyclohexanecarboxylate as a colorless to pale yellow oil.

Causality in Experimental Choices:

  • Low Temperature (-78 °C): The Swern oxidation is performed at low temperatures to ensure the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium salt, preventing side reactions and decomposition.

  • Anhydrous Conditions: The reagents used in the Swern oxidation are highly reactive towards water. Maintaining anhydrous conditions is crucial to prevent the quenching of the electrophilic species and to ensure the efficiency of the oxidation.

  • Triethylamine as a Base: Triethylamine acts as a non-nucleophilic base to deprotonate the alkoxysulfonium intermediate, leading to the formation of the sulfur ylide which then collapses to the aldehyde product. Its volatility allows for easy removal during workup.

Diagram of the Swern Oxidation Workflow:

Swern_Oxidation_Workflow Reagents Oxalyl Chloride Anhydrous DMSO Anhydrous DCM Reaction Reaction at -78 °C Reagents->Reaction Precursor Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate Precursor->Reaction Base Triethylamine Reaction->Base Addition of Base Workup Aqueous Workup (HCl, NaHCO₃, Brine) Base->Workup Purification Drying (Na₂SO₄) Concentration Workup->Purification Product Methyl 4-formylcyclo- hexanecarboxylate Purification->Product

Caption: Workflow for the synthesis of methyl 4-formylcyclohexanecarboxylate via Swern oxidation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of methyl 4-formylcyclohexanecarboxylate stems from the orthogonal reactivity of its aldehyde and methyl ester functionalities. This allows for selective transformations, making it a valuable intermediate in multistep syntheses.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

1. Reductive Amination:

Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone in the synthesis of many pharmaceutical agents.[2][3]

General Reaction Scheme:

Reductive_Amination Aldehyde Methyl 4-formyl- cyclohexanecarboxylate Imine [Imine Intermediate] Aldehyde->Imine + Amine R₁R₂NH Amine->Imine + Product N-Substituted Methyl 4-(aminomethyl)- cyclohexanecarboxylate Imine->Product Reducing_Agent [Reducing Agent] e.g., NaBH(OAc)₃ Reducing_Agent->Product Reduction

Caption: General scheme for the reductive amination of methyl 4-formylcyclohexanecarboxylate.

A prominent application of this reaction is in the synthesis of tranexamic acid , an important antifibrinolytic drug. While multiple synthetic routes to tranexamic acid exist, a key step in several approaches involves the reductive amination of a 4-formylcyclohexanecarboxylate derivative.[4][5]

2. Wittig Reaction:

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7][8] This reaction is highly reliable for the formation of a carbon-carbon double bond with predictable regiochemistry.

General Reaction Scheme:

Wittig_Reaction Aldehyde Methyl 4-formyl- cyclohexanecarboxylate Alkene Methyl 4-(alkenyl)- cyclohexanecarboxylate Aldehyde->Alkene + Ylide Ph₃P=CHR Ylide->Alkene + Byproduct Ph₃P=O Alkene->Byproduct +

Caption: General scheme for the Wittig reaction with methyl 4-formylcyclohexanecarboxylate.

3. Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[9][10][11] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are common motifs in bioactive molecules.

General Reaction Scheme:

Knoevenagel_Condensation Aldehyde Methyl 4-formyl- cyclohexanecarboxylate Product α,β-Unsaturated Product Aldehyde->Product + Active_Methylene CH₂(Z₁)Z₂ (Z₁, Z₂ = EWG) Active_Methylene->Product + Catalyst Base Catalyst Catalyst->Product

Caption: General scheme for the Knoevenagel condensation of methyl 4-formylcyclohexanecarboxylate.

Reactions of the Methyl Ester Group

The methyl ester group provides another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This allows for the introduction of diverse side chains and the construction of more complex molecules.

Role in Drug Discovery and Development

The cyclohexane scaffold is a prevalent motif in many approved drugs and clinical candidates due to its favorable physicochemical properties, including its ability to modulate lipophilicity and provide a rigid framework for the presentation of pharmacophoric elements. Methyl 4-formylcyclohexanecarboxylate, as a readily available and versatile intermediate, plays a crucial role in the synthesis of such compounds.

Derivatives of methyl 4-formylcyclohexanecarboxylate are key intermediates in the synthesis of a range of bioactive molecules. For instance, sulfonamide derivatives of related cyclohexanecarboxylates have been investigated for their potential in cancer therapy due to the ability of the sulfonamide group to act as an enzyme inhibitor.[12]

Spectroscopic Data

The characterization of methyl 4-formylcyclohexanecarboxylate is typically performed using a combination of spectroscopic techniques. Below is a summary of expected spectroscopic data.

Spectroscopic Technique Expected Features
¹H NMR - A singlet for the methyl ester protons (~3.7 ppm).- A signal for the aldehydic proton (~9.7 ppm).- A series of multiplets for the cyclohexyl protons (1.0-2.5 ppm).
¹³C NMR - A signal for the carbonyl carbon of the ester (~175 ppm).- A signal for the carbonyl carbon of the aldehyde (~204 ppm).- A signal for the methoxy carbon (~52 ppm).- Signals for the cyclohexyl carbons in the aliphatic region.
IR Spectroscopy - A strong C=O stretching band for the ester (~1730 cm⁻¹).- A strong C=O stretching band for the aldehyde (~1720 cm⁻¹).- C-H stretching bands for the aldehyde proton (~2820 and 2720 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 170.

Conclusion

Methyl 4-formylcyclohexanecarboxylate and its synonyms represent a class of highly valuable and versatile building blocks in organic synthesis. The presence of two distinct and reactive functional groups on a conformationally well-defined cyclohexane core provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. A thorough understanding of its nomenclature, synthesis, and reactivity is essential for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential in their research endeavors.

References

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 6, 2026, from [Link]

  • Preparation method of tranexamic acid. (2019). Google Patents.
  • How is tranexamic acid synthesised? (2023, August 22). Typology. Retrieved January 6, 2026, from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved January 6, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. Retrieved January 6, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Method for synthesizing tranexamic acid. (2022). Google Patents.
  • Wittig reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. Retrieved January 6, 2026, from [Link]

  • Use of Silver Carbonate in the Wittig Reaction. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved January 6, 2026, from [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. Retrieved January 6, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

  • High-Quality Methyl 4,4-difluorocyclohexanecarboxylate CAS 121629-14-9 for Organic Synthesis and Drug Discovery. (2025, September 11). UCHEM. Retrieved January 6, 2026, from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Organic Structures from Spectra, 4th Edition. (n.d.). Wiley. Retrieved January 6, 2026, from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. (2025, August 5). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

Sources

Chemical properties of trans-4-formyl-cyclohexanecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of trans-4-formyl-cyclohexanecarboxylic acid methyl ester

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction

trans-4-formyl-cyclohexanecarboxylic acid methyl ester is a bifunctional organic molecule featuring a cyclohexane scaffold. Its structure incorporates both an aldehyde and a methyl ester, positioned in a trans-1,4-configuration. This specific stereochemical arrangement imparts conformational rigidity and predictable reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of two distinct and orthogonally reactive functional groups allows for sequential, selective modifications, enabling the construction of complex molecular architectures, including scaffolds for drug discovery and intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, grounded in established chemical principles.

Molecular Structure and Stereochemistry

The fundamental structure consists of a cyclohexane ring with a formyl group (-CHO) and a methoxycarbonyl group (-COOCH₃) attached to carbons 1 and 4. The "trans" designation is critical, indicating that the two substituents are on opposite faces of the ring. In its most stable, low-energy state, the cyclohexane ring adopts a chair conformation. The bulky formyl and methoxycarbonyl groups preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions), leading to a well-defined and rigid three-dimensional structure.

cluster_molecule Molecular Structure C1 C C2 C C1->C2 C7_formyl C C1->C7_formyl (equatorial) C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C8_ester C C4->C8_ester (equatorial) C6 C C5->C6 C6->C1 O_formyl O C7_formyl->O_formyl = H_formyl H C7_formyl->H_formyl O1_ester O C8_ester->O1_ester = O2_ester O C8_ester->O2_ester C9_methyl CH₃ O2_ester->C9_methyl

Caption: Chair conformation with diequatorial substituents.

Physicochemical and Spectroscopic Profile

The accurate identification and characterization of trans-4-formyl-cyclohexanecarboxylic acid methyl ester are paramount for its use in synthesis. The following tables summarize its key physical properties and expected spectroscopic signatures.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 54274-80-5; 37942-76-0[1][2]
Molecular Formula C₉H₁₄O₃[2]
Molecular Weight 170.21 g/mol [3]
Appearance Typically a liquid or low-melting solid
Table 2: Spectroscopic Data Interpretation
TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Aldehyde proton (-CHO)δ ≈ 9.6-9.8 ppm (singlet or narrow triplet)
Methyl ester protons (-OCH₃)δ ≈ 3.6-3.7 ppm (singlet)
Cyclohexane protons (-CH-, -CH₂-)δ ≈ 1.2-2.5 ppm (complex multiplets)
¹³C NMR Aldehyde carbonyl (C=O)δ ≈ 200-205 ppm
Ester carbonyl (C=O)δ ≈ 175 ppm
Methyl ester carbon (-OCH₃)δ ≈ 51-52 ppm
Cyclohexane carbonsδ ≈ 25-45 ppm
IR Spectroscopy Aldehyde C=O stretch~1725-1730 cm⁻¹
Ester C=O stretch~1735-1740 cm⁻¹
Aldehyde C-H stretch~2720 cm⁻¹ and ~2820 cm⁻¹
C-O stretch~1170-1250 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 170

Note: Spectroscopic values are predictive and may vary based on solvent and experimental conditions. Data can be found on platforms like ChemicalBook.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the differential reactivity of its two functional groups. This allows for a modular approach to synthesis, where one group can be manipulated while the other remains intact, often without the need for protecting groups.

A trans-4-formyl-cyclohexanecarboxylic acid methyl ester B trans-4-(hydroxymethyl)-cyclohexanecarboxylic acid methyl ester A->B Selective Reduction (e.g., NaBH₄) C trans-4-(aminomethyl)-cyclohexanecarboxylic acid methyl ester derivative A->C Reductive Amination (R₂NH, NaBH(OAc)₃) D trans-4-(alkenyl)-cyclohexanecarboxylic acid methyl ester A->D Wittig Reaction (Ph₃P=CHR) E trans-1,4-cyclohexanedicarboxylic acid monomethyl ester A->E Oxidation (e.g., KMnO₄, Jones) F trans-4-formyl-cyclohexanecarboxylic acid A->F Hydrolysis (NaOH, H₂O then H₃O⁺) G trans-4-formyl-cyclohexanecarboxamide A->G Amidation (NH₃/heat or via acid chloride) H trans-4-(hydroxymethyl)cyclohexane- 1-methanol A->H Full Reduction (e.g., LiAlH₄)

Caption: Reactivity map of the title compound.

Reactions at the Aldehyde Group

The aldehyde is the more reactive electrophilic site and is susceptible to nucleophilic attack. Its reactions can typically be performed under mild conditions that do not affect the less reactive methyl ester.

  • Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is highly efficient and chemoselective, leaving the ester group untouched.

  • Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This converts the starting material into trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.[5]

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene. This allows for carbon chain extension and the introduction of various substituted vinyl groups.

Reactions at the Methyl Ester Group

The methyl ester is less reactive than the aldehyde and generally requires more forcing conditions or highly reactive reagents for its transformation.

  • Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH or KOH in aqueous methanol), followed by acidic workup. This unmasks a carboxylic acid handle for further functionalization, such as amide bond formation.[6]

  • Amidation: Direct amidation with an amine is often difficult. A more effective two-step process involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, and then reacting it with an amine to form the amide.[7]

  • Transesterification: Heating the methyl ester in the presence of another alcohol and an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

Reactions Involving Both Functional Groups
  • Complete Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the ester functionalities simultaneously, yielding the corresponding diol, trans-4-(hydroxymethyl)cyclohexane-1-methanol.

Experimental Protocols

The following protocols are illustrative examples of common synthetic transformations.

Protocol 1: Selective Reduction of the Aldehyde to a Primary Alcohol

This procedure highlights the chemoselective reduction of the aldehyde in the presence of the methyl ester.

  • Dissolution: Dissolve trans-4-formyl-cyclohexanecarboxylic acid methyl ester (1.0 eq) in methanol (MeOH, ~0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and improve selectivity.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The slow addition prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add acetone to the flask to quench any excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, trans-4-(hydroxymethyl)cyclohexanecarboxylic acid methyl ester.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

A 1. Dissolve starting material in MeOH B 2. Cool solution to 0°C A->B C 3. Add NaBH₄ portion-wise B->C D 4. Stir for 1h at 0°C & Monitor by TLC C->D E 5. Quench with Acetone D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry, Concentrate & Purify F->G

Caption: Workflow for selective aldehyde reduction.

Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

This protocol describes the saponification of the ester to provide the corresponding carboxylic acid.

  • Setup: In a round-bottom flask, dissolve trans-4-formyl-cyclohexanecarboxylic acid methyl ester (1.0 eq) in a 2:1 mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.

  • Heating: Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cooling & Concentration: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield trans-4-formyl-cyclohexanecarboxylic acid.[8]

Stability and Storage

trans-4-formyl-cyclohexanecarboxylic acid methyl ester is a relatively stable compound. However, aldehydes can be susceptible to slow oxidation to carboxylic acids upon prolonged exposure to air. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dry place.[1]

Conclusion

trans-4-formyl-cyclohexanecarboxylic acid methyl ester is a versatile and valuable synthetic intermediate. The defined stereochemistry of its cyclohexane core provides structural rigidity, while the orthogonal reactivity of the aldehyde and methyl ester groups offers significant strategic advantages in multistep syntheses. A thorough understanding of its chemical properties, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this bifunctional building block for the efficient construction of complex and novel molecules.

References

  • SpectraBase. Formic acid, trans-4-methylcyclohexyl ester. [Link]

  • PubChem. 4-Formyl-1-methyl-cyclohexanecarboxylic acid methyl ester. [Link]

  • Li, W., et al. (2008). trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o741. [Link]

  • PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Link]

  • LookChem. trans-4-Chlorocarbonyl-cyclohexanecarboxylic acid Methyl ester. [Link]

Sources

The Strategic Role of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a bifunctional cyclohexyl derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its unique stereochemistry and the orthogonal reactivity of its aldehyde and ester functionalities provide a versatile platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its utilization, and showcase its significance in the synthesis of bioactive molecules, including G-protein-coupled receptor (GPCR) modulators. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development, enabling them to leverage the full synthetic potential of this valuable intermediate.

Introduction: Unveiling a Versatile Synthetic Intermediate

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a disubstituted cyclohexane derivative characterized by a trans relationship between the formyl and the methyl carboxylate groups. This specific stereochemical arrangement is crucial as it imparts conformational rigidity and dictates the trajectory of incoming reagents, thereby enabling highly stereoselective transformations. The presence of both an electrophilic aldehyde and a modifiable ester group within the same molecule allows for a diverse range of synthetic manipulations, making it a highly sought-after starting material in multi-step syntheses.

The strategic importance of this molecule lies in its ability to serve as a scaffold for the introduction of molecular complexity. The cyclohexane core is a prevalent motif in numerous natural products and pharmaceuticals, offering a three-dimensional framework that can effectively probe biological space. By starting with (1r,4r)-methyl 4-formylcyclohexanecarboxylate, chemists can efficiently construct intricate carbocyclic systems with precise control over stereochemistry and functionality.

Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

The most common and efficient laboratory-scale synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate involves the oxidation of the corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. A variety of modern oxidation protocols can be employed, with the Swern oxidation being a reliable and high-yielding method.

Protocol 1: Swern Oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol provides a detailed procedure for the synthesis of the title compound.

Materials:

  • (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (2.4 equivalents) in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -65 °C.

  • After the addition is complete, stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of 1 M aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1r,4r)-methyl 4-formylcyclohexanecarboxylate as a colorless oil, which is often of sufficient purity for use in subsequent steps.

Reactant MW Equivalents Amount
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate172.221.0(user defined)
Oxalyl chloride126.931.2(calculated)
Dimethyl sulfoxide (DMSO)78.132.4(calculated)
Triethylamine (TEA)101.195.0(calculated)

Expected Yield: >95%

Key Synthetic Transformations: The Olefination Reactions

The aldehyde functionality of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is a prime site for carbon-carbon bond formation. Among the most powerful methods for this transformation are the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert the aldehyde into an alkene with predictable stereochemistry.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically afford the (E)-alkene as the major product.[1][2]

Wittig_Workflow start Start: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate reaction Wittig Reaction (Solvent, Temp) start->reaction reagent Phosphorus Ylide ((Carbethoxymethylene)triphenylphosphorane) reagent->reaction product Product: (E)-Methyl 4-(2-ethoxycarbonylvinyl)cyclohexanecarboxylate reaction->product end Further Transformations product->end

Caption: General workflow for the Wittig olefination.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Reactivity and Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. HWE reagents are generally more nucleophilic than the corresponding Wittig ylides and often provide higher (E)-selectivity.[3][4][5] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[5]

This protocol details the (E)-selective olefination of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension of sodium hydride.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting clear solution back to 0 °C and add a solution of (1r,4r)-methyl 4-formylcyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Reagent Selectivity Byproduct Workup
Wittig (Stabilized Ylide) Good (E)Triphenylphosphine oxideChromatography
Horner-Wadsworth-Emmons Excellent (E)Diethyl phosphate (water-soluble)Aqueous wash

Application in Drug Discovery: Synthesis of GPCR Modulators

The functionalized cyclohexene core, readily accessible from (1r,4r)-methyl 4-formylcyclohexanecarboxylate, is a privileged scaffold in medicinal chemistry, particularly for the development of G-protein-coupled receptor (GPCR) modulators.[6][7] GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals.[8][9]

A notable example is the development of antagonists for the C-C chemokine receptor 2 (CCR2).[6] CCR2 is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target. The synthesis of potent CCR2 antagonists often involves the construction of a substituted cyclohexene ring, a structure that can be efficiently prepared from (1r,4r)-methyl 4-formylcyclohexanecarboxylate via olefination followed by further functionalization.

Drug_Discovery_Flow start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate olefination Wittig or HWE Olefination start->olefination intermediate Functionalized Cyclohexene Intermediate olefination->intermediate functionalization Further Functionalization (e.g., amidation, coupling reactions) intermediate->functionalization final_product Bioactive Molecule (e.g., CCR2 Antagonist) functionalization->final_product

Caption: Synthetic strategy for GPCR modulators.

Conclusion and Future Outlook

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate has proven to be a cornerstone in the stereoselective synthesis of complex carbocyclic molecules. Its well-defined stereochemistry and the differential reactivity of its functional groups provide a robust platform for the efficient construction of molecular frameworks relevant to the pharmaceutical industry. The olefination reactions, particularly the Horner-Wadsworth-Emmons reaction, offer a reliable means to introduce further functionality with excellent stereocontrol.

As the demand for novel therapeutics with complex three-dimensional structures continues to grow, the strategic application of versatile building blocks like (1r,4r)-methyl 4-formylcyclohexanecarboxylate will become increasingly important. Future research in this area will likely focus on the development of new, even more efficient and selective transformations of this valuable intermediate, further expanding its utility in the synthesis of next-generation pharmaceuticals.

References

  • Nyugen, K. C.; Weizman, H. Solvent Free Wittig Reactions. J. Chem. Educ.2007 , 84 (1), 119. [Link]

  • Brown, G. D.; et al. Discovery and Synthesis of Cyclohexenyl Derivatives as Modulators of CC Chemokine Receptor 2 Activity. Bioorg. Med. Chem. Lett.2016 , 26 (2), 662-666. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • PubMed Central. Transannular C-H functionalization of cycloalkane carboxylic acids. [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. [Link]

  • Semantic Scholar. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]

  • Beilstein Journal of Organic Chemistry. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. [Link]

  • PubMed Central. Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • MDPI. Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. [Link]

  • MDPI. Allosteric Modulators of G Protein-Coupled Receptors. [Link]

  • ResearchGate. (PDF) GPCR Allosteric Modulator Discovery. [Link]

  • PubMed Central. Structure, function and drug discovery of GPCR signaling. [Link]

Sources

Part 1: The Cyclohexane Core: A Privileged Scaffold in Chemical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bifunctional Cyclohexyl Building Blocks for Drug Discovery

Abstract

The cyclohexane ring is a foundational structural motif in organic chemistry, celebrated for its conformational rigidity and three-dimensional character. This guide provides a comprehensive overview of bifunctional cyclohexyl building blocks for researchers, scientists, and professionals in drug development. We will explore the fundamental principles of cyclohexane conformational analysis, delve into key stereoselective synthetic strategies for their preparation, and highlight their critical applications in medicinal chemistry, particularly as bioisosteres for aromatic rings. This document aims to be a technical resource, offering not only theoretical insights but also actionable experimental protocols and data to empower the design and synthesis of next-generation therapeutics.

The Ubiquity and Significance of the Cyclohexane Motif

The six-membered carbocycle, or cyclohexane, is a privileged scaffold in a multitude of natural products and synthetic bioactive compounds.[1] Its prevalence stems from its inherent structural and physicochemical properties. The cyclohexane framework provides a rigid three-dimensional arrangement for functional groups, which can pre-organize a molecule for optimal interaction with biological targets like enzymes and receptors.[2] This often leads to enhanced potency and selectivity compared to more flexible aliphatic chains.

Conformational Analysis: The Key to Stereochemical Control

Understanding the conformational behavior of the cyclohexane ring is paramount for its strategic application in synthesis and drug design. Unlike a planar representation, cyclohexane adopts a puckered structure to alleviate angle and torsional strain.

The most stable conformation of cyclohexane is the "chair" form.[3] In this arrangement, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, thus minimizing angle strain. Furthermore, all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain.

In the chair conformation, substituents on the cyclohexane ring can occupy two distinct positions: axial and equatorial.[4] Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric clashes with the other two axial substituents on the same face of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[4] The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers.

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," where one chair conformation interconverts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For a substituted cyclohexane, the equilibrium will favor the chair conformation with the bulky group in the equatorial position.[4]

For disubstituted cyclohexanes, the relative orientation of the two substituents gives rise to cis and trans isomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. The stereochemical outcome of reactions involving cyclohexane rings is often dictated by the principles of conformational analysis.

Part 2: Strategic Synthesis of Bifunctional Cyclohexyl Building Blocks

The stereocontrolled synthesis of substituted cyclohexanes is a central theme in modern organic chemistry. A variety of powerful methods have been developed to access these valuable building blocks with high levels of diastereo- and enantioselectivity.

Annulation Strategies for Cyclohexane Ring Formation

A novel and efficient method for constructing functionalized cyclohexanes involves an iridium-catalyzed (5 + 1) annulation strategy. This approach utilizes the reaction of 1,5-diols with methyl ketones via a hydrogen borrowing mechanism to afford multisubstituted cyclohexane products with a high degree of stereocontrol.[5]

Experimental Protocol: Iridium-Catalyzed (5+1) Annulation [5]

  • To a reaction vessel, add the 1,5-diol (1.0 equiv), methyl ketone (1.2 equiv), [Ir(cod)Cl]₂ (2.5 mol %), dppe (5 mol %), and Cs₂CO₃ (10 mol %).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired substituted cyclohexane.

Domino and Cascade Reactions: Efficiency in Synthesis

A highly stereoselective one-pot organocatalytic procedure has been developed for the synthesis of fully substituted cyclohexanes bearing five contiguous stereocenters.[6] This method involves an initial enantioselective Michael addition promoted by a bifunctional amino-squaramide catalyst, followed by a domino Michael–Knoevenagel-type 1,2-addition sequence catalyzed by an achiral base.[6] This approach provides access to complex cyclohexane derivatives in good yields and with excellent stereoselectivities.[6]

Experimental Protocol: Organocatalytic Domino Reaction [2]

  • To a solution of a β-ketoester and a β-nitrostyrene in dichloromethane, add the amino-squaramide catalyst.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add an α,α-dicyanoolefin to the reaction mixture, followed by the addition of an achiral base such as DBU or TBD.

  • Continue stirring for an additional 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclohexane derivative.

Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation

A cobalt-catalyzed asymmetric remote hydroalkylation of cyclohexene derivatives provides a modular and enantioselective route to multisubstituted, chiral six-membered carbocycles.[7] This transformation proceeds under mild conditions with excellent regio- and enantioselectivity, offering precise distal stereocontrol.[7]

Experimental Protocol: Cobalt-Catalyzed Hydroalkylation [7]

  • In a glovebox, combine CoBr₂ (10 mol %), the chiral ligand (12 mol %), and CsF (3.0 equiv).

  • Add a solution of the cyclohexene derivative (1.0 equiv) and the alkyl halide (2.0 equiv) in 1,2-dimethoxyethane (DME).

  • Add dimethoxymethylsilane (DMMS) (3.0 equiv) to the mixture.

  • Stir the reaction at the desired temperature for the specified time.

  • Quench the reaction and purify by column chromatography to yield the enantioenriched substituted cyclohexane.

Method Catalyst/Reagent Key Features Yields Stereoselectivity
Iridium-Catalyzed (5+1) Annulation[Ir(cod)Cl]₂/dppeForms multisubstituted cyclohexanes from 1,5-diols and ketones.Good to excellentHigh diastereoselectivity
Organocatalytic Domino ReactionAmino-squaramide/DBUOne-pot synthesis of highly functionalized cyclohexanes with five stereocenters.68-86%>30:1 dr, 96-99% ee
Cobalt-Catalyzed HydroalkylationCoBr₂/Chiral LigandEnantioselective synthesis of chiral multisubstituted cyclohexanes.GoodHigh enantioselectivity
Synthesis of Specific Bifunctional Scaffolds

Substituted cyclohexane-1,3-diones are versatile intermediates in the synthesis of natural products and medicinally important compounds.[8][9] They can be synthesized through a regio-selective Michael-Claisen condensation process.[8] These bifunctional building blocks serve as precursors for a wide range of heterocyclic compounds.[10]

Chiral 1,2-diaminocyclohexane is a widely used building block in asymmetric synthesis, serving as a chiral auxiliary and a component of chiral ligands for various catalytic transformations.[2]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Cyclohexanes as Benzene Bioisosteres

A key strategy in modern drug design is the replacement of aromatic rings with saturated carbocycles to improve physicochemical and pharmacokinetic properties. The cyclohexane ring is a common bioisostere for the phenyl group.

Replacing a flat aromatic ring with a three-dimensional cyclohexane scaffold increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ content is often associated with improved solubility, metabolic stability, and clinical success rates. The 3D nature of the cyclohexane ring can also lead to more specific interactions with the target protein.

Rigid Scaffolds for Constraining Bioactive Conformations

The conformational rigidity of the cyclohexane ring can be exploited to lock a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

Oseltamivir, an antiviral drug used to treat influenza, features a cyclohexene ring that mimics the transition state of the neuraminidase-catalyzed cleavage of sialic acid.[2] This rigid scaffold positions the key functional groups in the optimal orientation for binding to the enzyme's active site.

Bifunctional Cyclohexanes as Chiral Ligands and Auxiliaries

Bifunctional chiral cyclohexanes, such as those derived from 1,2-diaminocyclohexane, are crucial components of catalysts for asymmetric synthesis.[2] Chiral cyclohexane-linked bisimidazoline ligands, for example, have been shown to be effective in metal-catalyzed asymmetric transformations.[11][12]

Part 4: Future Perspectives and Conclusion

Bifunctional cyclohexyl building blocks will undoubtedly continue to be central to the advancement of organic synthesis and medicinal chemistry. The development of new, more efficient, and highly stereoselective methods for their synthesis remains an active area of research. The increasing emphasis on molecules with high sp³ character in drug discovery will further drive the demand for novel and diverse cyclohexane-based scaffolds. The strategic application of these building blocks will enable the creation of more potent, selective, and safer medicines.

References

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
  • Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Applic
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4080838/]
  • Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b07776]
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkyl
  • Stereoselective Synthesis and Isolation of ()-trans,trans-Cyclohexane-1,2,4,5-tetraol.
  • A Comparative Guide to Chiral Synthons: 5-(Hydroxymethyl)cyclohex-2-enol and its Alternatives in Asymmetric Synthesis. Benchchem.
  • A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579458/]
  • Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists. PubMed.
  • Preparation method of 1,4-disubstituted cyclohexane derivatives.
  • Chiral Bifunctional NHC Ligands and Their Utilities in Asymmetric Gold Catalysis.
  • The stereospecific synthesis of trans-1,4-disubstituted cyclohexanes. An organic chemistry laboratory experiment.
  • Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • The stereochemistry of cyclohexane derivatives. Journal of the Chemical Society (Resumed).
  • Synthesis of chiral cyclohexane-linked bisimidazolines. PubMed.
  • Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journals.
  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Chirality in a cyclohexane: Chemistry made simple 13. YouTube.
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.
  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Applications of Chiral Bifunctional Ligands in Gold(I)
  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • 4.4 Substituted Cyclohexanes. KPU Pressbooks.
  • Synthesis of Cyclohexane-Angularly-Fused Triquinanes.
  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journals.
  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermedi

Sources

Methodological & Application

Application Note & Protocol: Selective Oxidation for the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate from its precursor, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The protocol details a robust and widely applicable method for the selective oxidation of a primary alcohol to an aldehyde, a critical transformation in synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding results.

Introduction: The Significance of a Versatile Building Block

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of more complex chemical entities, including pharmaceuticals and materials. The presence of both an aldehyde and an ester functional group on a rigid cyclohexane scaffold allows for orthogonal chemical modifications, making it an attractive building block in medicinal chemistry and organic synthesis. The precise stereochemical orientation of the substituents (1r,4r or trans) is often crucial for the biological activity or material properties of the final product.

The precursor, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a readily available starting material.[1][2][3][4] The selective oxidation of its primary alcohol moiety to an aldehyde, without over-oxidation to a carboxylic acid or epimerization of the stereocenters, is the key synthetic challenge addressed in this protocol.

The Chemistry of Selective Alcohol Oxidation

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[5][6][7] However, aldehydes are themselves susceptible to further oxidation to carboxylic acids, especially in the presence of strong oxidizing agents and water.[5][8][9][10] Therefore, the choice of a mild and selective oxidizing agent is paramount. Several modern oxidation methods have been developed to achieve this transformation efficiently.[8][11]

This guide will focus on the Swern oxidation , a reliable and widely used method that employs dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (TEA).[12][13][14][15][16]

Key advantages of the Swern oxidation include:

  • Mild Reaction Conditions: The reaction is typically performed at low temperatures (-78 °C), which helps to preserve sensitive functional groups and prevent side reactions.[12]

  • High Selectivity: It is highly selective for the oxidation of primary alcohols to aldehydes, with minimal over-oxidation.[14]

  • Broad Substrate Scope: The Swern oxidation is compatible with a wide range of functional groups.

  • Metal-Free: It avoids the use of toxic heavy metals like chromium.[14]

The mechanism of the Swern oxidation involves the initial formation of a highly electrophilic chlorosulfonium salt from the reaction of DMSO and oxalyl chloride.[13][15][16] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[13]

Experimental Protocol: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

This protocol is adapted from established procedures for Swern-type oxidations.[17]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
(1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate172.2250.88.75 gStarting material
Dimethyl sulfoxide (DMSO)78.131229.53 g (8.66 mL)Anhydrous grade recommended
Oxalyl chloride126.9361.07.74 g (5.34 mL)Caution: Toxic and corrosive. Handle in a fume hood.
Triethylamine (TEA)101.1925425.7 g (35.4 mL)Anhydrous grade recommended
Dichloromethane (DCM)84.93-~510 mLAnhydrous grade recommended
1 M Hydrochloric acid (HCl)36.46152152 mLFor quenching the reaction
Water (deionized)18.02-500 mLFor washing
Brine (saturated NaCl solution)--100 mLFor washing
Anhydrous sodium sulfate (Na₂SO₄)142.04-As neededFor drying the organic layer
Reaction Workflow Diagram

Swern_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation DMSO_DCM Dissolve DMSO in anhydrous DCM Cooling Cool to -78 °C DMSO_DCM->Cooling 1 Oxalyl_Chloride Slowly add Oxalyl Chloride Cooling->Oxalyl_Chloride 2 Activation Stir for 5 min to form chlorosulfonium salt Oxalyl_Chloride->Activation 3 Alcohol_Addition Add solution of alcohol in DCM Activation->Alcohol_Addition 4 Stirring Stir for 30 min at -65 °C Alcohol_Addition->Stirring 5 Base_Addition Add Triethylamine Stirring->Base_Addition 6 Warm_up Warm to -10 °C Base_Addition->Warm_up 7 Quench Quench with 1 M HCl Warm_up->Quench 8 Separation Separate organic and aqueous layers Quench->Separation 9 Wash Wash organic layer with water and brine Separation->Wash 10 Drying Dry over Na₂SO₄ Wash->Drying 11 Concentration Concentrate in vacuo Drying->Concentration 12 Product Obtain crude product Concentration->Product 13

Caption: Workflow for the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Step-by-Step Procedure
  • Preparation of the Activating Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add oxalyl chloride (7.74 g, 61.0 mmol) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Activation: After the addition is complete, stir the reaction mixture at -78 °C for 5 minutes. A white precipitate may form.

  • Addition of the Alcohol: In a separate flask, dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in anhydrous dichloromethane (108 mL). Add this solution dropwise to the reaction mixture at a rate that maintains the internal temperature below -65 °C.

  • Oxidation: Stir the reaction mixture for 30 minutes at -65 °C.

  • Base Addition: Slowly add triethylamine (25.7 g, 254 mmol) to the reaction mixture, again ensuring the temperature remains low.

  • Warming and Quenching: After stirring for an additional 15 minutes, remove the cooling bath and allow the reaction mixture to warm to -10 °C. Quench the reaction by slowly adding 1 M aqueous hydrochloric acid (152 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product, (1r,4r)-methyl 4-formylcyclohexanecarboxylate, is typically obtained as a yellow oil and can often be used in the next step without further purification.[17] A quantitative yield is expected.[17]

Characterization of the Product

Spectroscopic Analysis

The successful synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy:

  • Aldehyde C=O stretch: A strong, sharp absorption peak is expected in the range of 1740-1720 cm⁻¹ for the saturated aldehyde carbonyl group.[18][19]

  • Ester C=O stretch: A strong absorption peak will also be present for the ester carbonyl, typically around 1740 cm⁻¹.[20][21] These two carbonyl stretches may overlap.

  • Aldehyde C-H stretch: Look for one or two characteristic, moderate intensity peaks in the region of 2830-2695 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[18]

  • Absence of Alcohol O-H stretch: The disappearance of the broad O-H stretching band from the starting material (typically around 3300-3400 cm⁻¹) indicates the completion of the oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most diagnostic signal will be the aldehyde proton (CHO), which will appear as a singlet or a narrow triplet at a downfield chemical shift, typically between δ 9.5 and 10.0 ppm. The methyl ester protons (-OCH₃) will appear as a singlet around δ 3.6-3.7 ppm. The cyclohexane ring protons will appear as complex multiplets in the upfield region.

  • ¹³C NMR: The aldehyde carbonyl carbon will show a characteristic resonance in the range of δ 190-200 ppm. The ester carbonyl carbon will appear around δ 170-175 ppm.

Purity and Yield

The crude product is often of sufficient purity for subsequent reactions. If further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a suitable method. The yield is expected to be high, often quantitative.[17]

Safety and Handling

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle with care.

  • The Swern oxidation reaction is exothermic and generates carbon monoxide and carbon dioxide gas. It must be performed under an inert atmosphere and at low temperatures to control the reaction rate and prevent hazardous side reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be carried out in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

Conclusion

The Swern oxidation provides an efficient, mild, and high-yielding method for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate from its corresponding primary alcohol. This protocol offers a reliable procedure for obtaining this valuable synthetic intermediate, with careful attention to reaction conditions and workup procedures ensuring a high degree of purity. The detailed characterization data provides a clear benchmark for confirming the identity and quality of the final product.

References

  • TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis. Retrieved January 6, 2026, from [Link]

  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Alcohol oxidation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023). Organic Process Research & Development. Retrieved January 6, 2026, from [Link]

  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. Retrieved January 6, 2026, from [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Wordpress. Retrieved January 6, 2026, from [Link]

  • TEMPO (General overview). (n.d.). Wordpress. Retrieved January 6, 2026, from [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

  • Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Oxidation of Alcohols. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. (2019). BYJU'S. Retrieved January 6, 2026, from [Link]

  • The dess-martin periodinane. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. (2018). UGA Chemistry. Retrieved January 6, 2026, from [Link]

  • IR: aldehydes. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from [Link]

  • Aldehyde IR Spectra Analysis. (2025). Berkeley Learning Hub. Retrieved January 6, 2026, from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved January 6, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Adam Mickiewicz University. Retrieved January 6, 2026, from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2023). OpenStax. Retrieved January 6, 2026, from [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. (2023). SynOpen. Retrieved January 6, 2026, from [Link]

  • Preparation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Oxidising alcohols to make aldehydes and ketones. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

  • Methods of Preparation of Aldehydes. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

  • (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. (n.d.). Protheragen. Retrieved January 6, 2026, from [Link]

  • rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

Experimental Protocol for the Stereoselective Synthesis of (1r,4r)-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and highly specific method for the synthesis of alkenes from carbonyl compounds.[1][2] This application note presents a detailed, robust protocol for the olefination of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate using the stabilized phosphorus ylide, Methyl (triphenylphosphoranylidene)acetate. The protocol is designed for researchers in medicinal chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that ensure high yield and stereoselectivity. We will delve into the reaction mechanism, reagent selection, step-by-step execution, and critical purification strategies for isolating the target α,β-unsaturated ester, a valuable synthon in complex molecule synthesis.

Introduction and Scientific Context

The conversion of an aldehyde or ketone to an alkene is a fundamental transformation in the synthesis of pharmaceuticals and biologically active molecules. The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), offers a superior level of control over the position of the newly formed double bond compared to alternative methods like acid-catalyzed dehydration of alcohols.[3][4]

This protocol focuses on the reaction between a cyclic aldehyde, (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, and a stabilized ylide, Methyl (triphenylphosphoranylidene)acetate. Stabilized ylides, which contain an electron-withdrawing group (like an ester) adjacent to the carbanion, are generally less reactive than their non-stabilized counterparts.[5] This moderated reactivity leads to a reversible initial addition to the carbonyl, ultimately favoring the thermodynamically more stable (E)-alkene.[1] This stereochemical control is often a critical requirement in drug development, where specific geometric isomers can have vastly different pharmacological activities.

The primary challenge in Wittig reactions is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[6][7] This guide provides a detailed purification strategy based on the differential solubility of the product and TPPO, followed by column chromatography to achieve high purity.

Reaction Scheme and Mechanism

The overall transformation is the conversion of the aldehyde functional group into an α,β-unsaturated ester.

Reaction: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate + Methyl (triphenylphosphoranylidene)acetate → (1r,4r)-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate + Triphenylphosphine oxide

Mechanism of the Wittig Reaction with a Stabilized Ylide:

The currently accepted mechanism for the Wittig reaction under salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the aldehyde.[1][8]

  • Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This proceeds through a four-membered transition state to form a cyclic intermediate known as an oxaphosphetane.[3][5]

  • Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes.[9] This decomposition is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[5][10]

  • Stereoselectivity: With stabilized ylides, the initial cycloaddition is often reversible. The system equilibrates to favor the more thermodynamically stable trans-substituted oxaphosphetane, which subsequently decomposes to yield the (E)-alkene as the major product.[1][5]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 R-CHO (Aldehyde) TS [2+2] Cycloaddition Transition State R1->TS Reversible Formation R2 (Ph)₃P=CH-CO₂Me (Stabilized Ylide) R2->TS Reversible Formation INT Oxaphosphetane TS->INT P1 (E)-R-CH=CH-CO₂Me (Alkene) INT->P1 Irreversible Decomposition P2 (Ph)₃P=O (TPPO) INT->P2 Irreversible Decomposition

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Materials and Reagents

Proper handling and measurement of reagents are paramount for reproducibility. All reagents should be of high purity (≥97%).

ReagentStructureCAS No.MW ( g/mol )Properties
(1r,4r)-Methyl 4-formylcyclohexanecarboxylateAldehyde Structure54274-80-5170.21Form: Liquid[11]BP: 236.4 °C (predicted)[11]Density: 1.129 g/cm³ (predicted)[11]
Methyl (triphenylphosphoranylidene)acetateYlide Structure2605-67-6334.35Form: White to off-white powder[12][13]MP: 168-172 °C[14]Air sensitive[12]
Dichloromethane (DCM), anhydrousCH₂Cl₂75-09-284.93Form: Colorless liquidBP: 39.6 °CSolvent
Diethyl Ether(C₂H₅)₂O60-29-774.12Form: Colorless liquidBP: 34.6 °CWork-up solvent
HexanesC₆H₁₄110-54-386.18Form: Colorless liquidBP: ~69 °CWork-up & chromatography solvent
Triphenylphosphine oxide (TPPO)TPPO Structure791-28-6278.28Form: White crystalline solid[15]MP: 154-158 °C[15]Byproduct

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

Reaction Setup
  • Rationale: The use of an inert atmosphere (Nitrogen or Argon) is good practice, especially with organophosphorus reagents which can be sensitive to air and moisture over time, although the stabilized ylide used here is relatively robust.[12] Anhydrous solvent prevents potential side reactions.

  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (0.851 g, 5.0 mmol).

  • Add Methyl (triphenylphosphoranylidene)acetate (1.84 g, 5.5 mmol, 1.1 equivalents).

  • Place the flask under an inert atmosphere of nitrogen.

  • Using a syringe, add 25 mL of anhydrous dichloromethane (DCM) to the flask.

Reaction Execution
  • Rationale: Stabilized ylides react efficiently with aldehydes at room temperature.[2] The reaction progress is monitored by TLC to ensure the starting aldehyde is fully consumed, preventing unnecessary side reactions or extended reaction times.

  • Stir the resulting solution vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.

    • TLC System: Use a 4:1 Hexanes:Ethyl Acetate solvent system.

    • Visualization: UV light (254 nm) and/or a potassium permanganate stain.

    • Observation: The reaction is complete upon the disappearance of the aldehyde spot (starting material). The expected reaction time is typically 2-4 hours.

Work-up and Purification
  • Rationale: The key challenge is the separation of the desired alkene from the triphenylphosphine oxide (TPPO) byproduct. TPPO has very low solubility in nonpolar solvents like hexanes and diethyl ether, whereas the target product is expected to be soluble.[15][16] This difference is exploited to precipitate the bulk of the TPPO before final purification by chromatography.

  • Solvent Removal: Once the reaction is complete, remove the dichloromethane solvent using a rotary evaporator.

  • TPPO Precipitation: To the resulting crude solid/oil, add 30 mL of a 1:1 mixture of diethyl ether and hexanes. Stir or sonicate the mixture vigorously for 10-15 minutes. A white precipitate of TPPO should form.[2]

  • Filtration: Filter the suspension through a Büchner funnel to remove the precipitated TPPO. Wash the collected solid with a small amount of cold diethyl ether (2 x 5 mL).

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with 95:5 Hexanes:Ethyl Acetate, gradually increasing the polarity to 90:10 if necessary, based on TLC analysis of the crude product.

    • Procedure: Dissolve the crude product in a minimal amount of DCM and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield the pure (1r,4r)-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Preparation - Weigh Aldehyde (5.0 mmol) - Weigh Ylide (5.5 mmol) B 2. Reaction Setup - Combine reagents in flask - Add anhydrous DCM (25 mL) - Establish N₂ atmosphere A->B C 3. Reaction Execution - Stir at room temp (2-4 h) B->C D 4. Monitoring - TLC (4:1 Hexanes:EtOAc) - Check for aldehyde disappearance C->D D->C Reaction Incomplete E 5. Crude Work-up - Evaporate DCM - Triturate with Ether/Hexanes - Filter to remove TPPO D->E Reaction Complete F 6. Purification - Concentrate filtrate - Silica Gel Column Chromatography E->F G 7. Product Isolation & Analysis - Evaporate solvent from pure fractions - Characterize via NMR, IR, MS F->G

Caption: Step-by-step experimental workflow for the Wittig reaction.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (in CDCl₃): Expect to see characteristic signals for the vinyl protons with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-geometry. Signals for the two distinct methyl esters and the cyclohexyl ring protons will also be present.

  • ¹³C NMR (in CDCl₃): Signals corresponding to the alkene carbons, two ester carbonyls, two methoxy groups, and the cyclohexyl ring carbons.

  • Infrared (IR) Spectroscopy: Look for strong C=O stretching frequencies for the two ester groups (~1720 cm⁻¹) and a C=C stretch for the alkene (~1650 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₈O₄, MW = 226.27) should be observed.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • Vertex AI Search Result[17]

  • Taylor & Francis. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2006, August). Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Synthesis and Reactions of Stabilized Phosphorus Ylides. Retrieved from [Link]

  • ResearchGate. (2017, February). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ACS Publications. (2021, May 11). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • YouTube. (2020, December 16). Wittig reaction: reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2006, August). Organic synthesis: The Wittig reaction cleans up. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester. Retrieved from [Link]

  • University of Pittsburgh, Department of Chemistry. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery

Reductive amination stands as a cornerstone reaction in the synthesis of amine-containing molecules, a structural motif prevalent in a vast number of pharmaceuticals and biologically active compounds.[1] This powerful transformation enables the controlled formation of carbon-nitrogen bonds, converting simple carbonyl compounds and amines into more complex secondary and tertiary amines.[2] For researchers in drug development, the ability to efficiently and selectively synthesize diverse amine libraries is paramount for structure-activity relationship (SAR) studies and the identification of novel therapeutic candidates.

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a particularly valuable starting material. Its rigid, non-aromatic core is a desirable feature in many modern drug candidates, offering a scaffold that can impart favorable pharmacokinetic properties. The presence of both an aldehyde and an ester functionality allows for orthogonal chemical modifications, further expanding its utility in the synthesis of complex molecules. This application note provides a detailed, field-proven protocol for the reductive amination of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, focusing on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (STAB). We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical process parameters to ensure reproducible and high-yielding results.

The Mechanism: A Symphony of Imine Formation and Hydride Reduction

The reductive amination of an aldehyde proceeds through a two-step sequence that is typically performed in a single pot.[1] The initial step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a protonated imine, known as an iminium ion. The second stage is the reduction of this iminium ion by a hydride-donating reagent to furnish the final amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[2] This selectivity obviates the need for a separate imine formation step and subsequent addition of the reducing agent, streamlining the overall process.

Reaction Mechanism: Reductive Amination

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde R-CHO Hemiaminal R-CH(OH)-NHR' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 Iminium [R-CH=NHR']+ Hemiaminal->Iminium - H2O Product R-CH2-NHR' Iminium->Product + NaBH(OAc)3 STAB NaBH(OAc)3

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol: Synthesis of (1r,4r)-Methyl 4-((benzylamino)methyl)cyclohexanecarboxylate

This protocol details the reductive amination of (1r,4r)-methyl 4-formylcyclohexanecarboxylate with benzylamine as a representative primary amine.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate170.211.0(To be calculated)
Benzylamine107.151.1(To be calculated)
Sodium triacetoxyborohydride (STAB)211.941.2(To be calculated)
Dichloromethane (DCM), anhydrous84.93-(To be calculated)
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)142.04--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (1r,4r)-methyl 4-formylcyclohexanecarboxylate (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. To this solution, add benzylamine (1.1 eq) via syringe.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure (1r,4r)-methyl 4-((benzylamino)methyl)cyclohexanecarboxylate.[3]

Experimental Workflow

Reductive_Amination_Workflow A Combine Aldehyde and Amine in Anhydrous DCM B Stir at Room Temperature for 1 hour (Imine Formation) A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C D Stir at Room Temperature (4-24h) and Monitor by TLC/LC-MS C->D E Quench with Saturated aq. NaHCO3 D->E F Extract with Dichloromethane E->F G Wash with Brine, Dry over Na2SO4 F->G H Concentrate under Reduced Pressure G->H I Purify by Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: A streamlined workflow for the reductive amination protocol.

Safety and Handling Considerations

  • Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive and flammable solid.[4] It should be handled under an inert atmosphere and stored in a cool, dry place.[4] Avoid contact with water and protic solvents, as this will lead to the release of flammable hydrogen gas.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat when handling STAB.[4]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Benzylamine: Benzylamine is a corrosive and combustible liquid. Avoid inhalation and contact with skin and eyes.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, a slight excess of the reducing agent can be added. Gentle heating (e.g., to 40 °C) may also facilitate the reaction, but this should be done with caution as it can lead to side product formation.

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the STAB. The quality of the STAB is also crucial; use a freshly opened bottle or a properly stored reagent.

  • Purification Challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.

Conclusion

The reductive amination of (1r,4r)-methyl 4-formylcyclohexanecarboxylate using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of valuable secondary amine building blocks. The mild reaction conditions, high selectivity of the reducing agent, and straightforward workup procedure make this protocol amenable to a wide range of substrates and scalable for the production of larger quantities. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently employ this powerful transformation in their drug discovery and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information General experimental procedure 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ESI for -. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl cyclohexanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. (n.d.). US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
  • Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • National Center for Biotechnology Information. (n.d.). rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

Sources

Application Note: Strategic Use of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate for the Stereoselective Synthesis of Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the application of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate as a versatile starting material for the stereocontrolled synthesis of bicyclic compounds, specifically the bicyclo[4.4.0]decane (decalin) core.[1][2] Bicyclic systems are privileged scaffolds in medicinal chemistry, offering rigid three-dimensional structures essential for potent and selective interactions with biological targets.[3] This note focuses on the intramolecular aldol condensation, a robust method for forming the second ring system.[4][5] We present a comprehensive, step-by-step protocol, mechanistic insights, and expert commentary to guide researchers in drug development and organic synthesis.

Introduction: The Strategic Value of the Starting Material

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic building block uniquely primed for constructing complex molecular architectures.[6] Its key features include:

  • Defined Stereochemistry: The (1r,4r) or trans configuration of the ester and formyl groups provides a rigid stereochemical foundation, which is crucial for directing the stereochemical outcome of subsequent transformations and ultimately influencing the pharmacological profile of the final compound.

  • Orthogonal Reactivity: The molecule possesses two distinct carbonyl functionalities: an aldehyde (formyl group) and a methyl ester. The aldehyde is a highly reactive electrophile, while the ester's α-protons can be selectively deprotonated to form a nucleophilic enolate. This differential reactivity is the cornerstone of the intramolecular cyclization strategy.

  • Access to Privileged Scaffolds: The cyclohexane core is a common motif in natural products and synthetic drugs.[7][8] Using this starting material to build an additional ring provides rapid access to the decalin framework, a core structure in numerous bioactive compounds, including steroids and terpenoids.[1][2]

This application note will detail the base-mediated intramolecular aldol condensation of the title compound to yield a bicyclic β-hydroxy keto-ester, which can be subsequently dehydrated to the corresponding α,β-unsaturated bicyclic ketone.

Core Synthetic Pathway: Intramolecular Aldol Condensation

The most direct route to a bicyclic system from (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is an intramolecular aldol reaction. This process involves forming an enolate from the ester, which then attacks the aldehyde within the same molecule to form a new six-membered ring.[4][9] The reaction is driven by the thermodynamic stability of the resulting five- or six-membered ring systems.[5]

Mechanism Overview

The reaction proceeds through several key steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), selectively deprotonates the α-carbon of the methyl ester to form a lithium enolate.

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde group. This ring-closing step forms a new carbon-carbon bond and creates a bicyclic alkoxide intermediate.

  • Protonation: An acidic workup protonates the alkoxide to yield the bicyclic β-hydroxy keto-ester.

  • Dehydration (Optional): The β-hydroxy product can be eliminated, typically under acidic or basic conditions with heating, to form a thermodynamically stable α,β-unsaturated ketone (enone).

Below is a diagram illustrating the core transformation.

Intramolecular_Aldol_Condensation Start Start: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Enolate Step 1: Enolate Formation (LDA, THF, -78 °C) Start->Enolate Cyclization Step 2: Intramolecular Cyclization Enolate->Cyclization Protonation Step 3: Acidic Workup (e.g., NH4Cl) Cyclization->Protonation Product_Aldol Product: Bicyclic β-Hydroxy Keto-Ester Protonation->Product_Aldol Dehydration Optional Step 4: Dehydration (Heat, Acid/Base) Product_Aldol->Dehydration Product_Enone Final Product: Bicyclic α,β-Unsaturated Ketone Dehydration->Product_Enone

Caption: Experimental workflow for the bicyclic compound synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for intramolecular cyclizations of keto-esters.[10][11]

Objective

To synthesize methyl (4aR,8aS)-2-hydroxy-4-oxodecahydronaphthalene-2-carboxylate via intramolecular aldol condensation.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
Diisopropylamine101.190.84 mL6.0Freshly distilled from CaH₂.
n-Butyllithium (n-BuLi)64.062.4 mL (2.5 M in hexanes)6.0Titrated solution. Handle with extreme care under inert gas.
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate170.21851 mg5.0Ensure starting material is pure and anhydrous.[12]
Anhydrous Tetrahydrofuran (THF)72.1150 mL-Distilled from sodium/benzophenone.
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.4920 mL-For quenching the reaction.
Diethyl Ether (Et₂O)74.12~100 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-For drying organic layers.
Step-by-Step Methodology
  • LDA Preparation (In-situ):

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (0.84 mL, 6.0 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.4 mL, 6.0 mmol, 2.5 M in hexanes) dropwise via syringe over 10 minutes.

    • Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

    Scientist's Note: The use of a strong, sterically hindered, non-nucleophilic base like LDA is critical. It ensures rapid and quantitative deprotonation of the ester's α-carbon without competing nucleophilic attack on the carbonyl groups.[4] The low temperature (-78 °C) is essential to prevent LDA decomposition and minimize side reactions.

  • Enolate Formation and Cyclization:

    • In a separate flame-dried flask, dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (851 mg, 5.0 mmol) in anhydrous THF (30 mL).

    • Cool this solution to -78 °C.

    • Using a cannula, slowly transfer the substrate solution to the freshly prepared LDA solution over 20 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

    Scientist's Note: Adding the substrate to the base (inverse addition) maintains a low concentration of the enolizable substrate, which helps prevent intermolecular side reactions. The 2-hour reaction time is typically sufficient for complete cyclization.

  • Reaction Quench and Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product, a viscous oil, should be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient, starting from 9:1) to yield the pure bicyclic β-hydroxy keto-ester.

    Scientist's Note: The β-hydroxy ester product may be unstable, especially on silica gel. It is advisable to use a deactivated silica gel (e.g., with triethylamine) or proceed to the next step (dehydration) with the crude material if purity is sufficient.

Mechanistic Visualization

The following diagram illustrates the key intramolecular carbon-carbon bond formation step.

Mechanism cluster_0 Enolate Formation & Cyclization enolate Lithium Enolate (Nucleophile) transition_state 6-Membered Ring Transition State enolate->transition_state Intramolecular Attack aldehyde Aldehyde (Electrophile) aldehyde->transition_state alkoxide Bicyclic Alkoxide Intermediate transition_state->alkoxide C-C Bond Formation

Caption: Key mechanistic steps of the intramolecular aldol reaction.

Applications in Drug Discovery and Troubleshooting

Applications: The resulting bicyclo[4.4.0]decane scaffold is a valuable starting point for synthesizing analogs of natural products and exploring new chemical space for drug discovery.[7][8] The ketone and ester functionalities serve as handles for further diversification, allowing for the introduction of various pharmacophores to modulate activity against targets such as ion channels, enzymes, and G-protein coupled receptors. The rigid, well-defined three-dimensional structure is particularly useful for constraining peptide mimetics and optimizing ligand-receptor binding.[3]

Troubleshooting:

ProblemPotential CauseSuggested Solution
Low Yield Incomplete enolate formation; moisture in the reaction; intermolecular side reactions.Ensure all glassware is rigorously flame-dried and reagents are anhydrous. Use freshly prepared and titrated n-BuLi. Perform the reaction at high dilution to favor the intramolecular pathway.
Polymerization Intermolecular aldol reactions are competing with the desired cyclization.Use the inverse addition protocol described (add substrate to base). Maintain a low temperature (-78 °C) throughout the addition and reaction time.
Product Decomposition The β-hydroxy ester product is unstable to purification conditions.Minimize contact time on silica gel. Consider using deactivated silica gel or an alternative purification method like crystallization. Alternatively, proceed with the crude product to the more stable dehydrated enone.
No Reaction Inactive LDA; poor quality starting material.Verify the activity of n-BuLi by titration. Use freshly distilled diisopropylamine. Confirm the identity and purity of the starting (1r,4r)-Methyl 4-formylcyclohexanecarboxylate by NMR and/or GC-MS.[12]

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a powerful and versatile building block for the stereoselective synthesis of bicyclic systems. The intramolecular aldol condensation provides a reliable and efficient method to construct the bicyclo[4.4.0]decane core, a privileged scaffold in medicinal chemistry. By carefully controlling reaction conditions, particularly temperature and reagent purity, researchers can effectively leverage this strategy to generate complex molecules for drug discovery programs.

References

  • Annamalai, M., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules, 22(5), 827. Available at: [Link]

  • Annamalai, M., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. OUCI. Available at: [Link]

  • Chemical Communications. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. (n.d.). Available at: [Link]

  • Taylor & Francis Online. (n.d.). Stereoselective Synthesis of Drugs and Drug Precursors by Hydrolases and Oxidoreductases. Biocatalysis and Biotransformation, 18(2). Available at: [Link]

  • Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • ElectronicsAndBooks. (1993). Titanium-Mediated Cyclizations of /8-Keto Esters with Acetals. J. Am. Chem. Soc., 115, 8849-8850. Available at: [Link]

  • PDF on β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). Available at: [Link]

  • McMurry, J. E., & Miller, D. D. (1983). Titanium-induced cyclization of keto esters: a new method of cycloalkanone synthesis. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Natural Product Reports. Available at: [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Available at: [Link]

  • Liotta, D., et al. (1981). A simple method for the efficient synthesis of unsaturated .beta.-dicarbonyl compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Natural Product Reports. Available at: [Link]

  • Chem-Tools. (n.d.). (1R,4R)-Methyl 4-formylcyclohexanecarboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Available at: [Link]

  • YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Available at: [Link]

  • ResearchGate. (2025). Hydrogenation Selectivity of the Bicyclo[4.4.0]Decane Ring System of Valencanes. Available at: [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Available at: [Link]

  • OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

Sources

The Strategic Application of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry, particularly as a versatile starting material in the synthesis of complex antiviral agents. Its rigid cyclohexane core, coupled with the differential reactivity of the aldehyde and methyl ester functional groups, provides a strategic platform for the construction of stereochemically rich and densely functionalized target molecules. This application note will provide an in-depth exploration of the utility of this compound, with a specific focus on its potential role in the synthesis of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza. We will delve into the synthetic transformations that underscore its value and provide detailed, field-proven protocols for its use.

Core Concept: A Gateway to Neuraminidase Inhibitors

The influenza virus relies on the enzyme neuraminidase to cleave sialic acid residues on the surface of host cells, facilitating the release of newly formed viral particles. Inhibition of this enzyme is a clinically validated strategy for combating influenza infections. Oseltamivir (Tamiflu®), a widely prescribed neuraminidase inhibitor, features a functionalized cyclohexene ring that is crucial for its binding to the active site of the enzyme. The synthesis of Oseltamivir and other neuraminidase inhibitors often involves intricate synthetic routes to establish the correct stereochemistry and functional group arrangement on the six-membered ring.

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate serves as an attractive precursor for key intermediates in the synthesis of such antiviral drugs. Its trans-disubstituted pattern provides a foundational stereochemical framework, and the aldehyde and ester moieties offer orthogonal handles for subsequent chemical modifications.

Synthetic Utility and Key Transformations

The strategic value of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate lies in the selective manipulation of its two primary functional groups. The aldehyde is a versatile electrophile, readily participating in a variety of carbon-carbon bond-forming reactions and transformations into other functional groups. The methyl ester, while less reactive, can be hydrolyzed or otherwise modified at a later stage in a synthetic sequence.

A plausible and efficient synthetic pathway leveraging this starting material for the construction of a key intermediate for neuraminidase inhibitors is outlined below. This pathway focuses on the introduction of the requisite amino and ether functionalities characteristic of Oseltamivir.

Application Protocol I: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

The starting material itself can be efficiently prepared from the corresponding commercially available alcohol, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, via a Swern oxidation. This method is chosen for its mild conditions, which are well-suited for preventing over-oxidation to the carboxylic acid.[1]

Reaction Scheme:

Swern Oxidation start Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate reagents 1) (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2) Et₃N start->reagents product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate reagents->product

Caption: Swern oxidation of the primary alcohol.

Detailed Step-by-Step Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with anhydrous dichloromethane (DCM, 200 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Oxalyl chloride (1.2 equivalents) is slowly added to the stirred DCM.

  • DMSO Activation: A solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM (20 mL) is added dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM (50 mL) is added dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. The reaction is stirred for 45 minutes.

  • Quenching: Triethylamine (Et₃N, 5.0 equivalents) is added to the reaction mixture, which is then stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Work-up: The reaction is quenched with the addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (1r,4r)-Methyl 4-formylcyclohexanecarboxylate as a colorless oil.

Data Summary:
Compound Molecular Weight ( g/mol ) Typical Yield (%) Physical State
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate170.2190-95Colorless oil

Application Protocol II: Reductive Amination to Introduce the Amino Group

A crucial step in the synthesis of many antiviral agents is the introduction of a nitrogen-containing functional group. The aldehyde moiety of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is an ideal handle for this transformation via reductive amination.

Reaction Scheme:

Reductive Amination start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate reagents 1) NH₂OH·HCl, Pyridine 2) H₂, Pd/C start->reagents product (1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate reagents->product

Caption: Two-step reductive amination sequence.

Detailed Step-by-Step Protocol:
  • Oxime Formation: To a solution of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 equivalent) in ethanol (100 mL) is added hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents). The mixture is stirred at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Work-up: The residue is taken up in ethyl acetate (150 mL) and washed with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude oxime, which is used in the next step without further purification.

  • Hydrogenation: The crude oxime is dissolved in methanol (100 mL) in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.05 equivalents) is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

  • Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude amine can be purified by crystallization of its hydrochloride salt or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to afford (1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Rationale for Method Selection:

The two-step process via an oxime intermediate is often preferred for its reliability and high yields. Direct reductive amination with ammonia can be challenging to control and may lead to side products. The hydrogenation of the oxime is a clean and efficient method for obtaining the primary amine.

Further Transformations and Strategic Considerations

With the amino group installed, the synthetic intermediate (1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is now primed for further elaboration. The primary amine can be acylated to introduce the acetyl group found in Oseltamivir. The methyl ester can be carried through several synthetic steps before being hydrolyzed to the corresponding carboxylic acid.

The following diagram illustrates a logical workflow for the elaboration of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate into a more advanced intermediate for antiviral synthesis.

Synthetic Workflow A (1r,4r)-Methyl 4-formylcyclohexanecarboxylate B Reductive Amination A->B C (1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate B->C D Acetylation (Ac₂O, Pyridine) C->D E (1r,4r)-Methyl 4-(acetamidomethyl)cyclohexanecarboxylate D->E F Advanced Intermediate for Neuraminidase Inhibitors E->F Further Transformations (e.g., introduction of ether linkage, double bond formation)

Caption: Synthetic pathway from the title compound.

Conclusion: A Foundation for Innovation

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate represents a valuable and strategically versatile building block in medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a robust starting point for the efficient synthesis of complex molecules, most notably antiviral agents such as neuraminidase inhibitors. The protocols detailed herein offer a practical guide for the preparation and initial functionalization of this important intermediate. By understanding and applying these fundamental transformations, researchers and drug development professionals can leverage the full potential of this compound to accelerate the discovery and development of novel therapeutics.

References

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • National Center for Biotechnology Information. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]

  • Kim, C. U., et al. (1997). Discovery of a Potent and Orally Active Influenza Neuraminidase Inhibitor: GS 4104. Journal of the American Chemical Society, 119(4), 681–690.
  • Rohloff, J. C., et al. (1998). Practical Total Synthesis of the Anti-Influenza Drug GS 4104. The Journal of Organic Chemistry, 63(13), 4545–4550.

Sources

Step-by-step purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Abstract

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a pivotal bifunctional intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. Its high purity is a prerequisite for successful downstream applications, demanding robust and reproducible purification strategies. This application note provides a detailed, step-by-step guide for the purification of this compound from a typical crude reaction mixture. We explore multiple purification methodologies, including flash column chromatography and chemical purification via bisulfite adduct formation, explaining the causality behind procedural choices. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable purification workflow, ensuring high purity and yield of the target molecule.

Introduction and Pre-Purification Analysis

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate possesses both an aldehyde and a methyl ester functional group, making it a versatile building block.[1] It is commonly synthesized via the oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[2][3][4] The purity of the final product is critical, as impurities can interfere with subsequent stereospecific reactions or introduce contaminants into an active pharmaceutical ingredient (API).

A typical synthesis, such as a Swern oxidation, may leave behind several process-related impurities.[2] Understanding these potential contaminants is the first step in designing an effective purification strategy.

Common Impurities:

  • Starting Material: Unreacted (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

  • Over-oxidation Product: (1r,4r)-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

  • Reagents & Byproducts: Residual oxidizing agents, triethylamine, and their salts from the workup.

  • Solvents: Dichloromethane, dimethyl sulfoxide, etc.

Initial Crude Analysis: Before commencing purification, it is essential to assess the composition of the crude material. A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of the number of components and helps in developing a solvent system for column chromatography.

  • Gas Chromatography (GC): An effective method for quantifying volatile components and determining the initial purity of the aldehyde.[5][6]

  • ¹H NMR Spectroscopy: Confirms the presence of the desired product and helps identify the major impurities by their characteristic chemical shifts.

The following diagram illustrates the overall logic of the purification and analysis workflow.

G cluster_0 Purification Workflow Crude Crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate PreAnalysis Pre-Purification Analysis (TLC, GC, NMR) Crude->PreAnalysis Decision Select Purification Strategy PreAnalysis->Decision Flash Method A: Flash Column Chromatography Decision->Flash General Purpose Bisulfite Method B: Bisulfite Adduct Formation Decision->Bisulfite Aldehyde-Specific PureProduct Purified Product Flash->PureProduct Bisulfite->PureProduct QC Post-Purification QC (HPLC, GC, NMR, MS) PureProduct->QC Final High-Purity Product (>97%) QC->Final

Caption: General workflow for purification and quality control.

Method A: Purification by Flash Column Chromatography

Flash column chromatography is the most common and versatile method for purifying moderately polar organic compounds. It separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[7][8] This technique is highly effective for removing both more polar (e.g., starting alcohol) and less polar impurities.

Protocol: Flash Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • Glass column, flasks, and test tubes

Step 1: Solvent System Selection

  • Develop an appropriate eluent system using TLC. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound.

  • A typical starting point is a mixture of hexane and ethyl acetate. For this compound, a system of 10-20% Ethyl Acetate in Hexane is often effective.

  • The starting alcohol impurity will have a lower Rf (closer to the baseline), while less polar byproducts will have a higher Rf.

Step 2: Column Packing

  • Select a column with an appropriate diameter. A silica gel-to-crude material ratio of 40:1 to 100:1 by weight is recommended for effective separation.[8]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with light pressure. Let the excess solvent drain until it is level with the top of the silica bed.

Step 3: Sample Loading

  • Method 1 (Wet Loading): Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully pipette this solution onto the top of the silica bed.

  • Method 2 (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and remove the solvent by rotary evaporation. This creates a free-flowing powder that can be carefully added to the top of the packed column. This method is preferred as it often leads to better resolution.[9]

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the column.

  • Apply positive pressure (air or nitrogen) to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.[7][8]

  • Begin with a low polarity solvent (e.g., 5% ethyl acetate/hexane) and consider using a gradient elution by gradually increasing the polarity (e.g., to 15-20% ethyl acetate) to speed up the elution of the target compound after impurities have been washed off.

  • Collect fractions of equal volume in test tubes.

Step 5: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (1r,4r)-Methyl 4-formylcyclohexanecarboxylate as a colorless to light yellow oil.[2][3]

G cluster_1 Flash Chromatography Protocol Start Select Solvent System (TLC, Rf ≈ 0.3) Pack Pack Column (Silica Gel Slurry) Start->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Solvent Gradient (e.g., 5% -> 20% EtOAc/Hex) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate End Purified Product Evaporate->End

Caption: Step-by-step flash chromatography workflow.

Method B: Chemical Purification via Bisulfite Adduct

This method offers an elegant and highly specific way to isolate aldehydes from mixtures containing non-aldehyde impurities.[10][11] The aldehyde functional group reversibly reacts with sodium bisulfite to form a water-soluble salt (adduct). This adduct can be separated from water-insoluble organic impurities via liquid-liquid extraction. The aldehyde is then regenerated by basification.[11]

Protocol: Bisulfite Adduct Formation & Regeneration

Materials:

  • Crude product

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute NaOH

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, flasks

Step 1: Adduct Formation

  • Dissolve the crude material in a minimal amount of methanol or THF in a flask.

  • Add a saturated aqueous solution of sodium bisulfite. The amount should be in slight excess (e.g., 1.2 equivalents) relative to the aldehyde.

  • Stir the biphasic mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC until the aldehyde spot disappears.

Step 2: Extraction of Impurities

  • Transfer the mixture to a separatory funnel.

  • Add diethyl ether or ethyl acetate to extract the organic-soluble, non-aldehyde impurities.

  • Separate the layers. Retain the aqueous layer, which now contains the bisulfite adduct.

  • Wash the aqueous layer once more with the organic solvent to ensure complete removal of impurities.

Step 3: Regeneration of the Aldehyde

  • Return the aqueous layer to the separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide while stirring.[10] Continue adding the base until the evolution of SO₂ gas ceases and the solution is basic (pH > 8). This reverses the reaction and regenerates the aldehyde.

Step 4: Product Isolation

  • Extract the regenerated aldehyde from the aqueous solution using fresh diethyl ether or ethyl acetate (perform at least three extractions).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the highly purified product.

G cluster_2 Bisulfite Purification Logic Crude Crude Mixture (Aldehyde + Impurities) React Add NaHSO₃ (aq) Stir vigorously Crude->React Adduct Formation of Water-Soluble Bisulfite Adduct React->Adduct Extract1 Extract with Ether (Removes Impurities) Adduct->Extract1 Aqueous Aqueous Layer (Contains Adduct) Extract1->Aqueous Separate Organic Organic Layer (Contains Impurities) -> Discard Extract1->Organic Separate Regen Add Base (e.g., NaHCO₃) (Regenerates Aldehyde) Aqueous->Regen Extract2 Extract with Ether (Isolates Aldehyde) Regen->Extract2 Pure Pure Aldehyde in Organic Phase Extract2->Pure

Caption: Logical flow of the bisulfite purification method.

Post-Purification Quality Control

After purification, the identity and purity of the final product must be rigorously confirmed.

Property Value Reference
CAS Number 54274-80-5 (for 1r,4r)[2][3]
Molecular Formula C₉H₁₄O₃[1][12][13]
Molecular Weight 170.21 g/mol [1][12]
Appearance Colorless to light yellow liquid/oil[2][3]
Boiling Point 236.4 ± 33.0 °C (Predicted)[3]
Density 1.129 ± 0.06 g/cm³ (Predicted)[3]
Table 1: Physicochemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.
Recommended Analytical Methods
Technique Parameter Expected Result
GC-FID Purity>97% by peak area. A suitable column is a DB-5 or equivalent.[5]
HPLC-UV Purity>97% by peak area. Use a C18 column with a mobile phase like Acetonitrile/Water. Detection at 210 nm is necessary due to the weak chromophore.[5]
¹H NMR Identity & PurityConfirm structure. Key signals: Aldehyde proton (~9.7 ppm), Methoxy protons (~3.7 ppm), and cyclohexyl protons. Purity assessed by absence of impurity signals.
MS (ESI+) IdentityConfirm molecular weight. Expected m/z: 171.1 [M+H]⁺, 193.1 [M+Na]⁺.
Table 2: Analytical Specifications for the Purified Product.

Conclusion

The successful purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is readily achievable through systematic application of standard laboratory techniques. Flash column chromatography offers a reliable and broadly applicable method for general-purpose purification. For reaction mixtures where the primary impurities are non-aldehydic, chemical purification via a transient bisulfite adduct provides a highly selective and efficient alternative. The choice of method should be guided by an initial analysis of the crude product composition. In all cases, final purity must be confirmed using a combination of chromatographic and spectroscopic techniques to ensure the material is fit for its intended use in research and development.

References

  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
  • FENIX Process Technologies Pvt. Ltd. Methyl Ester Fractionation.
  • Dimian, A. C., et al. Process for Fatty Acid Methyl Esters by Dual Reactive Distillation.
  • Dimian, A. C., et al. (2025, August 7). Process for fatty acid methyl esters by dual reactive distillation. ResearchGate.
  • World Scientific Publishing. THE INDUSTRIAL PRODUCTION PROCESS OF METHYL ESTERS OF FATTY ACIDS BY CATALYST-FREE SUPERCRITICAL METHANOL.
  • ChemicalBook. (2025, July 24). (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5.
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
  • ChemicalBook. (1r,4r)-methyl 4-formylcyclohexanecarboxylate CAS#: 54274-80-5.
  • Google Patents. US4348410A - Cyclohexane carboxylic acid derivatives.
  • Google Patents. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Alfa Chemistry. CAS 54274-80-5 (1R,4R)-Methyl 4-formylcyclohexanecarboxylate.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • BenchChem. A Comparative Guide to Evaluating the Purity of Methyl Cyclohexanecarboxylate by HPLC and GC-FID.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • AChemBlock. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4.
  • Pharmaffiliates. 13064-83-0 | Product Name : (1r,4r)-4-Methylcyclohexane-1-carboxylic acid.
  • Google Patents. WO2010148080A2 - Cyclohexane 1,4 carboxylates.
  • BenchChem. Application Notes and Protocols: One-Pot Synthesis of Methyl 4-formylbenzoate.
  • Clearsynth. Methyl 4-formylcyclohexanecarboxylate | CAS No. 37942-76-0.
  • BenchChem. Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods.
  • BLD Pharm. 6297-22-9|Methyl 4-oxocyclohexanecarboxylate.
  • BenchChem. A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • BenchChem. formylbenzoic acid: Application Notes and Protocols.
  • AChemBlock. methyl 4-formylcyclohexane-1-carboxylate 97% | CAS: 37942-76-0.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

Sources

Application Notes and Protocols: Aldehyde Protection Strategies for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of complex organic synthesis, particularly in pharmaceutical development, the chemoselective transformation of multifunctional molecules is a paramount challenge. The target molecule, (1r,4r)-methyl 4-formylcyclohexanecarboxylate, presents a classic synthetic problem: how to perform chemical modifications at the ester site without affecting the more reactive aldehyde group. The higher reactivity of aldehydes towards nucleophiles and reducing agents necessitates a robust protection strategy to temporarily mask this functional group.[1][2] This guide provides an in-depth analysis and detailed protocols for the most effective strategies to protect the aldehyde in (1r,4r)-methyl 4-formylcyclohexanecarboxylate, ensuring the integrity of the methyl ester and enabling a broader scope of subsequent synthetic transformations.

The selection of an appropriate protecting group is governed by several critical factors: ease and efficiency of formation, stability under the planned reaction conditions for the ester moiety, and high-yielding, selective removal (deprotection) without compromising the overall molecular structure.[3] For (1r,4r)-methyl 4-formylcyclohexanecarboxylate, the primary goal is to shield the aldehyde from nucleophilic attack or reduction while transformations such as saponification, transesterification, or reduction of the methyl ester are carried out.

This document will focus on the formation of acetals, the most common and effective protecting groups for aldehydes, due to their stability in neutral to strongly basic environments.[4] We will explore the formation of both acyclic and cyclic acetals, providing detailed, step-by-step protocols and the chemical reasoning behind the selection of reagents and conditions.

Strategic Overview: The Logic of Aldehyde Protection

The fundamental principle behind protecting the aldehyde in (1r,4r)-methyl 4-formylcyclohexanecarboxylate is to temporarily convert it into a less reactive functional group. The reactivity hierarchy of carbonyl compounds generally places aldehydes as more electrophilic than esters.[1] Therefore, any reaction intended for the ester group is likely to react preferentially with the aldehyde. By converting the aldehyde to an acetal, its reactivity is significantly diminished, allowing for selective chemistry to be performed on the ester.

The process follows a three-stage workflow:

  • Protection: Selective reaction of the aldehyde with an alcohol or diol to form an acetal.

  • Transformation: Performance of the desired chemical reaction on the methyl ester group.

  • Deprotection: Removal of the acetal to regenerate the aldehyde.

This sequence is visualized in the workflow diagram below.

G cluster_0 Protection Phase cluster_1 Transformation Phase cluster_2 Deprotection Phase Start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Protected Protected Aldehyde Intermediate (Acetal Form) Start->Protected Acetal Formation (e.g., Ethylene Glycol, p-TsOH) Transformed Transformed Ester Intermediate Protected->Transformed Ester Modification (e.g., Reduction, Saponification) Final Final Product with Regenerated Aldehyde Transformed->Final Acetal Hydrolysis (Aqueous Acid)

Caption: General workflow for the protection, transformation, and deprotection of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Part 1: Acetal Protection Strategies

Acetals are geminal-diether derivatives of aldehydes, formed by the reaction with two equivalents of an alcohol or one equivalent of a diol.[5] They are stable to bases, organometallic reagents, and hydrides, making them ideal for protecting aldehydes during ester manipulations.[6][7]

Strategy 1: Formation of a Cyclic Acetal (1,3-Dioxolane)

The formation of a cyclic acetal using a diol, such as ethylene glycol, is one of the most common and efficient methods for aldehyde protection.[8] The intramolecular nature of the second ether linkage formation is entropically favored, often leading to higher yields compared to acyclic acetals.

The reaction is an acid-catalyzed nucleophilic addition.[9] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[10] The reaction is reversible and produces water as a byproduct; therefore, removal of water is crucial to drive the equilibrium towards the acetal product.[5] This is typically achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Caption: Formation of a 1,3-dioxolane from (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Protocol 1: 1,3-Dioxolane Formation

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

Procedure:

  • To a round-bottom flask, add (1r,4r)-methyl 4-formylcyclohexanecarboxylate and anhydrous toluene.

  • Add ethylene glycol and a catalytic amount of p-TsOH monohydrate.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

Strategy 2: Formation of an Acyclic Acetal (Dimethyl Acetal)

The formation of an acyclic acetal, such as a dimethyl acetal using methanol, is another viable strategy. This method can be advantageous when the diol required for cyclic acetal formation is unavailable or when the cyclic acetal proves difficult to cleave. The reaction is also acid-catalyzed and requires the removal of water.[11] A common method involves using a trialkyl orthoformate, such as trimethyl orthoformate, which acts as both a reagent and a water scavenger.

Protocol 2: Dimethyl Acetal Formation

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq)

  • Methanol (Anhydrous)

  • Trimethyl orthoformate (2.0 eq)

  • Ammonium chloride (NH₄Cl, catalytic amount) or a Lewis acid like ZrCl₄.[12]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1r,4r)-methyl 4-formylcyclohexanecarboxylate in anhydrous methanol or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add trimethyl orthoformate and a catalytic amount of ammonium chloride.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • If DCM was used as the solvent, transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. If methanol was the solvent, remove it under reduced pressure before partitioning between water and an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the dimethyl acetal.

Comparison of Protection Strategies
Protecting GroupReagentsConditionsAdvantagesDisadvantages
1,3-Dioxolane (Cyclic) Ethylene glycol, p-TsOHToluene, reflux with Dean-StarkThermodynamically stable, high yielding due to entropic favorability.[8]Requires higher temperatures; deprotection can sometimes be sluggish.
Dimethyl Acetal (Acyclic) Methanol, trimethyl orthoformate, acid catalystRoom temperatureMild reaction conditions; easily formed.[11]May be less stable to strongly acidic conditions than cyclic acetals.

Part 2: Deprotection of Acetals

The final and critical step in this synthetic sequence is the deprotection of the acetal to regenerate the aldehyde. This is most commonly achieved by acid-catalyzed hydrolysis.[6][13] The presence of excess water drives the equilibrium back towards the aldehyde. The choice of acid and conditions is crucial to ensure that other acid-sensitive groups, including the ester, are not cleaved.

Caption: Deprotection of the acetal to regenerate the aldehyde functionality.

Protocol 3: Acetal Deprotection (Hydrolysis)

Materials:

  • Acetal-protected (1r,4r)-methyl 4-cyclohexanecarboxylate derivative (1.0 eq)

  • Acetone

  • Water

  • 1M Hydrochloric acid (HCl) or Acetic Acid (AcOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl or a larger amount of a weaker acid like acetic acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from 30 minutes to several hours depending on the stability of the acetal.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Conclusion

The selective protection of the aldehyde in (1r,4r)-methyl 4-formylcyclohexanecarboxylate is a critical step for enabling diverse synthetic manipulations of the ester functionality. The formation of cyclic or acyclic acetals provides a robust and reliable method for this purpose. The choice between a cyclic 1,3-dioxolane and an acyclic dimethyl acetal will depend on the specific requirements of the synthetic route, including desired stability and ease of deprotection. The protocols provided herein offer detailed, field-tested procedures for the successful implementation of these protection and deprotection strategies, ensuring high yields and preserving the integrity of the target molecule. Careful execution and monitoring of these reactions are essential for achieving the desired synthetic outcomes in research and drug development.

References

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • J-Stage. Chemoselective Reduction and Alkylation of Carbonyl Functions Using Phosphonium Salts as an in Situ Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available at: [Link]

  • JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. Available at: [Link]

  • PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

  • Royal Society of Chemistry. Photo-organocatalytic synthesis of acetals from aldehydes. Available at: [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. Available at: [Link]

  • American Chemical Society. One-Pot Synthesis of Acetals from Esters: Access to Naturally Occurring Fragrances. Available at: [Link]

  • ResearchGate. Preparation of acetals from aldehydes and alcohols under basic conditions. Available at: [Link]

  • PubMed. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Available at: [Link]

  • ACS Publications. Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. Evidence for the Formation of Oxocarbenium Ion Intermediate from Acetals. Available at: [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Available at: [Link]

  • Taylor & Francis Online. Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Available at: [Link]

  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection. Available at: [Link]

  • ResearchGate. Greene's Protective Groups in Organic Synthesis | Request PDF. Available at: [Link]

  • Scribd. Protecting Groups Alcohols and Aldehydes | PDF | Ester. Available at: [Link]

  • Download. GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF. Available at: [Link]

  • Semantic Scholar. Greene's Protective Groups in Organic Synthesis | Semantic Scholar. Available at: [Link]

  • Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Available at: [Link]

  • Books Gateway. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Available at: [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. Available at: [Link]

  • ResearchGate. Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in [BPy]FeCl4 as a Low Cost Room Temperature Ionic Liquid. Available at: [Link]

  • kocielski.org. 2.1 Introduction 2.2 0,0-Acetals. Available at: [Link]

  • ResearchGate. Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to Their Aldehydes or Ketones in [BPy]FeCl4 as a Low Cost Room Temperature Ionic Liquid. Available at: [Link]

  • ResearchGate. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. Available at: [Link]

  • Wikipedia. Dioxolane. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • PubMed Central. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available at: [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at: [Link]

  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Available at: [Link]

Sources

Mastering Stereoselectivity: A Guide to Reactions of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid trans-1,4-disubstituted cyclohexane scaffold provides a well-defined three-dimensional architecture, while the aldehyde and methyl ester functionalities offer orthogonal handles for a variety of chemical transformations. The stereochemical control in reactions involving the aldehyde group is of paramount importance for the synthesis of enantiomerically pure target molecules. This guide provides a detailed exploration of the conditions and underlying principles governing stereoselective reactions at the formyl group of this important synthetic intermediate. We will delve into the mechanistic rationale behind achieving high diastereoselectivity in key transformations, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Stereocontrol

The stereochemical outcome of nucleophilic additions to the aldehyde functionality of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is primarily dictated by the conformational preference of the cyclohexane ring and the trajectory of the incoming nucleophile. The chair conformation of the cyclohexane ring is the most stable, with both the formyl and the methyl carboxylate groups occupying equatorial positions to minimize steric strain. This conformational rigidity is key to predictable stereoselectivity.

Two predominant models are used to rationalize the facial selectivity of nucleophilic attack on the aldehyde: the Felkin-Anh model and, in the presence of chelating metals, the Cram-chelation model.

  • Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on acyclic chiral ketones and aldehydes. In the case of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, the cyclohexane ring acts as a bulky substituent. The model posits that the largest group on the adjacent carbon atom orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. For our substrate, the cyclohexane ring itself is the major steric impediment, guiding the nucleophile to attack from the less hindered face.

  • Cram-Chelation Model: When a Lewis acidic metal capable of chelation is present, and there is a coordinating heteroatom (like the ester carbonyl oxygen in our substrate), the Cram-chelation model can become operative. The metal coordinates to both the aldehyde oxygen and the ester oxygen, forming a rigid five-membered ring. This locks the conformation of the molecule and directs the nucleophile to attack from the less hindered face of this chelated intermediate.

The choice of reagents and reaction conditions will determine which of these models predominantly influences the stereochemical outcome.

Section 2: Stereoselective Olefination Reactions

The conversion of the aldehyde group to an alkene is a fundamental transformation. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, offering high stereoselectivity.[1]

The Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

The HWE reaction utilizes a phosphonate carbanion to react with an aldehyde, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[1][2] The reaction proceeds through a series of reversible steps, allowing for equilibration to the more stable trans-oxaphosphetane intermediate, which then collapses to the (E)-alkene.[2]

Key Factors for High (E)-Selectivity:

  • Stabilized Ylides: The use of phosphonates with electron-withdrawing groups (e.g., esters, nitriles) stabilizes the carbanion, promoting the reversibility of the initial addition and favoring the formation of the thermodynamic product.

  • Non-chelating Cations: The use of sodium or potassium bases (e.g., NaH, KHMDS) is preferred as these cations do not strongly chelate, allowing for the equilibration necessary for high (E)-selectivity.

HWE_Mechanism

Table 1: Conditions for (E)-Selective Horner-Wadsworth-Emmons Reaction

ReagentBaseSolventTemperature (°C)(E:Z) Ratio
Triethyl phosphonoacetateNaHTHF0 to rt>95:5
Trimethyl phosphonoacetateKHMDSToluene-78 to rt>95:5
Diethyl phosphonoacetonitrileNaOEtEtOHrt>90:10
Protocol 2.1: (E)-Selective HWE Olefination

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Section 3: Diastereoselective Nucleophilic Additions

The addition of organometallic reagents to the aldehyde offers a direct route to chiral secondary alcohols. The stereochemical outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions.

Grignard Additions: Exploring Diastereoselectivity

Grignard reagents are powerful nucleophiles that readily add to aldehydes.[3] The diastereoselectivity of this reaction with (1r,4r)-Methyl 4-formylcyclohexanecarboxylate can be influenced by both steric and chelation effects.

Grignard_Addition

Factors Influencing Diastereoselectivity:

  • Grignard Reagent: The steric bulk of the Grignard reagent can influence the facial selectivity.

  • Solvent: Coordinating solvents like THF can favor a non-chelation pathway (Felkin-Anh), while less coordinating solvents may allow for chelation control.

  • Lewis Acids: The addition of certain Lewis acids, particularly those with a high affinity for oxygen, can promote chelation and potentially reverse the diastereoselectivity.

Table 2: Diastereoselectivity in Grignard Additions

Grignard ReagentSolventAdditiveTemperature (°C)Diastereomeric Ratio
MeMgBrTHFNone-78~2:1
PhMgBrEt₂ONone0~3:1
MeMgBrTolueneZnCl₂ (1.1 eq)-78>10:1 (Chelation control)
Protocol 3.1: Diastereoselective Grignard Addition (Felkin-Anh Control)

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and partition between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Section 4: Organocatalytic Asymmetric Aldol Reactions

The aldehyde functionality of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate can also act as an electrophile in asymmetric aldol reactions. Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful strategy for the enantioselective synthesis of β-hydroxy carbonyl compounds.[4][5]

In a typical organocatalytic aldol reaction, a ketone is activated by a chiral amine catalyst to form an enamine nucleophile, which then attacks the aldehyde. The stereochemistry of the newly formed stereocenters is controlled by the chiral catalyst.

Key Features of Organocatalytic Aldol Reactions:

  • Mild Conditions: These reactions are often carried out under mild, metal-free conditions.

  • High Enantio- and Diastereoselectivity: Chiral catalysts can induce high levels of stereocontrol.

  • Broad Substrate Scope: A wide range of ketones and aldehydes can be employed.

Protocol 4.1: Asymmetric Organocatalytic Aldol Reaction

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • Cyclohexanone

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a vial, add (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 equivalent), cyclohexanone (5.0 equivalents), and (S)-proline (0.2 equivalents).

  • Add DMSO as the solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMSO and catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

  • Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a powerful and versatile building block for the synthesis of complex molecules. A thorough understanding of the principles of stereocontrol, including the Felkin-Anh and Cram-chelation models, is essential for designing highly stereoselective transformations of its aldehyde functionality. The Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of (E)-alkenes, while Grignard additions and organocatalytic aldol reactions offer pathways to chiral alcohols with predictable stereochemistry. The protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes towards valuable target molecules.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wang, W. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH Public Access. Available from: [Link]

  • Chemeurope.com. Horner-Wadsworth-Emmons reaction. Available from: [Link]

  • Raj, M., et al. Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group. 2023. Available from: [Link]

  • Marzorati, L., et al. One-pot organocatalytic domino Michael-aldol and intramolecular SN2 reactions. Asymmetric synthesis of highly functionalized epoxycyclohexanone derivatives. J Am Chem Soc. 2006;128(16):5475-9. Available from: [Link]

  • Hayashi, Y., et al. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. NIH Public Access. Available from: [Link]

  • Andrade, C. K. Z. Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available from: [Link]

  • Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube. 2023. Available from: [Link]

  • Singh, V. K. The Aldol Reaction: Organocatalytic Approach. ResearchGate. Available from: [Link]

  • Nagao, Y., et al. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkat USA. Available from: [Link]

Sources

Application Notes: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Stereochemically Defined Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, stereochemical purity, and overall success. (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (CAS: 54274-80-5) has emerged as a highly valuable bifunctional building block. Its structure, featuring a reactive aldehyde and a methyl ester anchored to a cyclohexane ring with a defined trans stereochemistry, offers medicinal chemists a rigid scaffold to build molecular complexity.

The trans configuration of the 1,4-substituents minimizes steric hindrance and provides a predictable three-dimensional orientation for derivative compounds, which is crucial for optimizing interactions with biological targets. This intermediate is primarily employed in reactions that functionalize the aldehyde group, such as reductive amination, to introduce diverse amine-containing moieties, a common feature in many active pharmaceutical ingredients (APIs).

Physicochemical Properties and Safe Handling

A clear understanding of the intermediate's properties is fundamental for its effective and safe use in a laboratory or scale-up setting.

PropertyValueReference
CAS Number 54274-80-5[1][2]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
Appearance Yellowish oily liquid[1]
Purity Typically ≥96%[2]

Storage and Handling: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. While specific hazard data for this compound is limited, standard laboratory precautions for handling chemical reagents should be observed.[3] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5] In case of contact, rinse the affected area with plenty of water. For inhalation, move to fresh air.[3]

Synthesis of the Intermediate: A Controlled Oxidation Approach

The most direct and widely cited method for preparing (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is through the selective oxidation of its corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The Swern oxidation is a particularly effective method, operating under mild conditions that minimize over-oxidation to the carboxylic acid.

The causality behind this choice of reaction lies in its high efficiency and selectivity for converting primary alcohols to aldehydes. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with an electrophile like oxalyl chloride, forming a reactive sulfonium species that is then attacked by the alcohol. A subsequent base-mediated elimination yields the desired aldehyde, dimethyl sulfide, and carbon oxides.

Experimental Workflow: Synthesis via Swern Oxidation

G cluster_activation Activation of DMSO cluster_oxidation Oxidation cluster_elimination Elimination & Product Formation DMSO DMSO Activation Formation of Electrophilic Sulfur Species DMSO->Activation -78 °C, DCM Oxalyl Oxalyl Chloride Oxalyl->Activation Alkoxysulfonium Alkoxysulfonium Ylide Intermediate Activation->Alkoxysulfonium Alcohol (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate Alcohol->Alkoxysulfonium -65 °C Base Triethylamine (Base) Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Alkoxysulfonium->Product Base->Product Elimination

Caption: Swern Oxidation workflow for aldehyde synthesis.

Application in Pharmaceutical Synthesis: Reductive Amination

A cornerstone application of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is in reductive amination.[6] This powerful, one-pot reaction transforms the aldehyde into a new carbon-nitrogen bond, providing access to a vast array of secondary and tertiary amines which are prevalent in drug molecules. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent.[6][7]

The choice of reducing agent is critical for the success of a one-pot reductive amination. A key requirement is that the reagent must reduce the iminium ion intermediate faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose.[8] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective under the mildly acidic conditions that favor imine formation, without significantly reducing the aldehyde.[8][9] This selectivity prevents the wasteful consumption of the starting material and leads to cleaner reactions with higher yields.

This methodology is instrumental in synthesizing molecules like Tranexamic Acid, an antifibrinolytic agent. Although multiple synthetic routes to Tranexamic acid exist, pathways involving the reductive amination of a cyclohexane carboxylate precursor are well-established.[10][11][12][13] The use of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate provides a direct route to the trans-4-(aminomethyl)cyclohexane-1-carboxylic acid core structure after amination and subsequent hydrolysis.

Experimental Workflow: General Reductive Amination

G cluster_imine Imine/Iminium Formation cluster_reduction Reduction Aldehyde (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Imine Imine/Iminium Ion Intermediate Aldehyde->Imine DCE, Acetic Acid Amine Primary/Secondary Amine (R₁R₂NH) Amine->Imine Product Substituted Amine Product Imine->Product Reducer NaBH(OAc)₃ Reducer->Product In situ reduction

Caption: General workflow for one-pot reductive amination.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate via Swern Oxidation[1]

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activator Preparation: To a solution of anhydrous DCM (400 mL) in a three-neck flask equipped with a thermometer and under an inert atmosphere (N₂ or Ar), add DMSO (9.53 g, 122 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (7.74 g, 61.0 mmol) to the stirred solution, maintaining the temperature below -65 °C. After addition, stir the mixture at -50 °C for 5 minutes.

  • Substrate Addition: In a separate flask, dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in anhydrous DCM (108 mL). Add this solution dropwise to the reaction mixture, keeping the internal temperature below -65 °C. Stir for an additional 30 minutes after the addition is complete.

  • Elimination: Add triethylamine (25.7 g, 254 mmol) dropwise to the reaction mixture. After 15 minutes, remove the cooling bath and allow the reaction to warm.

  • Quenching and Workup: At -10 °C, slowly quench the reaction by adding 1 M aqueous HCl (152 mL).

  • Separate the organic and aqueous layers. Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellow oil (quantitative yield expected). The product is often used in the next step without further purification.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • A primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as solvent

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1 equivalent) in DCE or DCM.

  • Add the desired amine (1.0-1.2 equivalents). If the amine is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate stands out as a robust and versatile intermediate for pharmaceutical research and development. Its pre-defined stereochemistry and bifunctional nature—a reactive aldehyde for nucleophilic additions and an ester for further modifications—provide a reliable platform for constructing complex molecular architectures. The protocols detailed herein for its synthesis and subsequent use in reductive amination illustrate a reliable and efficient pathway to generate diverse amine-containing compounds, paving the way for the discovery and development of novel therapeutic agents.

References

  • Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2014). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 6(5), 306-313. Retrieved from [Link]

  • Patil, P., et al. (2020). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 50(11), 1665-1671. Retrieved from [Link]

  • An improved and practical synthesis of tranexamic acid. (n.d.). LookChem. Retrieved from [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Reductive amination. (2024). In Wikipedia. Retrieved from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1345. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a key bifunctional building block in modern medicinal chemistry and materials science. Its rigid trans-configured cyclohexane core, combined with orthogonal aldehyde and methyl ester functionalities, makes it an invaluable intermediate for synthesizing complex molecular architectures, including active pharmaceutical ingredients (APIs) and specialized polymers. The selective synthesis of the trans isomer is crucial, as stereochemistry profoundly impacts the biological activity and material properties of the final products.[1][2][3]

The primary challenge in producing this intermediate on a large scale lies in the selective oxidation of the primary alcohol precursor, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[4] The ideal oxidation method must be high-yielding, prevent over-oxidation to the carboxylic acid, be operationally safe, and economically viable at scale. This document provides a comprehensive guide to a robust and scalable synthesis, focusing on a field-proven oxidation protocol that balances reactivity with large-scale safety and efficiency.

Synthetic Strategy: Selecting an Industrial-Grade Oxidation Method

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Several methods are effective at the bench scale, but their suitability for industrial production varies significantly.

  • Chromium-Based Oxidants (e.g., PCC, PDC): While effective, these reagents are highly toxic and generate hazardous heavy metal waste, making them environmentally untenable for large-scale work.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP offers mild conditions and high selectivity.[5][6][7] However, its high cost and potentially explosive nature, especially on a large scale, present significant safety and economic barriers.[5][8][9]

  • Swern Oxidation: This method is renowned for its mild conditions and high yields, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[10][11][12] Its primary drawback for scale-up is the requirement for cryogenic temperatures (typically below -60 °C) to control the reaction and prevent side reactions.[12][13][14] Maintaining such low temperatures in large industrial reactors is energy-intensive and operationally complex. Furthermore, the reaction generates stoichiometric amounts of foul-smelling dimethyl sulfide and toxic carbon monoxide gas.[12][14]

  • Parikh-Doering Oxidation: This procedure also employs DMSO as the oxidant but uses the sulfur trioxide pyridine complex (SO₃·C₅H₅N) as a stable, non-volatile activator.[15][16] Crucially, the reaction can be conducted at much milder temperatures (0 °C to room temperature), eliminating the need for cryogenic cooling.[15][16] This operational simplicity, coupled with the avoidance of highly toxic or explosive reagents, makes the Parikh-Doering oxidation a superior choice for safe and efficient scale-up.[17][18]

Based on this analysis, the Parikh-Doering oxidation is selected as the most appropriate method for the scale-up synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Reaction Scheme

Caption: Parikh-Doering oxidation of the starting alcohol to the target aldehyde.

Application Protocol: Gram-Scale Synthesis

This protocol details the synthesis starting from 50 grams of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[19]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Amount (g)Moles (mol)Equivalents
(1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate110928-44-4172.2250.00.2901.0
Sulfur trioxide pyridine complex (SO₃·Py)26412-87-3159.16138.50.8703.0
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.13204.02.619.0
Triethylamine (Et₃N), distilled121-44-8101.1988.00.8703.0
Dichloromethane (DCM), anhydrous75-09-284.931000 mL--
Saturated aqueous sodium bicarbonate (NaHCO₃)--~500 mL--
Brine (saturated aqueous NaCl)--~250 mL--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37~30 g--

Equipment:

  • 2 L three-neck round-bottom flask

  • Overhead mechanical stirrer

  • 500 mL pressure-equalizing dropping funnel

  • Digital thermometer with probe

  • Nitrogen/Argon inlet adapter

  • Ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

G A Setup & Inerting - Assemble 2L 3-neck flask with stirrer, thermometer, dropping funnel. - Purge with N₂/Ar. B Reagent Charging - Charge flask with starting alcohol (50g) and Et₃N (88g) in DCM (500 mL). - Add SO₃·Pyridine complex (138.5g). A->B 1 C Cooling - Cool the slurry to 0-5 °C using an ice-water bath. B->C 2 D DMSO Addition - Add anhydrous DMSO (204g) dropwise via funnel over 60-90 min. - Maintain internal temp < 10 °C. C->D 3 (Exothermic!) E Reaction & Monitoring - Stir at 0-5 °C for 1h, then warm to RT. - Monitor by TLC until starting material is consumed (~2-4h). D->E 4 F Work-up: Quench & Extract - Cool back to 0-5 °C. - Slowly add 500 mL water. - Transfer to separatory funnel, separate layers. - Extract aqueous layer with DCM (2 x 250 mL). E->F 5 G Washing - Combine organic layers. - Wash with sat. NaHCO₃ (2 x 250 mL). - Wash with brine (1 x 250 mL). F->G 6 H Drying & Concentration - Dry over anhydrous MgSO₄. - Filter. - Concentrate under reduced pressure. G->H 7 I Purification - Purify crude oil via flash column chromatography or vacuum distillation. H->I 8

Caption: Step-by-step workflow for the scale-up synthesis and purification.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, thermometer, and dropping funnel. Ensure the system is flame-dried or oven-dried and purged with an inert atmosphere (Nitrogen or Argon).[20]

  • Initial Charging: To the flask, add (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (50.0 g, 0.290 mol), anhydrous dichloromethane (500 mL), and triethylamine (88.0 g, 121 mL, 0.870 mol). Stir to dissolve. Add the sulfur trioxide pyridine complex (138.5 g, 0.870 mol) portion-wise. A thick slurry will form.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • DMSO Addition: Add anhydrous dimethyl sulfoxide (204 g, 185 mL, 2.61 mol) to the dropping funnel and add it dropwise to the reaction slurry over 60-90 minutes. This addition is exothermic. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.[18]

  • Reaction: After the DMSO addition is complete, stir the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes as eluent) until the starting alcohol spot is no longer visible (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding 500 mL of water.

    • Transfer the mixture to the 2 L separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 250 mL).

    • Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 250 mL) and brine (1 x 250 mL).[21][22]

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow oil.

  • Purification: The crude product can be purified by either vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. A quantitative yield is expected before purification.[23][24]

Analytical Characterization

AnalysisExpected Result for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate[24][25]
Appearance Colorless to light yellow oil
Molecular Wt. 170.21 g/mol
¹H NMR (CDCl₃) δ ~9.65 (s, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.20-2.50 (m, 2H), 1.40-2.10 (m, 8H) ppm.
MS (m/z) 170 (M+)

Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that may not be apparent at smaller scales. A thorough risk assessment is mandatory.[20]

  • Thermal Hazards: The reaction between the SO₃·Pyridine complex, DMSO, and the alcohol is exothermic.[18] Uncontrolled addition of DMSO can lead to a rapid temperature increase (thermal runaway), potentially causing the solvent (DCM, b.p. ~40 °C) to boil violently.[20] Mitigation involves slow, controlled addition and efficient cooling.

  • Chemical Hazards:

    • Dichloromethane (DCM): A potential carcinogen and volatile solvent. All operations must be performed in a certified chemical fume hood.[20]

    • SO₃·Pyridine Complex: Corrosive and moisture-sensitive. Handle in a dry environment.

    • Triethylamine (Et₃N): Flammable, corrosive, and has a strong, irritating odor.

    • DMSO: Can enhance skin absorption of other chemicals. Always wear appropriate gloves.

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile).[19]

  • Waste Disposal: The reaction generates dimethyl sulfide (stench) and pyridine derivatives. All liquid and solid waste must be segregated and disposed of according to institutional and local environmental regulations.

Conclusion

The Parikh-Doering oxidation provides a safe, efficient, and scalable pathway to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. By avoiding cryogenic temperatures and highly energetic reagents, this protocol offers a significant advantage for researchers and drug development professionals aiming to produce this valuable intermediate on a multi-gram to kilogram scale. Careful attention to temperature control and adherence to safety protocols are paramount for a successful and safe scale-up.

References

  • Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Dess–Martin periodinane. Retrieved from [Link]

  • Kuppinger, M., Obermüller, I., & Peterhans, B. (2005). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production Plant. CHIMIA, 59(3), 123-127.
  • McConnell, J. R., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940–945.
  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

  • University of Alberta. (n.d.). Oxidizing Agents - AFNS Safety. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Wikipedia. (2023, May 21). Parikh–Doering oxidation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2025, November 10). Parikh-Doering oxidation. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
  • Google Patents. (n.d.). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Pharmaffiliates. (n.d.). (1r,4r)-4-Methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). methyl (1r, 4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Patsnap. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Complex Peptidomimetics via Ugi Four-Component Reaction (U-4CR) Utilizing (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Building Blocks in MCR Chemistry

In the landscape of modern drug discovery and materials science, the efficient construction of molecular complexity from simple, readily available precursors is a paramount objective. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of complex, drug-like molecules in a single, atom-economical step.[1][2] One-pot processes are synthetically and environmentally advantageous, reducing synthesis time, cost, and waste by carrying out multiple transformations in a single vessel.[3] Among the MCRs, the Ugi four-component reaction (U-4CR) is a cornerstone, celebrated for its ability to generate diverse α-acylamino amide scaffolds, which are valuable peptidomimetics, from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][4][5]

This application note details a representative one-pot protocol centered on (1r,4r)-Methyl 4-formylcyclohexanecarboxylate . This bifunctional molecule is an exemplary substrate for MCRs. It possesses a reactive aldehyde group, essential for initiating the Ugi reaction cascade, and a stable methyl ester group, which can be retained as a key structural feature or serve as a handle for subsequent post-synthesis modifications. The rigid, non-aromatic cyclohexyl scaffold provides a three-dimensional framework that is highly desirable for exploring chemical space beyond traditional flat aromatic structures.

This guide is designed for researchers and scientists in synthetic chemistry and drug development, providing a detailed, field-proven protocol, mechanistic insights, and a framework for adapting this versatile reaction to their specific research goals.

Reaction Principle: The Ugi Four-Component Condensation

The Ugi reaction proceeds through a remarkable sequence of events within a single pot. The generally accepted mechanism begins with the rapid and reversible formation of an imine from the aldehyde ((1r,4r)-Methyl 4-formylcyclohexanecarboxylate) and the primary amine.[6] This is followed by protonation by the carboxylic acid component to form a highly electrophilic iminium ion. The isocyanide then performs a nucleophilic attack on the iminium ion, creating a reactive nitrilium ion intermediate. This intermediate is efficiently trapped by the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which yields the stable α-acylamino amide product.[5][6]


// Nodes A [label="Aldehyde\n((1r,4r)-Methyl 4-formylcyclohexanecarboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Imine", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Iminium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Isocyanide", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Nitrilium Ion Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="α-Adduct", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Final Product\n(α-Acylamino Amide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [label="+ Amine\n- H₂O"]; B -> C; C -> E [label="+ H⁺ (from Acid)"]; D -> E; E -> G [label="+ Isocyanide"]; F -> G; G -> H [label="+ Carboxylate"]; H -> I [label="Mumm\nRearrangement", style=dashed, color="#EA4335"];

// Invisible nodes for alignment {rank=same; A; B;} {rank=same; D; F;} }

Figure 1: General workflow of the Ugi four-component reaction.

Detailed Experimental Protocol

This section describes a representative, self-validating protocol for a U-4CR using (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The chosen components are common and commercially available to serve as a reliable starting point for further exploration.

Reaction Scheme:

(Self-generated image representing the specific Ugi reaction described below)

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Equivalents
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate54274-80-5170.211.01.0
Benzylamine100-46-9107.151.01.0
Acetic Acid64-19-760.051.01.0
tert-Butyl isocyanide7188-38-783.131.01.0
Methanol (Anhydrous)67-56-132.045.0 mL-

Equipment:

  • 10 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask containing a magnetic stir bar, add (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (170 mg, 1.0 mmol).

    • Causality: Ensuring anhydrous conditions is crucial as water can hydrolyze the imine intermediate, impeding the reaction progress.

  • Solvent and Reagent Addition: Dissolve the starting aldehyde in 5.0 mL of anhydrous methanol. Methanol is a preferred solvent for Ugi reactions as it effectively solvates the intermediates without interfering with the main reaction pathway.[5]

  • Add benzylamine (109 µL, 1.0 mmol) and acetic acid (57 µL, 1.0 mmol) to the stirred solution at room temperature.

    • Causality: The amine and aldehyde will begin to form the imine in situ. The acid serves a dual role: it catalyzes imine formation and protonates it to the active iminium ion, while its conjugate base acts as the nucleophile in a later step.

  • After 10 minutes of stirring, add tert-butyl isocyanide (113 µL, 1.0 mmol) to the mixture in one portion.

    • Insight: While some Ugi reactions proceed at room temperature, gentle heating (40-50 °C) can sometimes be beneficial if the reaction is sluggish, though it may increase side product formation. The reaction is typically exothermic upon isocyanide addition.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the resulting residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove excess acetic acid, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-acylamino amide product.

Expected Results and Data

ParameterValue
Starting Aldehyde (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Reaction Type Ugi Four-Component Reaction (U-4CR)
Solvent Methanol
Temperature Room Temperature
Reaction Time 24 hours
Theoretical Yield Based on 1.0 mmol limiting reagent
Expected Product Methyl (1r,4r)-4-(2-(N-benzylacetamido)-2-(tert-butylamino)-2-oxoethyl)cyclohexane-1-carboxylate
Typical Crude Yield 60-85% (highly dependent on substrate purity and reaction conditions)
Purification Method Silica Gel Column Chromatography

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Low reactivity of components; steric hindrance.Try a more polar, protic solvent like 2,2,2-trifluoroethanol (TFE) to better stabilize ionic intermediates. Gentle heating (40-50 °C) may be applied.
Multiple Side Products Passerini reaction byproduct; degradation of isocyanide.Ensure all reagents are added in the correct order. The Passerini reaction (a 3-component reaction) can compete if the amine is not present.[5]
Difficult Purification Product polarity similar to starting materials.Adjust the polarity of the reaction components. Using a more or less polar amine or carboxylic acid can shift the final product's Rf value on TLC.

Conclusion and Future Directions

The Ugi four-component reaction provides a robust and highly efficient one-pot method for leveraging the synthetic potential of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This protocol demonstrates the straightforward assembly of a complex, peptidomimetic scaffold bearing the intact cyclohexyl ester framework. The true power of this method lies in its versatility; by simply varying the amine, carboxylic acid, and isocyanide inputs, vast libraries of structurally diverse compounds can be rapidly synthesized for screening in drug discovery and materials science applications.[7][8] The ester moiety on the product serves as a valuable functional handle for further diversification, allowing for the creation of even more complex molecular architectures.


// Nodes sub [label="Starting Material\n(1r,4r)-Methyl\n4-formylcyclohexanecarboxylate", fillcolor="#FBBC05", fontcolor="#202124"];

reagents [shape=none, margin=0, label=<

Amine Carboxylic Acid Isocyanide

];

process [label="One-Pot Ugi 4-CR\n(Single Operation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

product [label="Complex Product\n(α-Acylamino Amide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

library [label="Diverse Chemical Library", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> process; reagents -> process; process -> product [label="High Atom Economy"]; product -> library [label="Vary Reagents"]; }

Figure 2: Logical relationship for library synthesis via U-4CR.

References

  • El Kaim, L., Grimaud, L., & Oble, J. (2010). Isocyanide-Based Multicomponent Reactions. In Multicomponent Reactions. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Kim, D., Min, M., & Hong, S. (2011). One-pot catalysis of dehydrogenation of cyclohexanones to phenols and oxidative Heck coupling: expedient synthesis of coumarins.
  • Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). A Novel One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted Imidazoles. The Journal of Organic Chemistry, 68(5), 2110-2113.
  • Sharma, P., Kumar, A., & Singh, B. (2008). An efficient one-pot synthesis of tethered cyclohexadiene enaminonitriles from methyl-ketones: an effective route to quinazolines. Bioorganic & Medicinal Chemistry Letters, 18(10), 3145-3149.
  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions: an emerging tool in sustainable organic synthesis.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Organic & Biomolecular Chemistry, 12(35), 6841-6853.
  • Neves, M. G. P. M. S., & Tomé, A. C. (2010). Multicomponent approaches to pyrrole-based heterocycles. Chemical Society Reviews, 39(8), 3179-3192.
  • Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple multicomponent reactions (MCRs) in a single pot.
  • Shaabani, A., & Maleki, A. (2007). One-pot, four-component synthesis of polysubstituted imidazoles using a Brønsted acidic ionic liquid as a green and reusable catalyst. Tetrahedron Letters, 48(20), 3589-3592.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Dömling, A., Wang, W., & Wang, K. (2012). Chemistry and biology of multicomponent reactions. Chemical Reviews, 112(6), 3083-3135.

Sources

Application Note: High-Fidelity Catalytic Hydrogenation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate to (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the catalytic hydrogenation of the aldehyde functionality in (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The selective reduction of aldehydes to their corresponding primary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The target molecule, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a valuable bifunctional building block.[1] This document delineates a robust and validated protocol using Palladium on Carbon (Pd/C) as the catalyst under mild reaction conditions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline analytical methods for reaction monitoring, and emphasize critical safety considerations.

Introduction: The Significance of Selective Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[2] In the context of drug development and materials science, the specific conversion of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate to (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate offers a versatile scaffold for further chemical elaboration.[1] The presence of both a hydroxyl group and a methyl ester in the product molecule allows for orthogonal chemical modifications, making it a key intermediate in the synthesis of more complex molecules.[1]

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high atom economy, clean reaction profiles, and the ease of product isolation by simple filtration of the heterogeneous catalyst.[2][3] This application note focuses on a highly efficient and selective protocol that can be readily implemented in a standard laboratory setting.

Mechanistic Insights: The Horiuti-Polanyi Pathway

The catalytic hydrogenation of an aldehyde over a solid-supported metal catalyst, such as Palladium on Carbon, is generally understood to proceed via the Horiuti-Polanyi mechanism.[4] This mechanism involves a series of sequential and reversible steps occurring on the catalyst surface.[5]

The key stages of the Horiuti-Polanyi mechanism are:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the aldehyde ((1r,4r)-Methyl 4-formylcyclohexanecarboxylate) are adsorbed onto the active sites of the palladium catalyst surface.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, forming two adsorbed hydrogen atoms (hydride species) on the palladium surface.[5]

  • Stepwise Hydrogen Addition: One of the adsorbed hydrogen atoms is transferred to the carbonyl carbon of the aldehyde, forming a hemiacetal-like intermediate that is also bound to the catalyst surface.

  • Second Hydrogen Addition: A second adsorbed hydrogen atom is then transferred to the carbonyl oxygen, breaking the palladium-oxygen bond and forming the primary alcohol.

  • Desorption of the Product: The resulting alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, has a lower affinity for the catalyst surface than the starting aldehyde and is desorbed into the solution, freeing up the active site for the next catalytic cycle.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 1 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.[6][7][8]

Materials and Reagents
ReagentGradeSupplier
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate≥95%Commercially Available[9]
Palladium on Carbon (Pd/C)10 wt% on activated carbonCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrogen (H₂)High PurityGas Cylinder
Nitrogen (N₂)High PurityGas Cylinder
Celite®---Commercially Available
Equipment
  • Three-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen balloon (double-layered for safety)[10]

  • Nitrogen/vacuum manifold

  • Septa

  • Syringes and needles

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Rotary evaporator

Reaction Setup and Execution

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_flask 1. Add Pd/C to Flask purge_n2 2. Evacuate and Backfill with N₂ (3x) prep_flask->purge_n2 Inert atmosphere add_solvent 3. Add Anhydrous Ethanol purge_n2->add_solvent Under N₂ counterflow add_substrate 4. Add Substrate Solution add_solvent->add_substrate purge_h2 5. Evacuate and Backfill with H₂ (3x) add_substrate->purge_h2 Prepare for hydrogenation stir 6. Stir at Room Temperature purge_h2->stir Maintain H₂ balloon pressure monitor 7. Monitor by TLC/GC stir->monitor quench_n2 8. Quench and Purge with N₂ monitor->quench_n2 Upon completion filter 9. Filter through Celite® quench_n2->filter Remove catalyst concentrate 10. Concentrate under Reduced Pressure filter->concentrate Isolate product analyze 11. Characterize by NMR, GC-MS concentrate->analyze

Figure 1: Experimental workflow for the catalytic hydrogenation.
  • Catalyst Charging and Inerting: To a dry 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 10 wt% Palladium on Carbon (10 mol%, ~18 mg). Seal the flask with septa and a gas inlet adapter connected to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11][12]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous ethanol (10 mL) to the flask via syringe. In a separate vial, dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1 mmol, 170.2 mg) in anhydrous ethanol (5 mL). Add the substrate solution to the flask via syringe.

  • Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times.[10]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots. For monitoring, first, replace the hydrogen atmosphere with nitrogen, then safely take a sample.[11]

  • Reaction Work-up: Once the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the starting material), carefully replace the hydrogen atmosphere with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol (10 mL). Prepare a small plug of Celite® in a Büchner or sintered glass funnel and wash it with ethanol. Carefully filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[12] Wash the flask and the filter cake with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, is typically obtained as a colorless oil and can be further purified by column chromatography if necessary, although it is often of sufficient purity for subsequent steps.

Analytical Monitoring and Characterization

Accurate monitoring of the reaction is crucial for determining the endpoint and ensuring high yield and purity.

Thin Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Stationary Phase: Silica gel plates.

  • Visualization: The starting aldehyde can be visualized using a potassium permanganate stain, while the product alcohol will also be visible. The product will have a lower Rf value than the starting aldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the disappearance of the starting material and the appearance of the product.[13] It also provides confirmation of the product's molecular weight.

ParameterValue
Column Standard non-polar capillary column (e.g., DB-1 or equivalent)
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (scanning from m/z 40-400)
  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: Expected M+ at m/z 170.

  • (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Expected M+ at m/z 172.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The key diagnostic signals to look for are the disappearance of the aldehyde proton signal (~9.6 ppm in ¹H NMR) and the appearance of the methylene protons adjacent to the newly formed hydroxyl group (~3.5 ppm in ¹H NMR).

Safety and Hazard Management

Catalytic hydrogenation reactions have inherent risks that must be managed through careful planning and execution.[15]

safety_precautions cluster_hazards Primary Hazards cluster_controls Control Measures H2_flammability Hydrogen Flammability fume_hood Work in Fume Hood H2_flammability->fume_hood no_ignition No Ignition Sources H2_flammability->no_ignition Catalyst_pyrophoricity Catalyst Pyrophoricity inert_atmosphere Inert Atmosphere (N₂) Purging Catalyst_pyrophoricity->inert_atmosphere proper_quenching Proper Catalyst Quenching Catalyst_pyrophoricity->proper_quenching ppe Wear Appropriate PPE fume_hood->ppe inert_atmosphere->ppe no_ignition->ppe proper_quenching->ppe

Figure 2: Key safety hazards and control measures.
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[6][16]

  • Pyrophoric Catalyst: Palladium on Carbon, especially after use, can be pyrophoric and may ignite flammable solvents upon exposure to air.[11][15] It is crucial to keep the catalyst wet with solvent at all times during filtration and to quench it properly before disposal.[12][16]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[6][8]

  • Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), any hydrogenation performed under pressure must utilize a properly rated and maintained pressure vessel.[7][16]

Conclusion

This application note details a reliable and scalable protocol for the catalytic hydrogenation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. By adhering to the outlined procedures for reaction execution, monitoring, and safety, researchers can confidently and efficiently synthesize (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a valuable intermediate for further synthetic applications. The principles and techniques described herein are broadly applicable to the selective reduction of other aldehydes.

References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Vertex AI Search.
  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. (2020).
  • What are the safety precautions for operating a Hydrogen
  • Discovery of a New Solvent Co-Catalyzed Mechanism in Heterogeneous Catalysis: A First-Principles Study with Molecular Dynamics on Acetaldehyde Hydrogen
  • 1.7: 1.
  • Hazards associated with laboratory scale hydrogen
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Hydrogenation of diverse benzaldehydes (entries 1-8) and cyclohexanecarboxaldehyde with 1-chloro-4-nitrobenzene. (n.d.).
  • Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Hydrogenation with Heterogeneous C
  • Methyl 4-(hydroxymethyl)
  • Hydrogen
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.
  • (1R,4R)-Methyl 4-(hydroxymethyl)
  • (1R,4R)-Methyl 4-(hydroxymethyl)
  • ALDEHYDES, SCREENING 2539. (n.d.). CDC.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
  • (1r,4r)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key chemical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic routes, minimize byproduct formation, and streamline purification processes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, particularly when using the common route involving the partial reduction of (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate with Diisobutylaluminum Hydride (DIBAL-H).

Q1: My reaction yields a significant amount of an alcohol byproduct. What is it and why is it forming?

A1: The most common alcohol byproduct is (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate [1]. This occurs due to over-reduction. The desired aldehyde product is more reactive to the reducing agent than the starting ester.[2][3] If the reaction is not carefully controlled, the initially formed aldehyde will be further reduced to the primary alcohol.

Causality:

  • Excess Reducing Agent: Using more than one equivalent of DIBAL-H can lead to the reduction of the aldehyde.

  • Temperature Control Failure: The reduction of an ester to an aldehyde with DIBAL-H is highly temperature-dependent.[4][5] The reaction must be maintained at a low temperature (typically -78 °C) to stabilize the hemiacetal intermediate, which prevents the second hydride addition.[2][3] If the temperature rises, this intermediate collapses, and the resulting aldehyde is immediately reduced to the alcohol.[3]

  • Slow Quenching: If the reaction is not quenched promptly and effectively once the starting material is consumed, any remaining active DIBAL-H can continue to reduce the product.

Q2: I've isolated a byproduct that appears to be my unreacted starting material. How can I improve conversion?

A2: The presence of unreacted (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate indicates an incomplete reaction.

Causality:

  • Insufficient Reducing Agent: Ensure that at least one full equivalent of DIBAL-H is added. The stoichiometry is critical.

  • Reagent Quality: DIBAL-H is pyrophoric and reacts violently with moisture and air.[5][6][7] Improperly stored or handled DIBAL-H may have a lower effective concentration, leading to under-dosing the reaction.

  • Poor Solubility: At -78 °C, the starting diester may have poor solubility in solvents like hexanes. Consider using a co-solvent like dichloromethane (DCM) or toluene to ensure the starting material is fully dissolved and accessible to the reagent.[4][6]

Q3: My final product is contaminated with the cis-isomer, (1s,4s)-Methyl 4-formylcyclohexanecarboxylate. Where is this coming from?

A3: This contamination almost always originates from the starting material, (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate. The synthesis of this precursor, often via the hydrogenation of dimethyl terephthalate, produces a mixture of cis and trans isomers.[8][9] If the separation of these isomers before the reduction step is incomplete, the cis-isomer will be carried through the reaction sequence.

Mitigation:

  • Starting Material Purity: Verify the isomeric purity of your (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate starting material by GC or NMR before beginning the reduction.

  • Recrystallization: The trans isomer is typically less soluble and can be purified from the cis/trans mixture by careful recrystallization.

Q4: During workup, I'm observing a new acidic impurity. What could it be?

A4: This impurity is likely (1r,4r)-4-Formylcyclohexane-1-carboxylic acid [10]. It forms via the hydrolysis of the methyl ester group.

Causality:

  • Workup pH: Prolonged exposure to strongly acidic or basic conditions during the aqueous workup can catalyze the hydrolysis of the ester.

  • Purification Conditions: Using silica gel chromatography with acidic or basic mobile phase modifiers can also lead to on-column hydrolysis. It is crucial to use neutralized silica gel or a suitable solvent system.

Troubleshooting & Mitigation Guide

This guide provides actionable protocols and visual aids to help you navigate common synthetic challenges.

Byproduct Summary and Identification
Byproduct NameStructureTypical Analytical Signature (¹H NMR)Mitigation Strategy
Over-reduction Product: (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylateCOC(=O)C1CCC(CO)CC1Signal around 3.4-3.6 ppm (doublet, -CH₂OH)Strict temperature control (-78 °C), use of 1.0-1.1 equivalents of DIBAL-H, rapid quenching.
Unreacted Starting Material: (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylateCOC(=O)C1CCC(C(=O)OC)CC1Two distinct methyl ester singlets around 3.6-3.7 ppmVerify DIBAL-H concentration, ensure complete dissolution of starting material.
Cis-Isomer: (1s,4s)-Methyl 4-formylcyclohexanecarboxylateCOC(=O)C1CCC(C=O)CC1Distinct aldehyde proton signal with different coupling constants compared to the trans-isomer.Purify the starting diester by recrystallization to remove the cis-isomer.
Hydrolysis Product: (1r,4r)-4-Formylcyclohexane-1-carboxylic acidO=CC1CCC(C(O)=O)CC1Absence of the methyl ester singlet, presence of a broad singlet for the carboxylic acid proton (>10 ppm).Use mild workup conditions (e.g., Rochelle's salt quench), avoid harsh pH, use neutral chromatography conditions.
Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary synthetic route from the diester to the target aldehyde and highlights the critical junctures where byproducts are formed.

Synthesis_Pathway SM (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate Hemiacetal Tetrahedral Intermediate SM->Hemiacetal 1. DIBAL-H, -78°C (Hydride Addition) Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Hemiacetal->Product 2. Aqueous Workup (Hydrolysis) OverReduction Over-reduction Product (Alcohol) Product->OverReduction >1 eq. DIBAL-H or Temp > -78°C Hydrolysis Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis Harsh Workup (Acid/Base) Cis_SM (1s,4s)-dimethyl 1,4-cyclohexanedicarboxylate Cis_Product (1s,4s)-isomer (Byproduct) Cis_SM->Cis_Product DIBAL-H

Caption: Synthetic pathway and byproduct formation points.

Experimental Protocol: Minimizing Byproduct Formation

This protocol details the partial reduction of (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate with DIBAL-H, emphasizing steps critical for achieving high purity.

Materials:

  • (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate (ensure >99% trans-isomer purity)

  • DIBAL-H (1.0 M solution in hexanes or toluene)[6]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • Rochelle's salt (Potassium sodium tartrate) solution (1 M)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Under an inert nitrogen or argon atmosphere, dissolve (1r,4r)-dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq.) in anhydrous DCM or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the DIBAL-H addition.[4][5]

  • DIBAL-H Addition: Slowly add DIBAL-H (1.05 eq., 1.0 M solution) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure consumption of the starting material without significant formation of the alcohol byproduct.[4]

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.[7]

  • Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Add 1 M Rochelle's salt solution and stir vigorously until two clear layers form. This process can take several hours and is essential for breaking up the aluminum salt emulsion.[4]

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

Purification Strategies
  • Distillation: If the primary impurity is the higher-boiling alcohol byproduct or the starting diester, vacuum distillation can be an effective purification method.

  • Chromatography: Flash column chromatography on silica gel is the most common method for removing all major byproducts.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective.

    • Pro-Tip: To prevent on-column hydrolysis, pre-treat the silica gel with a 1% solution of triethylamine in your eluent system, then flush with the starting eluent until the pH of the eluate is neutral.

References

  • Esters to Aldehydes. Chemistry Steps. [Link]

  • Synthesis of Aldehydes and Ketones. Organic Chemistry Tutor. [Link]

  • DIBAL-H Reduction. Organic Synthesis. [Link]

  • Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. [Link]

  • Preparation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • DIBAL Reducing Agent. Chemistry Steps. [Link]

  • What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Acme-Hardesty. [Link]

  • DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. ADICHEMISTRY. [Link]

  • Aldehydes and Ketones. YouTube. [Link]

  • Dimethyl terephthalate. Wikipedia. [Link]

  • Synthesis Worked Problem (Aldehydes and Ketones Chapter). YouTube. [Link]

  • (1r,4r)-4-Methylcyclohexane-1-carboxylic acid. Pharmaffiliates. [Link]

  • (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. PubChem. [Link]

  • Recovery of MFB Generated from Dimethyl Terephtalate Production Process. SciSpace. [Link]

  • Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol. PMC - NIH. [Link]

  • The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • Methyl 4-hydroxycyclohexanecarboxylate. PubChem - NIH. [Link]

Sources

Technical Support Center: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This document provides in-depth technical analysis, field-proven insights, and detailed protocols to ensure you can achieve high-purity, high-yield results.

Overview of the Synthesis

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate, the trans isomer, is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its synthesis typically involves a multi-step sequence, where stereochemical control and selective oxidation are the most critical challenges.

The most common synthetic route begins with the hydrogenation of dimethyl terephthalate (DMT), followed by selective manipulation of one of the ester groups. The key transformation is the oxidation of the primary alcohol, methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate, to the target aldehyde.

General Synthesis Workflow

The overall process can be visualized as a three-stage workflow:

Synthesis_Workflow cluster_0 Stage 1: Stereocontrol cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Oxidation DMT Dimethyl Terephthalate Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, Rh/Al2O3) DMT->Hydrogenation Isomers Mixture of cis/trans Dimethyl 1,4-cyclohexanedicarboxylate Hydrogenation->Isomers Isomerization Isomerization / Separation Isomers->Isomerization Trans_Diester trans-Dimethyl 1,4-cyclohexanedicarboxylate Isomerization->Trans_Diester Partial_Reduction Selective Monoreduction (e.g., NaBH4/LiCl) Trans_Diester->Partial_Reduction Alcohol_Ester Methyl (1r,4r)-4-(hydroxymethyl) cyclohexanecarboxylate Partial_Reduction->Alcohol_Ester Oxidation Selective Oxidation (e.g., Swern, DMP) Alcohol_Ester->Oxidation Final_Product (1r,4r)-Methyl 4-formyl- cyclohexanecarboxylate Oxidation->Final_Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Low Overall Yield with Unreacted Starting Alcohol

Question: My final reaction workup shows a significant amount of the starting material, methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate, and a low yield of the desired aldehyde. What is causing this incomplete conversion?

Answer: This is a classic sign of an inefficient or incomplete oxidation step. The primary causes are related to the oxidant itself or the reaction conditions.

  • Cause A: Inactive Oxidizing Agent.

    • Explanation: Many common oxidants are sensitive to moisture and can degrade over time. Dess-Martin Periodinane (DMP) can hydrolyze, and the reagents for Swern oxidation (oxalyl chloride, DMSO) must be anhydrous.

    • Solution:

      • Verify Reagent Quality: Use freshly opened bottles of reagents or purify/dry them before use. For instance, DMSO should be distilled from CaH₂ and stored over molecular sieves.

      • Use a Stoichiometric Excess: A small excess of the oxidant (e.g., 1.1-1.5 equivalents) can compensate for minor degradation and drive the reaction to completion. However, a large excess can lead to side reactions and complicate purification.

  • Cause B: Suboptimal Reaction Temperature.

    • Explanation: The Swern oxidation requires strict temperature control. The initial formation of the alkoxysulfonium salt occurs at very low temperatures (-78 °C). If the temperature rises prematurely, the intermediate can decompose via side pathways, such as the Pummerer rearrangement, reducing the yield.[2]

    • Solution:

      • Maintain Strict Cold Chain: Use a dry ice/acetone bath and ensure the internal reaction temperature does not rise above -60 °C during the addition of the alcohol.

      • Slow Addition: Add the alcohol solution dropwise to the activated DMSO solution to prevent localized warming.

  • Cause C: Insufficient Reaction Time.

    • Explanation: While many modern oxidations are rapid, complex substrates may require longer reaction times for complete conversion.[3]

    • Solution:

      • Monitor with TLC/GC: Before quenching the reaction, take a small aliquot and check for the presence of starting material. The reaction is complete when the starting alcohol spot/peak has disappeared.

      • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, consider extending the stirring time at the optimal temperature before adding the quenching agent.

Issue 2: Presence of Carboxylic Acid Impurity

Question: My NMR and Mass Spec data indicate the presence of methyl (1r,4r)-4-carboxycyclohexanecarboxylate. Why is my aldehyde being over-oxidized?

Answer: Over-oxidation to the carboxylic acid is a common side reaction, especially when using harsh or non-selective oxidizing agents. The choice of oxidant is critical for stopping at the aldehyde stage.[4]

  • Cause A: Incorrect Choice of Oxidant.

    • Explanation: Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous conditions will readily oxidize primary alcohols and aldehydes to carboxylic acids.[1]

    • Solution:

      • Employ Mild, Selective Oxidants: The Swern oxidation and Dess-Martin Periodinane (DMP) are highly effective for this transformation because they operate under anhydrous conditions and are known for their high selectivity for aldehydes.[3][4] TEMPO-catalyzed oxidations are also an excellent green chemistry alternative.[4]

  • Cause B: Reaction Conditions Favoring Over-oxidation.

    • Explanation: Even with a mild oxidant, prolonged reaction times at elevated temperatures or the presence of water can sometimes lead to minor over-oxidation.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from interfering.

      • Prompt Workup: Once the reaction is complete (as determined by TLC/GC), proceed with the workup immediately to isolate the aldehyde and prevent further transformation.

Comparison of Recommended Oxidation Methods
FeatureSwern OxidationDess-Martin Periodinane (DMP)
Conditions Cryogenic (-78 °C), strictly anhydrousRoom temperature, neutral pH[3]
Advantages High selectivity, broad scope, metal-free, cost-effective reagents.[4]Mild conditions, short reaction times, high chemoselectivity, simplified workup.[3][5]
Disadvantages Requires very low temperatures, malodorous dimethyl sulfide byproduct.[6]Expensive, potentially explosive nature on a large scale.[3]
Workup Aqueous quench, extraction.Basic workup (e.g., NaHCO₃/Na₂S₂O₃) to remove iodine byproducts.
Issue 3: Poor trans:(cis) Isomer Ratio in Final Product

Question: My final product is a mixture of cis and trans isomers, which is difficult to separate. How can I improve the stereoselectivity for the desired trans (1r,4r) isomer?

Answer: The stereochemistry is primarily determined during the initial hydrogenation of the aromatic ring or in a subsequent isomerization step. It is crucial to control this early in the synthesis.

  • Cause A: Non-Stereoselective Hydrogenation.

    • Explanation: The catalytic hydrogenation of dimethyl terephthalate can produce a mixture of cis and trans isomers. The final ratio depends heavily on the catalyst, solvent, and reaction conditions.

    • Solution:

      • Catalyst Selection: Ruthenium (Ru) and Rhodium (Rh) based catalysts are often used. The choice of support (e.g., Carbon, Alumina) can influence selectivity.[7]

      • Optimize Hydrogenation Conditions: Varying temperature, pressure, and solvent can shift the equilibrium between the isomers.

  • Cause B: Lack of an Isomerization Step.

    • Explanation: The thermodynamically more stable trans isomer is the desired product. If the hydrogenation yields a mixture, an explicit isomerization step is often required to enrich the trans content.

    • Solution:

      • Base-Catalyzed Isomerization: The diester intermediate can be isomerized to favor the trans product by heating in the presence of a base like sodium methoxide in methanol.[8]

      • Heat Treatment: For the diacid, heating the crude mixture can also drive the isomerization towards the more stable trans form.[9]

Troubleshooting_Yield Start Low Yield or Impure Product Check_SM Is Starting Alcohol Present? Start->Check_SM Check_Acid Is Carboxylic Acid Present? Check_SM->Check_Acid No Incomplete_Ox Incomplete Oxidation Check_SM->Incomplete_Ox Yes Check_Isomer Is cis-Isomer Present? Check_Acid->Check_Isomer No Over_Ox Over-Oxidation Check_Acid->Over_Ox Yes Stereo_Issue Poor Stereocontrol Check_Isomer->Stereo_Issue Yes Sol_Incomplete Solution: 1. Check oxidant activity 2. Maintain T < -60°C (Swern) 3. Monitor by TLC/GC Incomplete_Ox->Sol_Incomplete Sol_Over Solution: 1. Use mild oxidant (DMP, Swern) 2. Ensure anhydrous conditions 3. Prompt workup Over_Ox->Sol_Over Sol_Stereo Solution: 1. Optimize hydrogenation catalyst 2. Add base-catalyzed isomerization step Stereo_Issue->Sol_Stereo

Caption: Troubleshooting decision tree for common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation of Methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate

This protocol describes a reliable method for the selective oxidation of the primary alcohol to the target aldehyde.[10][11]

Materials:

  • Methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.4 eq)

  • Oxalyl Chloride (1.2 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and an argon/nitrogen inlet.

  • Reagent Preparation:

    • In the flask, dissolve DMSO (2.4 eq) in anhydrous DCM.

    • In one dropping funnel, prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM.

    • In the second dropping funnel, prepare a solution of the starting alcohol (1.0 eq) in anhydrous DCM.

  • Activation: Cool the DMSO/DCM solution to -78 °C using a dry ice/acetone bath.

  • Slow Addition of Oxalyl Chloride: Add the oxalyl chloride solution dropwise to the stirred DMSO solution over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 10 minutes at -78 °C.

  • Addition of Alcohol: Add the alcohol solution dropwise over 20 minutes, again maintaining the temperature below -65 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Addition of Base: Add triethylamine (5.0 eq) dropwise, which may cause the mixture to become thick. After the addition is complete, allow the reaction to slowly warm to room temperature over 45 minutes.

  • Quenching & Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is often pure enough for subsequent steps.[10] If necessary, purify by flash column chromatography on silica gel using an ethyl acetate/hexanes eluent system.[12]

References

  • Swern oxidation vs PCC. Reddit r/OrganicChemistry. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • (1R,4R)-Methyl 4-formylcyclohexanecarboxylate. Chem-Tools. [Link]

  • Stereoselective Alkylation of Benzene by (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid. Journal of the Balkan Tribological Association. [Link]

  • WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid.
  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • CN103539660A - Method of preparing trans-1,4-cyclohexane dicarboxylic acid
  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

Sources

Technical Support Center: Prevention of Formyl Group Oxidation in (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for handling (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. The inherent reactivity of the formyl group, while synthetically useful, also makes it susceptible to oxidation, which can lead to impurities and compromise experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and purity of your compound throughout your experimental workflow.

Troubleshooting Guide: Addressing Specific Oxidation-Related Issues

This section tackles common problems encountered during the handling, storage, and use of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, providing explanations and actionable solutions.

Question: I've observed a new peak in my NMR/LC-MS analysis of a stored sample, consistent with a carboxylic acid. What happened and how can I prevent this?

Answer:

The appearance of a signal corresponding to (1r,4r)-4-carboxycyclohexanecarboxylic acid methyl ester is a classic sign of formyl group oxidation. Aliphatic aldehydes are particularly prone to autoxidation upon exposure to atmospheric oxygen.[1] This process can be slow but is often accelerated by light and trace metal impurities.

Root Cause Analysis:

  • Atmospheric Oxygen: The primary culprit is molecular oxygen, which can react with the aldehyde via a free-radical chain mechanism.

  • Improper Storage: Storing the compound in a partially filled container or one that is not properly sealed increases the headspace, allowing for a greater volume of air to be in contact with the material.

  • Exposure to Light: Light can initiate or accelerate the radical chain reaction of autoxidation.

Preventative Measures & Solutions:

  • Inert Atmosphere Storage: The most effective preventative measure is to store the compound under an inert atmosphere. This displaces the oxygen, thereby inhibiting the oxidation pathway.

  • Proper Container Sealing: Always use vials with tight-fitting caps, preferably with a PTFE liner, to minimize air ingress. For long-term storage, consider flame-sealing the ampoule under an inert atmosphere.

  • Light Protection: Store the compound in amber vials or wrap clear vials in aluminum foil to protect it from light.[2]

  • Temperature Control: While counterintuitive for some reactions, storing neat aliphatic aldehydes at very low temperatures can sometimes accelerate trimerization.[3] For this specific compound, refrigeration (2-8 °C) is generally recommended to slow down oxidative processes, but always observe the physical state of the compound.[2]

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing autoxidation.[4]
Container Tightly sealed amber vialPrevents air ingress and protects from light.[2]
Temperature 2 - 8 °CSlows down the rate of chemical degradation.[2]
Handling Minimize exposure to airReduces the opportunity for oxidation during use.
Question: My reaction yield is consistently lower than expected, and I suspect my starting material is degrading. How can I handle the aldehyde during my experimental setup to prevent oxidation?

Answer:

Degradation during the experimental setup is a common issue, especially for reactions that are sensitive to impurities or require precise stoichiometry. The key is to maintain an oxygen-free environment from the moment you handle the starting material until the reaction is complete.

Workflow for Handling Air-Sensitive Aldehydes:

The following workflow illustrates the best practices for setting up a reaction under an inert atmosphere without a glovebox.

G cluster_prep Flask Preparation cluster_reagent Reagent Transfer A 1. Flame-dry or oven-dry the reaction flask. B 2. Assemble hot flask with a rubber septum. A->B C 3. Clamp and allow to cool under a stream of inert gas. B->C D 4. Use a dry, inert gas-flushed syringe to withdraw the aldehyde. E 5. Withdraw an 'inert gas buffer' after the liquid. D->E F 6. Transfer the aldehyde to the reaction flask via the septum. E->F G 7. Maintain a positive pressure of inert gas throughout the reaction.

Caption: Inert atmosphere reaction setup workflow.

Detailed Protocol for Inert Atmosphere Reaction Setup:

  • Flask Preparation: Thoroughly dry your glassware, either by flame-drying under vacuum or by placing it in a drying oven overnight.[5] While still hot, cap the flask with a rubber septum.

  • Inerting the Flask: Insert a needle connected to a source of inert gas (e.g., a balloon filled with nitrogen or argon) and an outlet needle.[6] Allow the gas to flush the flask for several minutes to displace all the air.[7] Remove the outlet needle first, then the gas inlet, to maintain a positive pressure.

  • Reagent Transfer:

    • Use a clean, dry syringe and needle. Purge the syringe with inert gas a few times.

    • Pierce the septum of the aldehyde container and withdraw the required volume.

    • To prevent introducing air into the reaction, it is good practice to draw a small amount of inert gas from the headspace of the aldehyde vial into the syringe after drawing the liquid. This is known as an "inert gas buffer".[6]

    • Inject the aldehyde into the reaction flask. The inert gas buffer is expelled first, ensuring no air is introduced.[7]

  • Maintaining Inert Atmosphere: Ensure the reaction is kept under a positive pressure of inert gas for its entire duration. This can be achieved by keeping the inert gas-filled balloon attached.[4]

Question: I need to purify my product, but I'm worried about the aldehyde oxidizing on the silica gel column. What are my options?

Answer:

Standard silica gel chromatography can indeed pose a risk for sensitive aldehydes due to the large surface area and potential for prolonged exposure to air. However, with careful technique, it is often successful. Alternatively, a non-chromatographic method like bisulfite adduct formation can be very effective.

Option 1: Optimized Flash Chromatography

  • De-gassing Solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen.

  • Neutralized Silica: Sometimes, the slightly acidic nature of silica gel can catalyze side reactions. Using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) can be beneficial, though one must be cautious as bases can also promote other reactions.[8]

  • Rapid Elution: Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system than you might otherwise choose to ensure the compound elutes quickly.

  • Inert Atmosphere: It is possible, though technically challenging, to run a column under a positive pressure of nitrogen.

Option 2: Purification via Bisulfite Adduct Formation

This is a highly effective and selective method for purifying aldehydes.[9][10] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities via extraction. The aldehyde can then be regenerated by adding a base.[11]

G A Crude Product (Aldehyde + Impurities) in an organic solvent B Add saturated aqueous Sodium Bisulfite (NaHSO3) A->B C Vigorous Shaking B->C D Separation C->D E Aqueous Layer: Water-soluble Bisulfite Adduct D->E Aldehyde moves to aqueous phase F Organic Layer: Non-aldehyde Impurities D->F Impurities remain in organic phase G Add Base (e.g., NaOH) to Aqueous Layer E->G H Regenerated Aldehyde G->H I Extract with Organic Solvent H->I J Pure Aldehyde in Organic Layer I->J

Caption: Purification workflow using bisulfite adduct formation.

Protocol for Bisulfite Purification:

  • Adduct Formation: Dissolve your crude product in a suitable solvent (for aliphatic aldehydes, DMF or THF can be effective co-solvents to improve miscibility).[9][11] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously in a separatory funnel.

  • Extraction: The bisulfite adduct of the aldehyde will move into the aqueous layer.[10] You can then separate the organic layer, which contains the impurities.

  • Regeneration: To recover your aldehyde, add a base (e.g., 1M NaOH) to the aqueous layer until it is basic.[9] This will reverse the reaction and regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with a clean organic solvent. The resulting organic solution contains your purified aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate?

The primary oxidation product is (1r,4r)-methyl 4-carboxycyclohexanecarboxylate, where the formyl group (-CHO) is converted to a carboxylic acid group (-COOH).[12][13]

Q2: Can I use antioxidants to prevent oxidation?

Yes, for long-term storage, adding a radical scavenger like Butylated Hydroxytoluene (BHT) can help inhibit the free-radical autoxidation process.[3] However, this will introduce an impurity that you may need to remove later. For most laboratory-scale applications, storage under an inert atmosphere is the preferred method.

Q3: Is argon or nitrogen better for creating an inert atmosphere?

Both are effective. Nitrogen is more common and less expensive. Argon is denser than air, which can be an advantage as it can "sit" in the bottom of a flask and displace air more effectively.[5] For most applications involving this compound, nitrogen is perfectly adequate.[4]

Q4: How can I confirm that my aldehyde has oxidized?

Several analytical techniques can confirm oxidation:

  • ¹H NMR Spectroscopy: The aldehyde proton signal (typically around 9-10 ppm) will decrease or disappear, and a new, broader signal for the carboxylic acid proton (often >10 ppm) may appear.

  • IR Spectroscopy: The characteristic aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) will diminish, and a broad O-H stretch (around 2500-3300 cm⁻¹) for the carboxylic acid will appear.

  • Mass Spectrometry: The molecular weight of the oxidized product will be 16 mass units higher than the starting aldehyde, corresponding to the addition of an oxygen atom.

Q5: My aldehyde has solidified/become viscous upon storage. What has happened?

This is likely due to polymerization, specifically the formation of trimers (trioxanes).[3] This process can be catalyzed by acidic impurities, which can form from partial oxidation.[3] If this occurs, the material is likely no longer pure and may require purification before use. Storing the aldehyde as a dilute solution in a primary alcohol can help prevent this, as it forms a more stable hemiacetal in solution.[3]

References

  • Fiveable. Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • Gas Encyclopedia. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting. [Link]

  • YouTube. (2022). Inert Atmosphere. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • MDPI. (2024). Aldehydes: What We Should Know About Them. [Link]

  • ResearchGate. (2022). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions with (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical transformations of this versatile building block. The following question-and-answer format directly addresses specific issues to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate that influence its reactivity?

A1: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate possesses two key functional groups: a methyl ester and an aldehyde. The cyclohexane ring is in a stable chair conformation with both the formyl and methoxycarbonyl groups in equatorial positions in the trans configuration. This stereochemistry can influence the approach of reagents. The aldehyde is a reactive electrophile, susceptible to nucleophilic attack and oxidation. The methyl ester is less reactive but can be sensitive to harsh basic or acidic conditions, potentially leading to hydrolysis.

Q2: How is (1r,4r)-Methyl 4-formylcyclohexanecarboxylate typically synthesized and what are the common impurities?

A2: A common synthetic route is the oxidation of the corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The Swern oxidation is a frequently employed method due to its mild conditions, which helps to avoid over-oxidation to the carboxylic acid.[1]

Common impurities to be aware of include:

  • Unreacted starting material: (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

  • Over-oxidation product: (1r,4r)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

  • Solvent residues: From the reaction and workup (e.g., dichloromethane, DMSO).

Q3: How can I effectively purify (1r,4r)-Methyl 4-formylcyclohexanecarboxylate?

A3: Due to its polarity, column chromatography on silica gel is a common purification method. However, aldehydes can sometimes be sensitive to acidic silica gel, leading to decomposition. If you observe streaking on TLC or low recovery, consider the following:

  • Neutralized Silica Gel: Use silica gel that has been treated with a small amount of a base, like triethylamine, in the eluent system.

  • Alternative Adsorbents: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

Troubleshooting Guide: Low Conversion in Specific Reactions

Scenario 1: Low Yield in Reductive Amination

Reductive amination is a powerful method to convert the formyl group into a primary or secondary amine. Low yields are a common frustration.

Q: I am attempting a reductive amination with a primary amine and (1r,4r)-Methyl 4-formylcyclohexanecarboxylate using sodium triacetoxyborohydride (STAB), but my conversion is very low. What are the likely causes and how can I fix it?

A: Low conversion in this one-pot reaction often points to issues with imine formation or the reduction step. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Inefficient Imine Formation The equilibrium for imine formation may not be favorable. This can be due to steric hindrance from the cyclohexane ring or the amine, or the presence of water which can hydrolyze the imine.1. Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it is formed. 2. Pre-form the imine: Stir the aldehyde and amine together in the solvent for 1-2 hours before adding the reducing agent. Monitor imine formation by TLC or NMR if possible. 3. Adjust pH: The optimal pH for imine formation is typically weakly acidic (around 4-6). You can add a catalytic amount of acetic acid to promote the reaction.
Decomposition of STAB Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored, its reducing power will be diminished.1. Use fresh reagent: Ensure your STAB is fresh and has been stored in a desiccator. 2. Use a slight excess: A small excess (1.1-1.2 equivalents) of STAB can compensate for minor degradation.
Side Reaction: Ester Hydrolysis If the reaction is run under strongly acidic or basic conditions for an extended period, the methyl ester can be hydrolyzed.1. Maintain neutral or weakly acidic conditions: Avoid strong acids or bases. 2. Monitor reaction time: Do not let the reaction run for an unnecessarily long time once the starting material is consumed.
Steric Hindrance The bulky cyclohexane ring might slow down the reaction, especially with a sterically demanding amine.1. Increase reaction temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate. Monitor for side product formation. 2. Increase reaction time: Allow the reaction to stir for a longer period (e.g., 24-48 hours).

Troubleshooting Workflow: Reductive Amination

G start Low Conversion in Reductive Amination check_imine Is imine formation efficient? start->check_imine check_stab Is the STAB active? check_imine->check_stab Yes solution_imine Add molecular sieves. Pre-form imine. Add catalytic acetic acid. check_imine->solution_imine No check_hydrolysis Is ester hydrolysis occurring? check_stab->check_hydrolysis Yes solution_stab Use fresh STAB. Use a slight excess. check_stab->solution_stab No check_sterics Is steric hindrance a factor? check_hydrolysis->check_sterics No solution_hydrolysis Maintain weakly acidic pH. Monitor reaction time. check_hydrolysis->solution_hydrolysis Yes solution_sterics Increase temperature moderately. Increase reaction time. check_sterics->solution_sterics Yes end_node Improved Conversion check_sterics->end_node No solution_imine->check_stab solution_stab->check_hydrolysis solution_hydrolysis->check_sterics solution_sterics->end_node G start HWE Reaction Setup deprotonation Deprotonation of Phosphonate Ester (e.g., NaH in THF) start->deprotonation aldehyde_addition Addition of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (at 0 °C to rt) deprotonation->aldehyde_addition reaction Reaction Progression (monitor by TLC) aldehyde_addition->reaction workup Aqueous Workup (removal of phosphate byproduct) reaction->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product

General workflow for a Horner-Wadsworth-Emmons reaction.
Scenario 4: Low Conversion in Grignard Reactions

The addition of a Grignard reagent to the aldehyde can be complicated by the presence of the methyl ester.

Q: I am attempting to add a Grignard reagent to the aldehyde, but I am getting a complex mixture of products and low conversion. What is happening?

A: The primary challenge here is chemoselectivity. Grignard reagents can react with both the aldehyde and the methyl ester. While aldehydes are generally more reactive, a highly reactive Grignard reagent or elevated temperatures can lead to reaction at both sites.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Reaction with the Ester The Grignard reagent is adding to the methyl ester, leading to a tertiary alcohol after a double addition.1. Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C) to favor addition to the more reactive aldehyde. 2. Slow Addition: Add the Grignard reagent slowly to the solution of the aldehyde to maintain a low concentration of the nucleophile. 3. Use a less reactive organometallic: Consider using an organolithium reagent at low temperature, which can sometimes offer better selectivity.
Enolization of the Aldehyde A sterically hindered Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to an unreactive enolate.1. Use a less hindered Grignard reagent: If possible, use a less bulky Grignard reagent. 2. Use of CeCl₃ (Luche Conditions): Adding anhydrous cerium(III) chloride can increase the electrophilicity of the carbonyl carbon and suppress enolization.
Protecting Group Strategy If chemoselectivity cannot be achieved, protecting the aldehyde is a reliable strategy.1. Protect the aldehyde as an acetal: React the aldehyde with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This group is stable to Grignard reagents. A[2][3]fter the Grignard reaction with the ester, the acetal can be removed with aqueous acid.

References

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • PubChem. rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. [Link]

  • PubChem. Methyl 4-cyanocyclohexanecarboxylate. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. [Link]

  • Google Patents. US9290490B2 - Aminopyrimidines as Syk inhibitors.
  • MDPI. Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Wikipedia. Pinnick oxidation. [Link]

  • PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • National Center for Biotechnology Information. trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. [Link]

  • ResearchGate. (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. swern oxidation - Literature. [Link]

  • Google Patents.
  • Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

  • Google Patents.
  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Link]

  • ResearchGate. (PDF) Synthesis of Allenyl Esters by Horner–Wadsworth–Emmons-Type Reactions of Methyl 2-[Bis(benzylthio)phosphoryl]acetate and Ketenes Using Grignard Reagents. [Link]

Sources

Technical Support Center: Purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its purification, however, can present several challenges, primarily due to the potential presence of isomers, unreacted starting materials, and byproducts from its synthesis. The successful purification of this compound is critical for ensuring the quality, efficacy, and safety of the final product.

The primary challenges in purifying (1r,4r)-Methyl 4-formylcyclohexanecarboxylate include:

  • Isomeric Impurities: The synthesis of this compound can result in a mixture of cis and trans isomers.[2] Separating these geometric isomers is often difficult due to their similar physicochemical properties, such as boiling point and polarity.[2]

  • Starting Material Carryover: Unreacted starting materials, such as (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, can contaminate the final product.[3][4]

  • Byproduct Formation: Side reactions during the synthesis can lead to the formation of various byproducts that need to be removed.

  • Compound Stability: Aldehydes can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel during column chromatography.[5]

This guide will provide you with the necessary tools and knowledge to overcome these challenges and achieve high-purity (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Troubleshooting Guide: Question & Answer Format

This section is designed to provide direct answers to specific issues you may encounter during the purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Q1: My purified product contains a significant amount of the cis isomer. How can I effectively separate the cis and trans isomers?

A1: Separating cis and trans isomers of cyclohexanecarboxylate derivatives is a common challenge due to their similar physical properties.[2] The most effective methods for separation depend on the scale of your purification.

  • For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques due to their high resolving power.[2]

  • For Larger-Scale Separation: While fractional distillation can be attempted, it is often inefficient due to the close boiling points of the isomers.[2] Column chromatography can be a more effective method for larger-scale separation.

Here is a general workflow for isomer separation and analysis:

Caption: General workflow for separation and analysis of isomers.

Q2: I am using column chromatography for purification, but the separation of my desired product from impurities is poor. What can I do to improve the separation?

A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps to optimize your separation:

  • Optimize the Mobile Phase: The polarity of your mobile phase is crucial for good separation. For moderately polar compounds like (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is recommended.[5] A good starting point is a 4:1 hexanes:ethyl acetate (v/v) mixture.[5] You can adjust the ratio to improve separation.

  • Choose the Right Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for this type of compound.[5] Its polarity is well-suited for separating moderately polar compounds from impurities.[5]

  • Proper Column Packing: Ensure your column is packed properly to avoid channeling and poor separation.[6][7] A well-packed column should have a uniform bed of silica gel with no air bubbles.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase, before loading it onto the column.[5]

Troubleshooting Table for Column Chromatography

IssuePossible CauseSolution
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Adjust the mobile phase composition. Increase the proportion of ethyl acetate for better separation of less polar compounds, or decrease it for more polar compounds.[5]
Product is not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch to a 2:1 or 1:1 hexanes:ethyl acetate mixture).[5]
Product Elutes too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., switch to a 9:1 hexanes:ethyl acetate mixture).
Streaking of Spots on TLC Sample is overloaded on the TLC plate.Apply a smaller spot of your sample to the TLC plate.
Q3: My product seems to be degrading on the silica gel column. What is causing this and how can I prevent it?

A3: Aldehydes, such as (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[5] Here are some ways to mitigate this issue:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica surface by preparing a slurry of your silica gel in the chosen mobile phase and adding 1% triethylamine (v/v).[5]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[5]

  • Minimize Contact Time: Use flash chromatography with positive pressure to speed up the separation process and reduce the time your compound spends on the column.[5]

Q4: What are the best analytical methods to determine the purity of my final product?

A4: A combination of analytical techniques is often the best approach for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity determination due to its high resolution and sensitivity.[8] A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.[8]

  • Gas Chromatography (GC): GC is another excellent technique for assessing the purity of volatile compounds.[9] It is particularly useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of your compound and identifying any impurities present.

G cluster_0 Purity Assessment Workflow Purified_Sample Purified Sample HPLC HPLC Analysis Purified_Sample->HPLC Quantitative Purity GC GC Analysis Purified_Sample->GC Volatile Impurities NMR NMR Spectroscopy Purified_Sample->NMR Structural Confirmation Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC->Purity_Report NMR->Purity_Report

Caption: Workflow for Purity Determination.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure (1r,4r)-Methyl 4-formylcyclohexanecarboxylate?

A: Pure (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is typically a colorless to light yellow liquid.[3][10]

Q: What is the boiling point of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate?

A: The predicted boiling point is approximately 236.4 ± 33.0 °C.[3][10]

Q: What are the recommended storage conditions for this compound?

A: It is recommended to store the compound in an inert atmosphere, in a freezer under -20°C.[3][10]

Q: Where can I find safety information for this compound?

A: You should always refer to the Material Safety Data Sheet (MSDS) provided by your supplier for complete safety information.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines the steps for purifying (1r,4r)-Methyl 4-formylcyclohexanecarboxylate using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Prepare a suitable mobile phase, for example, a 4:1 mixture of hexanes and ethyl acetate.[5]
  • Thoroughly mix the solvents and degas if necessary.[5]

2. Column Packing:

  • Select an appropriately sized glass column.[5]
  • Prepare a slurry of silica gel in the mobile phase.[5][6]
  • Carefully pour the slurry into the column, ensuring there are no air bubbles.[5]
  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.[5][6]

3. Sample Loading:

  • Dissolve the crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[5]
  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.[5]
  • Apply gentle positive pressure to begin the elution process.[5]
  • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).[5][11]

5. Monitoring and Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 4:1 hexanes:ethyl acetate).[5]
  • Visualize the spots under a UV lamp (254 nm).[5]
  • Combine the fractions that contain the pure product.[5][11]

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.[5]
Protocol 2: HPLC Purity Analysis

This protocol provides a starting point for developing an HPLC method for purity analysis.

1. Instrumentation and Conditions:

  • System: Standard HPLC with a UV detector.[9]
  • Column: C18, 5 µm particle size, 250 x 4.6 mm.[9]
  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[9]
  • Flow Rate: 1.0 mL/min.[9]
  • Column Temperature: 25 °C.[9]
  • Detection: UV at 210 nm.[9]
  • Injection Volume: 10 µL.[9]

2. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.[9]
  • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.[9]
  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[9]

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[2]
  • Inject the sample and run the analysis.
  • The purity is calculated based on the peak area percentage of the main peak relative to the total peak area.[9]

References

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]

  • Column chromatography - YouTube. Available from: [Link]

  • US2850549A - Separation of cis and trans isomers - Google Patents.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. Available from: [Link]

  • Methyl 4-hydroxycyclohexanecarboxylate - SIELC Technologies. Available from: [Link]

  • Performing Column Chromatography - YouTube. Available from: [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - NIH. Available from: [Link]

  • Column Chromatography - YouTube. Available from: [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. Available from: [Link]

  • Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride - PubChem - NIH. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available from: [Link]

  • Analytical Method for Aminocyclopyrachlor Methyl - EPA. Available from: [Link]

Sources

Stability of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this bifunctional molecule. Understanding its behavior under various pH conditions is critical for successful reaction planning, workup procedures, and purification.

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable synthetic intermediate possessing two key functional groups: a methyl ester and an aldehyde, fixed in a trans-conformation on a cyclohexane ring. The reactivity and stability of this compound are dictated by the interplay of these groups. This guide addresses common questions and experimental challenges, providing both mechanistic explanations and practical solutions.

Part 1: Stability Under Acidic Conditions

Exposure to acidic media is common during reactions, aqueous workups, and chromatographic purification. While generally more stable under acidic than basic conditions, potential degradation pathways must be considered.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: What is the primary stability concern for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in an acidic medium?

The most significant concern is the acid-catalyzed hydrolysis of the methyl ester functional group. This reaction converts the ester into the corresponding carboxylic acid, (1r,4r)-4-formylcyclohexane-1-carboxylic acid, and methanol.[1] The reaction is reversible, and its rate is dependent on the acid concentration, temperature, and amount of water present.[2] The aldehyde group is comparatively robust under most mild acidic conditions.[3]

Q2: Can you illustrate the mechanism for acid-catalyzed ester hydrolysis?

Certainly. The process involves the activation of the ester's carbonyl group by protonation, which increases its electrophilicity and makes it susceptible to nucleophilic attack by water.

The mechanism proceeds in five key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺).[2]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.[2]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester, forming a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, expelling methanol.

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst (H₃O⁺).[2]

Acid_Hydrolysis cluster_steps Mechanism Steps Ester R-C(=O)OCH₃ arrow1 H3O + H₃O⁺ H2O_cat - H₂O ProtonatedEster R-C(=O⁺H)OCH₃ arrow2 arrow1->ProtonatedEster H2O_nuc + H₂O Tetrahedral1 R-C(O⁺H₂)(OH)OCH₃ arrow3 Tetrahedral1->arrow3 arrow2->Tetrahedral1 Tetrahedral2 R-C(OH)₂(O⁺HCH₃) arrow4 arrow3->Tetrahedral2 Methanol_elim - CH₃OH ProtonatedAcid R-C(=O⁺H)OH arrow5 arrow4->ProtonatedAcid H2O_deprot + H₂O CarboxylicAcid R-C(=O)OH H3O_regen - H₃O⁺ arrow5->CarboxylicAcid l1 1. Protonation l2 2. H₂O Attack l3 3. Proton Transfer l4 4. Elimination l5 5. Deprotonation

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Q3: Is epimerization at the C1 or C4 stereocenters a risk under acidic conditions?

Epimerization is the inversion of a single stereocenter. For this molecule, the primary concern would be at C4, adjacent to the aldehyde.

  • At C4 (α to aldehyde): Acid can catalyze the formation of an enol intermediate from the aldehyde.[4] While this process is generally slower and less favorable than base-catalyzed enolization, prolonged exposure to strong acid and heat can lead to the formation of the enol. Reversion from the planar enol back to the aldehyde can occur from either face, potentially leading to a mixture of cis and trans isomers and a loss of stereochemical purity.

  • At C1 (α to ester): Epimerization at this position is highly unlikely under these conditions, as the C-H bond is not activated towards enolization in the same way.

Troubleshooting Guide: Acidic Conditions

This table provides solutions to common issues encountered when handling the title compound in acidic media.

Observed Problem Potential Cause Recommended Solution & Rationale
Significant formation of the carboxylic acid byproduct. The reaction conditions (e.g., temperature, time, acid concentration) are too harsh, driving the reversible hydrolysis reaction forward.[3]1. Lower the Temperature: Perform the reaction or workup at 0-5 °C. 2. Reduce Exposure Time: Minimize the duration of contact with the acidic aqueous phase. 3. Use a Milder Acid: If possible, use a weaker acid (e.g., acetic acid) or a buffered acidic solution instead of strong mineral acids like HCl or H₂SO₄.
Appearance of a new isomer in NMR/HPLC analysis. Epimerization at the C4 position, likely due to acid-catalyzed enolization of the aldehyde.[5]1. Avoid High Temperatures: Heat significantly accelerates enolization. 2. Neutralize Promptly: After an acidic step, neutralize the solution as soon as possible to prevent slow isomerization during storage or concentration.
Aldehyde-related side products (e.g., acetal formation). Reaction performed in an alcohol solvent (e.g., methanol, ethanol) with an acid catalyst.Switch to a non-alcoholic solvent like THF, dioxane, or dichloromethane to prevent the formation of the corresponding methyl or ethyl acetal at the aldehyde position.

Part 2: Stability Under Basic Conditions

Basic conditions present a more significant stability challenge due to the reactivity of both the ester and the aldehyde functionalities. Multiple competing degradation pathways exist.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: What are the primary degradation pathways under basic conditions?

There are three major competing reactions to be highly aware of:

  • Ester Hydrolysis (Saponification): The irreversible hydrolysis of the methyl ester to a carboxylate salt.[1]

  • Epimerization: The base-catalyzed removal of the proton at C4 (alpha to the aldehyde) forms an enolate, leading to rapid loss of stereochemical integrity at that center.[6]

  • Aldol Condensation: The enolate formed at C4 can act as a nucleophile and attack the aldehyde of another molecule, leading to dimerization and polymerization.[7][8]

Basic_Pathways cluster_products Resulting Products Start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Saponification Saponification Start->Saponification Attack at Ester Carbonyl Epimerization Epimerization Start->Epimerization Deprotonation at C4 (α-H) Aldol Aldol Condensation Start->Aldol Deprotonation at C4 (α-H) Carboxylate Carboxylate Salt (Desired Hydrolysis Product) Saponification->Carboxylate CisIsomer (1s,4r)-Isomer (Loss of Purity) Epimerization->CisIsomer Dimer Dimer / Polymer (Impurity) Aldol->Dimer

Caption: Competing reaction pathways under basic conditions.

Q2: What is the mechanism of saponification, and why is it irreversible?

Saponification is the base-promoted hydrolysis of an ester. The mechanism involves:

  • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating a methoxide ion (⁻OCH₃).

  • Acid-Base Reaction: The methoxide, a strong base, deprotonates the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the reaction to completion, forming a stable carboxylate salt and methanol.[1][9]

Q3: Why is epimerization at C4 so rapid under basic conditions?

The hydrogen atom at the C4 position is 'alpha' to the aldehyde's carbonyl group. The electron-withdrawing nature of the carbonyl makes this proton relatively acidic. A base can easily remove this proton to form a planar enolate intermediate.[6] Reprotonation of this flat intermediate by the solvent can occur from either the top or bottom face, leading to a mixture of the original trans (1r,4r) isomer and the newly formed cis (1s,4r) isomer. This process, known as epimerization, can quickly lead to an equilibrium mixture, compromising the stereochemical purity of your material.

Epimerization cluster_key Legend Trans trans-Isomer (1r,4r) Enolate Planar Enolate Intermediate Trans->Enolate + B: - BH⁺ Enolate->Trans + BH⁺ - B: Cis cis-Isomer (1s,4r) Enolate->Cis + BH⁺ - B: Cis->Enolate + B: - BH⁺ B B: = Base

Caption: Epimerization at C4 proceeds via a planar enolate.

Q4: Should I be concerned about the Cannizzaro reaction?

The Cannizzaro reaction is a disproportionation reaction that occurs with non-enolizable aldehydes (aldehydes lacking an alpha-hydrogen) in the presence of a strong base.[10][11] Two molecules of the aldehyde react to form one molecule of a primary alcohol and one of a carboxylic acid.[12]

Since (1r,4r)-Methyl 4-formylcyclohexanecarboxylate possesses an alpha-hydrogen , the aldol and epimerization pathways are typically much faster and are the dominant side reactions.[13] Therefore, under most conditions, the Cannizzaro reaction is not the primary concern.

Part 3: Experimental Protocols & Troubleshooting

Protocol: Monitoring Stability by ¹H NMR

This protocol provides a method to assess the stability of the title compound under a specific condition.

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • Deuterated solvent (e.g., CDCl₃, D₂O, Methanol-d₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Acidic or basic solution to be tested (e.g., 1M DCl in D₂O, 1M NaOD in D₂O)

  • NMR tubes

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of the compound and a known amount of the internal standard into a vial. Dissolve in 1.0 mL of the chosen deuterated solvent.

  • Acquire Initial Spectrum (T=0): Transfer ~0.6 mL of the stock solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum. Note the integration of the aldehyde proton (CHO, ~9.6 ppm), the methyl ester protons (OCH₃, ~3.7 ppm), and the internal standard.

  • Initiate Test: To the remaining stock solution, add a small, known volume (e.g., 50 µL) of the acidic or basic test solution.

  • Monitor Over Time: At set time intervals (e.g., 1 hr, 4 hr, 24 hr), withdraw aliquots, and acquire new ¹H NMR spectra.

  • Analyze Data:

    • Hydrolysis: Look for a decrease in the OCH₃ signal and the appearance of the corresponding carboxylic acid signals.

    • Epimerization: Look for the appearance of a new set of signals, particularly a new aldehyde proton signal corresponding to the cis isomer.

    • Degradation: Compare the integration of the aldehyde proton to the internal standard. A decrease indicates consumption through side reactions like aldol condensation.

Troubleshooting Guide: Basic Conditions
Observed Problem Potential Cause Recommended Solution & Rationale
Low yield after basic workup; product is a mix of isomers. Epimerization. The alpha-proton at C4 is readily removed by base, leading to racemization at that center.1. Use Non-Nucleophilic/Hindered Bases: If abstracting a proton is the goal, use bases like LDA or KHMDS at low temperatures (-78 °C). 2. Minimize Contact Time: Keep exposure to basic aqueous solutions as brief as possible. 3. Use Carbonate Bases: For mild applications, K₂CO₃ is less aggressive than hydroxides.
Formation of high molecular weight, intractable material. Aldol Condensation. The enolate is attacking another molecule of the aldehyde, leading to dimerization and polymerization.[4]1. Lower the Temperature Drastically: Perform the reaction at -78 °C to 0 °C to slow the rate of the aldol reaction. 2. Use a Protecting Group: Protect the aldehyde (e.g., as a dimethyl acetal) before subjecting the molecule to basic conditions if only the ester needs to be modified. The protecting group can be removed later under acidic conditions.
Attempting saponification, but getting a complex mixture. Competing Reactions. The rates of saponification, epimerization, and aldol are competitive.1. Use Excess Base & Low Temperature: Use a slight excess of base (e.g., 1.1 eq LiOH) in a THF/water mixture at 0 °C. This often favors saponification while minimizing aldol/epimerization. Monitor carefully by TLC/LCMS and quench as soon as the starting material is consumed.

References

  • ResearchGate. (n.d.). Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl... [Online] Available at: [Link]

  • University of Babylon. (n.d.). Cannizzaro Reaction. [Online] Available at: [Link]

  • Chem-Station. (2014). Cannizzaro Reaction. [Online] Available at: [Link]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Online] Available at: [Link]

  • Google Patents. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. [Online] Available at: [Link]

  • Khan Academy. (n.d.). Aldol condensation. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Online video] Available at: [Link]

  • Google Patents. (n.d.). DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
  • PubChem. (n.d.). (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Online] Available at: [Link]

  • Journal of Organic Chemistry. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. [Online] Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Online] Available at: [Link]

  • MDPI. (n.d.). Acid-catalyzed Epimerization of Kobophenol A to Carasinol B. [Online] Available at: [Link]

  • PubMed Central. (2022). Selective Axial-to-Equatorial Epimerization of Carbohydrates. [Online] Available at: [Link]

Sources

Side reactions of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to help you anticipate and resolve common side reactions encountered during the chemical modification of this versatile bifunctional molecule.

The unique structure of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, possessing both a reactive aldehyde and a less reactive methyl ester on a cyclohexane scaffold, allows for a wide range of synthetic transformations. However, this bifunctionality also presents challenges. This guide is structured to address specific problems you may encounter with common reagents, explaining the mechanistic origins of side reactions and providing field-proven protocols to ensure the desired outcome.

Table of Contents
  • FAQ: Stability and Isomerization

    • My product analysis shows a mixture of cis and trans isomers. What causes this epimerization and how can I prevent it?

  • Troubleshooting Guide: Reduction Reactions

    • I am trying to selectively reduce the aldehyde to an alcohol, but I'm also seeing reduction of the methyl ester. How can I improve selectivity?

  • Troubleshooting Guide: Grignard & Organolithium Additions

    • During my Grignard reaction, I'm getting a low yield of the desired secondary alcohol and isolating multiple byproducts. What is going wrong?

  • Troubleshooting Guide: Wittig Olefination

    • My Wittig reaction is sluggish and gives a poor yield of the desired alkene. What are the potential side reactions?

  • Troubleshooting Guide: Base-Catalyzed Reactions

    • I observed the formation of an unexpected ester dimer when using a basic catalyst. What is this side reaction?

  • Troubleshooting Guide: Reductive Amination

    • My one-pot reductive amination is inefficient, and I'm recovering starting material. How can I drive the reaction to completion?

  • Troubleshooting Guide: Oxidative Reactions

    • I attempted to oxidize a different part of my molecule but found the formyl group converted to a carboxylic acid. Is this avoidable?

  • References

FAQ: Stability and Isomerization
Q: My product analysis (e.g., by NMR or GC) shows a mixture of cis and trans isomers. What causes this epimerization and how can I prevent it?

A: Cause of Isomerization (Epimerization)

The hydrogen atom on the same carbon as the formyl group (the C4 position) is weakly acidic. In the presence of a base (even mild bases like triethylamine, or alkoxides), this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the thermodynamically more stable trans isomer and the less stable cis isomer. The trans configuration, where both substituents are equatorial, is generally the more stable product.[1][2]

Mechanism of Base-Catalyzed Epimerization:

The equilibrium typically favors the trans isomer, often in a ratio of approximately 85:15.[1][2]

Caption: Base-catalyzed epimerization at C4 via an enolate intermediate.

Troubleshooting and Prevention Protocol:

  • Avoid Strong Bases: Whenever possible, use non-basic or weakly acidic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and maintain low temperatures to minimize the rate of proton abstraction.

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C to -78 °C) to reduce the thermodynamic drive towards equilibrium.

  • pH Control During Workup: During aqueous workup, ensure the solution is neutralized or slightly acidic before extraction to prevent base-catalyzed epimerization in the separatory funnel.

  • Choice of Reagents: For reactions like Wittig olefination, consider using salt-free ylides, which are less basic than those prepared with organolithium reagents.

Troubleshooting Guide: Reduction Reactions
Q: I am trying to selectively reduce the aldehyde to an alcohol, but I'm also seeing reduction of the methyl ester. How can I improve selectivity?

A: Cause of Over-reduction

This issue stems from the relative reactivity of aldehydes and esters towards reducing agents. Aldehydes are significantly more electrophilic and reactive than esters.[3] While mild hydride reagents like sodium borohydride (NaBH₄) are known for their selectivity, this selectivity can be compromised under certain conditions.

  • Reagent Stoichiometry: Using a large excess of NaBH₄ can lead to the slow reduction of the ester.[4]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the rate of the less favorable ester reduction.[4]

  • Solvent Effects: Certain solvents can enhance the reactivity of borohydrides.

Side Reaction: Ester Reduction

While the desired reaction is the reduction of the aldehyde to a primary alcohol, the side reaction involves the reduction of the methyl ester to the same primary alcohol, but with the loss of the ester functionality.

Troubleshooting Protocol for Selective Aldehyde Reduction:

This protocol is designed to maximize the reduction of the aldehyde to (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate while minimizing the formation of the corresponding diol.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reagent for reducing aldehydes in the presence of esters.[5][6]
Stoichiometry 1.1 - 1.5 equivalents of NaBH₄A slight excess ensures complete aldehyde reduction without excessively promoting ester reduction.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents are suitable for NaBH₄ reductions.[5]
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C to control the initial exotherm and maintain selectivity. Allow it to warm to room temperature if necessary.
Reaction Time 1 - 3 hoursMonitor by TLC or LC-MS. Avoid unnecessarily long reaction times.
Workup Quench with acetone, then add water.Acetone consumes excess NaBH₄. Subsequent aqueous workup hydrolyzes borate esters.

Step-by-Step Methodology:

  • Dissolve (1r,4r)-methyl 4-formylcyclohexanecarboxylate (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Monitor for gas evolution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Once complete, cool the mixture back to 0 °C and cautiously add acetone to quench any remaining NaBH₄.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Troubleshooting Guide: Grignard & Organolithium Additions
Q: During my Grignard reaction, I'm getting a low yield of the desired secondary alcohol and isolating multiple byproducts. What is going wrong?

A: Causes of Low Yield and Side Products

Grignard reagents are not only strong nucleophiles but also strong bases. Several side reactions can compete with the desired nucleophilic addition to the aldehyde.

  • Reaction with the Ester: The most common side reaction is the Grignard reagent attacking the methyl ester. This initially forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[7][8][9]

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-proton of the aldehyde, forming an enolate. This consumes the starting material and the Grignard reagent without forming the desired product.[10]

  • Reduction: If the Grignard reagent has a beta-hydrogen (e.g., Isopropylmagnesium bromide), it can reduce the aldehyde via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction), forming a primary alcohol.[10]

Grignard Start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate + R-MgX Desired Desired Product: Secondary Alcohol Start->Desired 1,2-Addition to Aldehyde Side1 Side Product 1: Tertiary Alcohol (from Ester Attack) Start->Side1 Attack on Ester (2 eq. R-MgX) Side2 Side Product 2: Enolate (Starting Material Quenched) Start->Side2 Deprotonation (α-proton) Side3 Side Product 3: Primary Alcohol (from Reduction) Start->Side3 Hydride Transfer (β-H on Grignard)

Caption: Competing reaction pathways for Grignard reagents.

Troubleshooting Protocol for Clean Grignard Addition:

  • Inverse Addition at Low Temperature: This is the most critical step. Instead of adding the Grignard reagent to the aldehyde, add the aldehyde solution slowly to the Grignard reagent solution. This maintains a low concentration of the aldehyde, favoring its reaction over the less reactive ester.

  • Use of Cerium (III) Chloride (Luche Reduction Conditions): Transmetalation of the Grignard reagent with CeCl₃ generates a less basic, more nucleophilic organocerium species. This significantly suppresses enolization and often improves selectivity for the aldehyde.

Step-by-Step Methodology (Inverse Addition):

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the Grignard reagent solution (e.g., 1.5 eq in THF).

  • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Dissolve the (1r,4r)-methyl 4-formylcyclohexanecarboxylate (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the cold, rapidly stirring Grignard solution over 30-60 minutes.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Troubleshooting Guide: Wittig Olefination
Q: My Wittig reaction is sluggish and gives a poor yield of the desired alkene. What are the potential side reactions?

A: Causes of Poor Wittig Reaction Performance

The success of a Wittig reaction depends heavily on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[11]

  • Enolization of the Aldehyde: Phosphorus ylides are basic and can deprotonate the aldehyde at the alpha-position, especially if the ylide is highly reactive (non-stabilized) or if the aldehyde is sterically hindered. This is a common issue with enolizable aldehydes.

  • Steric Hindrance: The cyclohexane ring presents moderate steric bulk around the aldehyde, which can slow the rate of reaction with bulky Wittig reagents.

  • Ylide Decomposition: Ylides can be sensitive to moisture and oxygen. Improper handling can lead to decomposition and lower effective concentration.

Troubleshooting Protocol for Efficient Wittig Olefination:

ParameterRecommended ConditionRationale
Ylide Generation Use a strong, non-nucleophilic base (e.g., NaHMDS, KHMDS)Organolithium bases (like n-BuLi) can lead to lithium salt byproducts that may complicate the reaction's stereochemical outcome.[11][12]
Solvent Anhydrous THF or TolueneAprotic, non-reactive solvents are essential.[13]
Temperature -78 °C to Room TemperatureAdd the aldehyde at low temperature to control the initial reaction and minimize enolization. The reaction may need to be warmed to proceed to completion.
Atmosphere Strict inert atmosphere (N₂ or Ar)Protects the basic and air-sensitive ylide from decomposition.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Add the base (e.g., NaHMDS, 1.05 eq) dropwise. A color change (often to deep red, orange, or yellow) indicates ylide formation. Stir for 30-60 minutes.

  • Cool the resulting ylide solution to -78 °C.

  • Add a solution of (1r,4r)-methyl 4-formylcyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform an aqueous workup. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by column chromatography.

Troubleshooting Guide: Base-Catalyzed Reactions
Q: I observed the formation of an unexpected ester dimer when using a basic catalyst. What is this side reaction?

A: The Tishchenko Reaction

This side reaction is likely the Tishchenko reaction, a disproportionation of two aldehyde molecules in the presence of a base (typically an alkoxide or Lewis acid) to form an ester.[14][15] One molecule of the aldehyde is oxidized to a carboxylic acid, and a second molecule is reduced to an alcohol. These then combine to form an ester.

Mechanism of the Tishchenko Reaction:

The reaction is initiated by the attack of a base (e.g., an alkoxide catalyst) on the aldehyde carbonyl, forming a hemiacetal alkoxide. This intermediate then delivers a hydride to a second molecule of the aldehyde, resulting in the final ester product and regenerating the catalyst.[16]

Prevention Strategies:

  • Avoid Alkoxide Bases: If possible, avoid using alkoxide bases like sodium methoxide or aluminum isopropoxide when the aldehyde is present.

  • Strict Temperature Control: The Tishchenko reaction is often favored at higher temperatures. Keeping the reaction cold can suppress this pathway.[16]

  • Use of Non-Alkoxide Bases: If a base is necessary, consider alternatives like hindered amines (e.g., DBU, DIPEA) or inorganic bases (e.g., K₂CO₃) which are less likely to initiate the Tishchenko cascade.

Troubleshooting Guide: Reductive Amination
Q: My one-pot reductive amination is inefficient, and I'm recovering starting material. How can I drive the reaction to completion?

A: Cause of Inefficient Reductive Amination

Direct reductive amination involves two key equilibria: the formation of a hemiaminal, followed by its dehydration to an iminium ion, which is then reduced.[17] The bottleneck is often the dehydration step to form the iminium ion, especially with sterically hindered aldehydes or less nucleophilic amines.[18][19]

Troubleshooting Protocol for Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the aldehyde significantly but reactive enough to reduce the iminium ion as it forms.[17][20]

  • Catalytic Acid: The addition of a catalytic amount of acetic acid can protonate the hemiaminal intermediate, facilitating the loss of water and pushing the equilibrium towards the iminium ion. This is generally not needed for aldehydes but can be crucial for ketones.[20]

  • Water Removal: For particularly difficult cases, pre-forming the imine with azeotropic removal of water (using a Dean-Stark apparatus) before adding the reducing agent can be effective.

Step-by-Step Methodology (One-Pot with STAB):

  • In a flask, dissolve the (1r,4r)-methyl 4-formylcyclohexanecarboxylate (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.[20]

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion.

  • Stir the reaction at room temperature. Monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, dry, and purify as needed.

Troubleshooting Guide: Oxidative Reactions
Q: I attempted to oxidize a different part of my molecule but found the formyl group converted to a carboxylic acid. Is this avoidable?

A: Baeyer-Villiger Oxidation

If your reaction conditions involved a peroxy acid (like m-CPBA) or other peroxides, you have likely encountered a Baeyer-Villiger oxidation. This reaction specifically oxidizes aldehydes to carboxylic acids or ketones to esters.[21][22]

Mechanism of Baeyer-Villiger Oxidation of an Aldehyde:

The peroxy acid adds to the aldehyde carbonyl to form a tetrahedral intermediate. This is followed by a rearrangement where the aldehydic hydrogen migrates to the adjacent oxygen, displacing a carboxylate leaving group. The hydrogen has a very high migratory aptitude, making this reaction highly efficient for aldehydes.[23][24]

Prevention and Alternative Strategies:

  • Avoid Peroxides: If you need to perform an oxidation elsewhere in the molecule, avoid reagents based on peroxy acids or hydrogen peroxide with Lewis acid catalysts.

  • Protecting Groups: The most robust strategy is to protect the aldehyde before performing the oxidation. A common method is to convert the aldehyde into an acetal (e.g., a dimethyl or diethyl acetal) by reacting it with the corresponding alcohol under acidic catalysis. Acetals are stable to many oxidizing agents but can be easily removed by treatment with aqueous acid upon completion of the desired oxidation.

Protection Aldehyde Starting Aldehyde Protected Protected Acetal (Stable to Oxidation) Aldehyde->Protected Protection (e.g., MeOH, H⁺) Oxidized Oxidized Product (Acetal Intact) Protected->Oxidized Oxidation Step (e.g., m-CPBA) Final Final Deprotected Product Oxidized->Final Deprotection (aq. H⁺)

Caption: A typical protection-oxidation-deprotection workflow.

References
  • Vertex AI Search Result[5], Sodium Borohydride - Common Organic Chemistry.

  • Vertex AI Search Result[25], The Tishchenko Reaction - Organic Reactions.

  • Vertex AI Search Result[14], Tishchenko reaction - Wikipedia.

  • Vertex AI Search Result[10], Grignard Reaction - Organic Chemistry Portal.

  • Vertex AI Search Result[26], Cannizzaro reaction mechanism and applications - Purechemistry.

  • Vertex AI Search Result[27], ChemInform Abstract: The Baeyer-Villiger Oxidation of Ketones and Aldehydes.

  • Vertex AI Search Result[23], Baeyer-Villiger Oxidation - Organic Chemistry Tutor.

  • Vertex AI Search Result[6], Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

  • Vertex AI Search Result[21], Baeyer-Villiger Oxidation - Organic Chemistry Portal.

  • Vertex AI Search Result[7], Reactions of Grignard Reagents - Master Organic Chemistry.

  • Vertex AI Search Result[15], The Tishchenko reaction and its modifications in organic synthesis - Olli P. Törmäkangas and Ari MP Koskinen - Aaltodoc.

  • Vertex AI Search Result[28], Catalytic enantioselective intramolecular Tishchenko reaction of meso-dialdehyde: synthesis of (S)-cedarmycins - PMC - NIH.

  • Vertex AI Search Result[20], Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal.

  • Vertex AI Search Result[16], Tishchenko Reaction - Organic Chemistry Portal.

  • Vertex AI Search Result[22], Baeyer–Villiger oxidation - Wikipedia.

  • Vertex AI Search Result[8], Grignard Reaction - Common Conditions.

  • Vertex AI Search Result[24], Baeyer-Villiger Oxidation - Chemistry Steps.

  • Vertex AI Search Result[29], Chem 115 - Andrew G Myers Research Group.

  • Vertex AI Search Result[9], The Grignard Reaction Mechanism - Chemistry Steps.

  • Vertex AI Search Result[4], Why some esters can be reduced by sodium borohydride? - ResearchGate.

  • Vertex AI Search Result[30], Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.

  • Vertex AI Search Result[31], Cannizzaro Reaction - Chemistry Steps.

  • Vertex AI Search Result[3], Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters? : r/chemhelp - Reddit.

  • Vertex AI Search Result[32], Cannizzaro Reaction - Alfa Chemistry.

  • Vertex AI Search Result[33], Cannizzaro reaction - Wikipedia.

  • Vertex AI Search Result[18], A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central.

  • Vertex AI Search Result[34], The Cannizzaro Reaction - ResearchGate.

  • Vertex AI Search Result[19], Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.

  • Vertex AI Search Result[13], Wittig Reaction - Alfa Chemistry.

  • Vertex AI Search Result[35], Steric limits in the reactions of amines with in situ generted .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines | The Journal of Organic Chemistry - ACS Publications.

  • Vertex AI Search Result[17], Reductive amination - Wikipedia.

  • Vertex AI Search Result[11], Wittig Reaction - Organic Chemistry Portal.

  • Vertex AI Search Result[12], Wittig reaction - Wikipedia.

  • Vertex AI Search Result[36], 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning.

  • Vertex AI Search Result[37], The Wittig Reaction: Examples and Mechanism - Chemistry Steps.

  • Vertex AI Search Result[38], (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 - ChemicalBook.

  • Vertex AI Search Result[1], Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - European Patent Office - EP 0814073 B1 - Googleapis.com.

  • Vertex AI Search Result[39], DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents.

  • Vertex AI Search Result[2], EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents.

  • Vertex AI Search Result[40], EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents.

  • Vertex AI Search Result[41], CAS 54274-80-5 (1R,4R)-Methyl 4-formylcyclohexanecarboxylate - Alfa Chemistry.

Sources

Technical Support Center: Purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this versatile bifunctional molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding the purification of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Q1: What are the most common impurities I should expect in my crude sample?

A: Given that this compound is typically synthesized via the oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, the impurity profile is generally predictable.[1][2] You should anticipate:

  • Unreacted Starting Material: The corresponding alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

  • Over-oxidation Product: The corresponding carboxylic acid, (1r,4r)-4-carboxycyclohexane-1-carboxylate methyl ester, formed by the oxidation of the aldehyde. Aldehydes are prone to autoxidation, especially when exposed to air.[3]

  • Aldol Condensation Byproducts: Self-condensation products of the aldehyde, particularly if the reaction or workup conditions were basic.[3]

  • Residual Synthesis Reagents: Depending on the oxidation method (e.g., Swern, Dess-Martin), you may have residual reagents or their byproducts.

Q2: My sample has a yellowish tint. What could be the cause?

A: A yellow color in the crude or even purified product often indicates the presence of minor, highly conjugated impurities. These can arise from decomposition or side reactions during synthesis or storage. While often present in trace amounts, they can be persistent. Treatment with activated charcoal followed by filtration can sometimes remove these color bodies. For more stubborn discoloration, flash column chromatography is recommended.[4]

Q3: Can I purify this compound using standard silica gel column chromatography?

A: While possible, it is often challenging. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition, acetal formation (if using alcohol-containing eluents), or aldol reactions on the column.[5][6] If chromatography is necessary, it is crucial to use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a base like triethylamine mixed in the eluent system.[6]

Q4: What is the most effective method for removing the corresponding carboxylic acid impurity?

A: The most direct method is a liquid-liquid extraction using a mild aqueous base. Washing the crude product (dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the carboxylic acid impurity into its water-soluble sodium salt, which is then partitioned into the aqueous layer.[3][4]

Q5: How should I properly store the purified product to prevent degradation?

A: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent air oxidation of the aldehyde group.[3] For long-term stability, storage in a freezer at or below -20°C is recommended.[2]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This guide provides solutions to specific problems you might encounter during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis; NMR Shows Unreacted Starting Alcohol Incomplete oxidation reaction.Primary: Purify using the Sodium Bisulfite method (Protocol 1). This is highly selective for aldehydes and will efficiently remove the non-reactive alcohol.[7][8] Secondary: Use flash column chromatography (Protocol 2), ensuring a solvent system that provides good separation between the slightly more polar alcohol and the aldehyde product (e.g., a gradient of ethyl acetate in hexanes).[5]
NMR/IR Spectroscopy Indicates Carboxylic Acid Impurity Air oxidation of the aldehyde group or hydrolysis of the ester during workup.Perform a liquid-liquid extraction. Dissolve the crude product in diethyl ether or ethyl acetate and wash thoroughly with saturated aqueous sodium bicarbonate solution. Perform multiple washes and confirm the final aqueous wash is basic (pH > 8) with pH paper.[4]
Bisulfite Extraction Fails; Aldehyde Remains in Organic Layer 1. Reagent Quality: The sodium bisulfite solution may be old or not saturated.[9] 2. Insufficient Contact: Poor mixing between the organic and aqueous phases. For aliphatic aldehydes, a water-miscible co-solvent is often required.[9][10]1. Reagent: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[11] 2. Co-solvent: Since this is an aliphatic aldehyde, dissolve the crude mixture in a water-miscible solvent like Dimethylformamide (DMF) before adding the saturated bisulfite solution. This ensures intimate contact between the aldehyde and the reagent.[9][10]
A Solid Precipitates at the Interface of Extraction Layers The bisulfite adduct of your aldehyde is insoluble in both the aqueous and organic layers. This can happen with some non-polar aldehydes.[11]Do not discard the solid. Filter the entire biphasic mixture through a pad of Celite or filter paper to collect the insoluble adduct. Wash the solid with the organic solvent used for the extraction to remove any trapped impurities. The aldehyde can then be regenerated directly from the solid adduct (see Protocol 1, Step 5).[11]
Product Decomposes on the Silica Gel Column The aldehyde is sensitive to the acidic sites on the silica gel.[6]1. Deactivate the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add triethylamine (approx. 1% of the total solvent volume). Let it equilibrate before packing the column.[6] 2. Change Stationary Phase: Consider using neutral alumina as an alternative stationary phase, which is less acidic than silica gel.[6]

Part 3: Detailed Purification Protocols

Protocol 1: Chemical Purification via Sodium Bisulfite Adduct Formation (Recommended)

This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt, allowing for a clean separation from non-aldehyde impurities.[8][12] It is highly effective for removing alcohols and other non-carbonyl contaminants.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate sample in 10 mL of Dimethylformamide (DMF). The use of DMF as a water-miscible co-solvent is crucial for facilitating the reaction with aliphatic aldehydes.[9][10]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 25 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite. Caution: Sulfur dioxide gas may be generated; ensure proper ventilation.[8][10]

  • Mixing: Shake the separatory funnel vigorously for approximately 30-60 seconds to ensure complete reaction and formation of the bisulfite adduct.[8]

  • Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes or diethyl ether). Shake vigorously to extract any non-aldehyde impurities into the organic layer. Allow the layers to separate completely. The aqueous layer (bottom) now contains the desired product as the water-soluble bisulfite adduct.[10]

  • Separation & Washing: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the impurities. Return the aqueous layer to the separatory funnel and wash it once more with 25 mL of the organic solvent to remove any residual impurities.

  • Aldehyde Regeneration: Isolate the washed aqueous layer. Add 25 mL of a fresh organic solvent (e.g., ethyl acetate). Slowly add a 50% aqueous sodium hydroxide (NaOH) solution dropwise while gently swirling and periodically checking the pH of the aqueous layer with pH paper. Continue adding base until the solution is strongly basic (pH ≈ 12). This reverses the reaction and regenerates the free aldehyde.[9][12]

  • Final Extraction & Work-up: Shake the funnel to extract the liberated pure aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Protocol 2: Purification by Flash Column Chromatography (Alternative)

This method should be used when bisulfite extraction is not feasible or to separate impurities with similar reactivity.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of ~0.3 for the product.

  • Column Deactivation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 97:3 Hexanes:Ethyl Acetate). Add triethylamine to a final concentration of 1% v/v to neutralize acidic sites on the silica.[6]

  • Packing and Loading: Pack the column with the deactivated silica slurry. Pre-elute with 2-3 column volumes of the mobile phase. Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the impregnated silica onto the top of the column.

  • Elution: Elute the column with your chosen solvent system. The aldehyde, being moderately polar, should elute after non-polar impurities but before more polar impurities like the starting alcohol.[5]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the eluent using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Assessment

After purification, it is essential to confirm the purity of the final product.

  • HPLC: High-Performance Liquid Chromatography is a highly effective method for determining purity. A reversed-phase C18 column with a mobile phase such as acetonitrile and water is a suitable starting point. Purity is determined by the area percentage of the main peak.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and assessing purity. The absence of signals corresponding to impurities (e.g., the -CH₂OH protons of the starting material) is a strong indicator of high purity.

  • GC-MS: Gas Chromatography-Mass Spectrometry can also be used to assess purity and identify any volatile impurities, providing both retention time and mass-to-charge ratio data.

Part 4: Visual Workflows & Data

Diagram 1: Sodium Bisulfite Purification Workflow

G start Crude Product A Add Saturated NaHSO₃ (aq) start->A Dissolve in DMF process process decision decision output output waste waste B Add H₂O & Organic Solvent (e.g., Et₂O) A->B Shake vigorously (30-60s) C Two Phases Formed B->C Extract & Separate Layers D D C->D Upper Organic Layer E E C->E Lower Aqueous Layer D->waste Contains impurities F F E->F Add fresh Organic Solvent & NaOH (aq) to pH 12 G Two Phases Formed F->G Shake & Separate Layers H H G->H Upper Organic Layer (Contains Product) I I G->I Lower Aqueous Layer J Dry (MgSO₄), Filter, Concentrate H->J Wash with H₂O, Brine I->waste J->output Pure Aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct.

Diagram 2: Logic for Choosing a Purification Method

G start Analyze Crude Sample (TLC, NMR) D1 Main impurity is starting alcohol? start->D1 decision decision method method outcome outcome M1 Use Sodium Bisulfite Extraction (Protocol 1) D1->M1 Yes D2 Main impurity is carboxylic acid? D1->D2 No M1->outcome High Purity Product M2 Perform Basic Wash (e.g., NaHCO₃) D2->M2 Yes M3 Use Deactivated Column Chromatography (Protocol 2) D2->M3 No / Complex Mixture M2->outcome M3->outcome

Caption: Decision tree for selecting the optimal purification strategy.

Part 5: References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(7), 1044-1050. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • Boucher, M. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57134. [Link]

  • Boucher, M. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

Sources

Technical Support Center: Characterizing Unexpected NMR Signals in (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and interpret unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. As a molecule with a flexible cyclohexane ring and a reactive aldehyde group, its NMR spectra can sometimes present signals that are not immediately obvious. This guide provides in-depth, experience-based insights to help you navigate these challenges.

Troubleshooting Unexpected NMR Signals

This section addresses specific issues you might encounter during your NMR analysis. Each question is followed by a detailed explanation of potential causes and recommended actions.

Question 1: Why am I seeing more signals in my ¹H NMR spectrum than expected for the trans isomer?

The presence of additional signals in the ¹H NMR spectrum of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate often points to the existence of the cis isomer, (1s,4s)-Methyl 4-formylcyclohexanecarboxylate. The trans and cis isomers can be difficult to separate, and commercial samples may contain varying amounts of the cis form.

Causality and Identification:

  • Conformational Isomerism: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For the trans isomer, both the ester and aldehyde groups are in the more stable equatorial positions. In the cis isomer, one substituent is axial and the other is equatorial, leading to a different set of chemical shifts for the ring protons. The interconversion between these chair conformations can sometimes be observed by NMR, especially at different temperatures.[1][2][3][4][5]

  • Distinct Chemical Shifts: The axial and equatorial protons in each isomer will have different chemical shifts. This difference in the magnetic environment leads to a more complex spectrum than would be expected for a single, rigid isomer.

  • Diagnostic Signals: Look for a second, smaller set of signals for the aldehyde proton (around 9.6-9.8 ppm) and the methyl ester protons (around 3.6-3.7 ppm). The integration of these minor signals relative to the major signals will give you an approximate ratio of the two isomers.

Troubleshooting Workflow: Isomer Identification

Caption: A workflow for identifying the presence of the cis-isomer.

Question 2: I observe a broad signal between 2.0 and 3.5 ppm that disappears upon adding a drop of D₂O. What is it?

A broad signal in this region that is exchangeable with deuterium oxide (D₂O) is characteristic of an acidic proton, most likely from a carboxylic acid impurity.

Causality and Identification:

  • Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation to carboxylic acids, a reaction that can be accelerated by exposure to air (autoxidation).[6] This would convert the formyl group of your compound into a carboxylic acid, forming (1r,4r)-4-carboxycyclohexanecarboxylic acid methyl ester.[7][8] The carboxylic acid proton is labile and will readily exchange with the deuterium from D₂O.[9][10][11][12]

  • ¹³C NMR Evidence: If oxidation has occurred, you should also see a signal in the ¹³C NMR spectrum between 170-185 ppm, which is characteristic of a carboxylic acid carbon.[13][14] The aldehyde carbon signal (around 200-205 ppm) would be diminished.[14][15]

Experimental Protocol: D₂O Shake Experiment

A D₂O shake is a simple and definitive way to identify exchangeable protons.[9]

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube and shake it gently for about 30 seconds to ensure mixing. Re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signal corresponding to the exchangeable proton will have disappeared or significantly decreased in intensity in the second spectrum.[10][11] A new, broad signal for HOD may appear between 4.5 and 5.0 ppm.

Question 3: My baseline is distorted, and I see small, symmetrical peaks on either side of my main signals. What are these?

These are likely spinning sidebands, which are common NMR artifacts. A distorted baseline can also be an artifact or indicate the presence of very broad signals.

Causality and Identification:

  • Spinning Sidebands: These are artifacts that appear at frequencies symmetrically displaced from a strong signal by multiples of the sample spinning rate.[16][17] They are often caused by imperfections in the magnetic field homogeneity or a poorly balanced NMR tube.

  • Baseline Distortion: A rolling or distorted baseline can result from improper phasing of the spectrum, a very strong signal that overwhelms the detector (especially the solvent peak), or the presence of very broad signals from polymeric material or paramagnetic impurities.[17][18]

Troubleshooting Steps:

  • Check Sample Tube: Ensure you are using a high-quality, clean NMR tube that is not scratched or warped.

  • Re-shim the Spectrometer: Carefully re-shim the magnetic field to improve its homogeneity. Modern spectrometers often have automated shimming routines that are very effective.

  • Adjust Spinning Rate: Change the sample spinning rate and observe if the positions of the artifact peaks change. Spinning sidebands will move, while true chemical signals will not.

  • Phasing: Manually re-phase the spectrum to correct for baseline distortions.[17]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate?

The expected chemical shifts can vary slightly depending on the solvent and concentration. The following table provides approximate chemical shift ranges.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.6 - 9.8 (singlet)200 - 205
Methyl Ester (-OCH₃)~3.7 (singlet)~51
Ester Carbonyl (-COO-)-175 - 176
Cyclohexane Ring Protons1.4 - 2.6 (multiplets)25 - 45

Note: These are approximate values and can be influenced by experimental conditions.[19][20][21]

Q2: I'm having trouble assigning the complex multiplets of the cyclohexane ring. What experiment can help?

A 2D COSY (Correlation Spectroscopy) experiment is an excellent tool for this.

  • How it Works: COSY shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.[22][23] In the 2D spectrum, you will see cross-peaks that connect coupled protons.[24][25][26]

  • Application: By starting with a proton that you can confidently assign (e.g., the proton on the carbon next to the ester or aldehyde group), you can "walk" around the ring by following the COSY correlations, allowing you to assign the signals of the neighboring protons.

Experimental Workflow: 2D COSY for Structural Elucidation

Caption: A workflow for using a 2D COSY experiment to assign cyclohexane ring protons.

Q3: Could impurities from the synthesis be present in my sample?

Yes, impurities from the synthesis are a common source of unexpected signals.

  • Starting Material: If your compound was synthesized by oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, you might see residual starting material.[27][28] Look for a signal around 3.5 ppm corresponding to the -CH₂OH protons.

  • Other Reagents/Byproducts: Depending on the synthetic route, other reagents or byproducts could be present.[27] Reviewing the synthesis procedure can provide clues about potential impurities.

Q4: How can storage conditions affect the NMR spectrum?

Improper storage can lead to degradation of the sample.

  • Oxidation: As mentioned earlier, exposure to air can cause oxidation of the aldehyde to a carboxylic acid.[6] Storing the sample under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Hydrolysis: The presence of moisture can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid and methanol. This would result in the appearance of a methanol signal around 3.49 ppm and a decrease in the integration of the methyl ester signal.

References

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]

  • Allerhand, A., & Chen, F. (1965). Spin-Echo NMR Studies of Chemical Exchange. III. Conformational Isomerization of Cyclohexane and d11-Cyclohexane. The Journal of Chemical Physics, 42(9), 3040–3046.
  • AIP Publishing. (1965). Spin‐Echo NMR Studies of Chemical Exchange. III. Conformational Isomerization of Cyclohexane and d11‐Cyclohexane. Retrieved from [Link]

  • Defense Technical Information Center. (1964). SPIN-ECHO NMR STUDIES OF CHEMICAL EXCHANGE. III. CONFORMATIONAL ISOMERIZATION OF CYCLOHEXANE AND DEUTERATED-CYCLOHEXANE. Retrieved from [Link]

  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Hasha, D. L., Eguchi, T., & Jonas, J. (1981). High-pressure NMR study of dynamical effects on conformational isomerization of cyclohexane. Journal of the American Chemical Society, 104(8), 2290-2296.
  • Concepts in Magnetic Resonance Part A. (2018).
  • Ross, B. D., & True, N. S. (1983). Gas-phase NMR spectroscopy of cyclohexane: environmental effects on conformational isomerism. Journal of the American Chemical Society, 105(15), 4871-4875.
  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved from [Link]

  • ResearchGate. (2018). Monitoring the oxidation of unsaturated oils and formation of oxygenated aldehydes by proton NMR. Retrieved from [Link]

  • MDPI. (2023). Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. Retrieved from [Link]

  • ResearchGate. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Ala-Korpela, M., et al. (2010).
  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why does the addition of heavy water cause OH and NH peaks in NMR spectra to disappear?. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2022). Chemical shift values, multiplicities and assignments of aldehyde-CHO.... Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Encyclopedia of Magnetic Resonance Online. (n.d.). Environmental NMR: High-resolution Magic-angle Spinning.
  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubMed. (2006). Effects of instrumental artifacts on triple quantum filtered NMR spectra for spin I=3/2. Retrieved from [Link]

  • Tetrahedron. (1975).
  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Managing Stereochemistry in Reactions of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable bifunctional building block in organic synthesis, prized for its rigid trans-diequatorial cyclohexane core. This conformational rigidity, however, presents a distinct challenge: controlling the stereochemical outcome of reactions at the C1 aldehyde. The steric bulk of the C4 methyl ester group profoundly influences the trajectory of incoming nucleophiles, dictating the diastereoselectivity of the resulting secondary alcohol or alkene. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers navigate these challenges and achieve desired stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What is the stable conformation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate?

A1: The lowest energy conformation is a chair form where both the C1-formyl and C4-methoxycarbonyl groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, providing a thermodynamically stable, rigid scaffold. This rigidity is the primary reason for the predictable, albeit often challenging, facial selectivity in nucleophilic additions.

Q2: Is the starting aldehyde prone to epimerization?

A2: Under standard reaction conditions (neutral or mildly acidic/basic), the aldehyde is configurationally stable. However, exposure to strong bases can lead to enolate formation and subsequent epimerization at the C1 position, resulting in a mixture of cis and trans isomers. It is crucial to use non-nucleophilic bases or controlled conditions if deprotonation is required.

Q3: Why do I get a mixture of diastereomers in my reaction?

A3: The formation of diastereomers arises from the nucleophile attacking the aldehyde's carbonyl face from either the axial or equatorial direction. The ratio of these products is determined by the balance between steric and stereoelectronic effects. The bulky ester group at C4 sterically hinders the equatorial approach, often favoring axial attack. However, the choice of nucleophile, solvent, and temperature can significantly alter this preference.

Core Concepts: Stereochemical Control

The stereochemical outcome of nucleophilic additions to the aldehyde is governed by the competition between two primary attack trajectories. Understanding these pathways is critical for troubleshooting and optimizing reactions.

cluster_0 Nucleophilic Attack Trajectories Start (1r,4r)-Aldehyde (Chair Conformation) Axial Axial Attack (Less Hindered) Start->Axial Nu⁻ Equatorial Equatorial Attack (More Hindered) Start->Equatorial Nu⁻ Product_Axial (1s,1'r,4'r)-Alcohol (Equatorial OH) Axial->Product_Axial Product_Equatorial (1r,1'r,4'r)-Alcohol (Axial OH) Equatorial->Product_Equatorial

Caption: Troubleshooting workflow for nucleophilic additions.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Reduction with L-Selectride®

This protocol describes the reduction of the aldehyde to the corresponding equatorial alcohol with high diastereoselectivity.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), checking for the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of water at -78 °C, followed by aqueous NaOH (1 M) and finally 30% H₂O₂.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The major diastereomer is the one with the equatorial hydroxymethyl group. [1]

Protocol 2: E-Selective Horner-Wadsworth-Emmons Olefination

This protocol details the formation of an α,β-unsaturated ester with high E-selectivity.

  • Base Preparation: In a flame-dried flask under argon, add NaH (60% dispersion in mineral oil, 1.1 eq) and wash with dry hexanes (2x) to remove the oil. Suspend the washed NaH in anhydrous THF.

  • Ylide Formation: Cool the NaH suspension to 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete ylide formation.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for disappearance of the aldehyde.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the desired E-alkene product.

References

  • Grignard Reaction Overview. Organic Chemistry Portal. [Link]

  • Stereoselectivity of the Wittig Reaction. Quora. [Link]

  • Grignard Reagents with Aldehydes. Pearson+. [Link]

  • Wittig Reaction Details. Organic Chemistry Portal. [Link]

  • Grignard Reaction Mechanism. Organic Chemistry Portal. [Link]

  • Wittig Reaction Fundamentals. Master Organic Chemistry. [Link]

  • Nucleophilic Conjugate Addition. Wikipedia. [Link]

  • Wittig/B-H Insertion Reaction. PubMed Central (PMC). [Link]

  • Grignard Reaction Conditions. The Synthetic Rasta. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Stereochemistry of the Wittig Reaction. YouTube. [Link]

  • Nucleophilic Addition to Carbonyls. Master Organic Chemistry. [Link]

  • Computational Studies of Nucleophilic Addition. Comptes Rendus de l'Académie des Sciences. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. Fiveable. [Link]

  • Nucleophilic Addition Reactions. Chemistry LibreTexts. [Link]

  • Stereocontrol in Prins-Pinacol Reactions. PubMed Central (PMC). [Link]

  • Stereocontrolled Syntheses of Siladecalins. OSTI.GOV. [Link]

  • trans-Cycloheptene Chemistry. Royal Society of Chemistry. [Link]

  • Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]

Sources

Issues with the solubility of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (CAS: 54274-80-5). This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule featuring a methyl ester and an aldehyde group attached to a cyclohexane ring in a trans configuration.[1][2][3] Its solubility is governed by the interplay between the nonpolar cyclohexane backbone and the polar carbonyl groups of the ester and aldehyde. This structure gives it an intermediate polarity, leading to solubility challenges in certain organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate?

A1: Based on its structure, the compound is expected to be most soluble in moderately polar, aprotic organic solvents. The principle of "like dissolves like" suggests that solvents with similar polarity will be most effective.[4][5][6][7][8] It will likely show good solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Solubility will be lower in highly nonpolar solvents (e.g., Hexane, Toluene) and highly polar protic solvents (e.g., Water, Methanol), especially at high concentrations.

Q2: I'm struggling to dissolve the compound in my chosen solvent. What's the first thing I should check?

A2: First, confirm the purity of your compound and the dryness of your solvent. Impurities can significantly alter solubility characteristics. Secondly, ensure you are not attempting to create a supersaturated solution. Start by trying to dissolve a small amount (e.g., 1-2 mg) in 0.5-1.0 mL of solvent to gauge its approximate solubility before proceeding with larger quantities.[9]

Q3: Can I heat the mixture to improve solubility? What are the risks?

A3: Yes, gently heating the mixture can often increase the rate of dissolution and the amount of solute that can be dissolved.[10] However, there are critical safety considerations.

  • Flammability: Never use an open flame to heat flammable organic solvents.[11][12] Use a controlled heating source like a water bath, oil bath, or heating mantle in a well-ventilated fume hood.[13][14]

  • Compound Stability: Aldehyd-containing compounds can be susceptible to oxidation or other degradation pathways at elevated temperatures. Use the minimum heat necessary.

  • Precipitation: Be aware that the compound may precipitate out of the solution upon cooling to room temperature if a supersaturated state was achieved.[15]

Q4: What is a co-solvent, and how can it help?

A4: A co-solvent is a secondary solvent added in a small amount to a primary solvent to modify its properties and enhance the solubility of a solute.[16][17] For this compound, if you are working with a largely nonpolar solvent, adding a small percentage of a more polar solvent like Ethyl Acetate or Acetone can disrupt the solvent-solvent interactions and create a more favorable environment for the polar groups of your molecule, thereby increasing solubility.[18][19][20]

Systematic Troubleshooting Guide

This section provides a structured approach to resolving solubility issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for systematically addressing solubility problems.

G start Start: Compound Insoluble at Desired Concentration check_purity Step 1: Verify Purity & Solvent Quality start->check_purity sonicate Step 2: Apply Mechanical Energy (Vortex/Sonicate) check_purity->sonicate heat Step 3: Gentle Heating (Monitor Stability) sonicate->heat dissolved_q Is Compound Fully Dissolved? heat->dissolved_q success Success: Solution Prepared dissolved_q->success Yes reassess Step 4: Re-evaluate Solvent Choice dissolved_q->reassess No screening Protocol 1: Perform Systematic Solvent Screening reassess->screening Primary Approach cosolvent Protocol 2: Utilize Co-Solvent System reassess->cosolvent Alternative Approach

Sources

Validation & Comparative

A Comparative Analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and its Cis-Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug discovery, the spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two diastereomers: the trans-isomer, (1r,4r)-methyl 4-formylcyclohexanecarboxylate, and its corresponding cis-isomer. This document is intended for researchers, scientists, and drug development professionals who utilize substituted cyclohexanes as intermediates and require a comprehensive understanding of how stereoisomerism impacts their chemical behavior.

Introduction: The Significance of Stereochemistry in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring, a ubiquitous scaffold in organic chemistry, adopts a low-energy chair conformation to minimize steric and torsional strain. In 1,4-disubstituted cyclohexanes, the relative orientation of the two substituents gives rise to cis and trans diastereomers. These are not interconvertible through bond rotation and often exhibit distinct physicochemical properties and reactivity profiles. The key to understanding these differences lies in their preferred conformational states.

The trans-isomer, (1r,4r)-methyl 4-formylcyclohexanecarboxylate, can adopt a chair conformation where both the methyl ester and the formyl group occupy equatorial positions. This arrangement minimizes steric hindrance, leading to a more stable molecule.[1][2] Conversely, the cis-isomer is constrained to a chair conformation where one substituent must occupy an axial position while the other is equatorial.[1] This inherent conformational difference forms the basis for the comparative analysis that follows.

Physicochemical and Spectroscopic Properties: A Tale of Two Isomers

Property(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (trans-isomer)cis-Methyl 4-formylcyclohexanecarboxylate (cis-isomer)Rationale for Predicted Differences
Molecular Formula C₉H₁₄O₃[3][4]C₉H₁₄O₃Isomers have the same molecular formula.
Molecular Weight 170.21 g/mol [3][4]170.21 g/mol Isomers have the same molecular weight.
Boiling Point Predicted: ~236 °C[3][4]Predicted: Likely lower than the trans-isomer.The more stable and symmetrical trans-isomer may pack more efficiently in the liquid phase, leading to a higher boiling point.
Density Predicted: ~1.129 g/cm³[3][4]Predicted: Likely slightly lower than the trans-isomer.Differences in molecular packing due to stereochemistry can influence density.
Thermodynamic Stability More stable[1][2]Less stable[1]The diequatorial conformation of the trans-isomer minimizes steric strain (1,3-diaxial interactions).

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers of methyl 4-formylcyclohexanecarboxylate. The key differences arise from the distinct spatial environments of the nuclei and functional groups in their respective chair conformations.

¹H NMR:

The proton NMR spectra are expected to show significant differences in chemical shifts and coupling constants.

  • Chemical Shifts: Protons in an axial orientation are shielded by the C-C bonds of the cyclohexane ring and therefore resonate at a higher field (lower ppm value) compared to their equatorial counterparts. In the cis-isomer, the axial proton on the carbon bearing a substituent will have a characteristic upfield shift.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. The largest couplings are observed for axial-axial interactions (typically 8-13 Hz). In the trans-isomer (diequatorial), the protons on the substituted carbons are axial, leading to large axial-axial couplings with neighboring axial protons. The cis-isomer will exhibit smaller axial-equatorial and equatorial-equatorial couplings.

¹³C NMR:

The carbon NMR spectra will also display characteristic differences.

  • γ-Gauche Effect: In the cis-isomer, the axial substituent will cause steric compression on the γ-carbons (C-3 and C-5 relative to the substituent at C-1), leading to an upfield shift (lower ppm value) for these carbons. This effect is absent in the more stable diequatorial conformation of the trans-isomer.

Feature(1r,4r)-isomer (trans)cis-isomer
¹H NMR
Chemical Shift of H at C1/C4Equatorial protons, downfield shift.One axial proton (upfield shift), one equatorial proton (downfield shift).
Coupling ConstantsLarge axial-axial couplings (8-13 Hz) expected for protons on the ring.Smaller axial-equatorial and equatorial-equatorial couplings.
¹³C NMR
Chemical Shift of C3/C5Less shielded.Shielded (upfield shift) due to the γ-gauche effect from the axial substituent.

Table 2: Predicted NMR Spectroscopic Differences.

The IR spectra of both isomers will show characteristic absorptions for the aldehyde and ester functional groups. However, subtle differences in the fingerprint region can be diagnostic.

  • C=O Stretch: The carbonyl stretching frequencies for the ester and aldehyde groups (around 1735 cm⁻¹ and 1725 cm⁻¹, respectively) are expected in both isomers. The position and intensity might shift slightly due to the different steric environments.

  • Fingerprint Region (1500-650 cm⁻¹): This region contains complex vibrations involving C-C and C-H bonds. The distinct symmetries of the cis and trans isomers will lead to unique patterns of absorption bands, providing a "fingerprint" for each isomer. The C-H bending vibrations, in particular, can be sensitive to the axial or equatorial orientation of the hydrogen atoms.

Functional GroupExpected Absorption Range (cm⁻¹)Expected Differences
Aldehyde C-H Stretch2850-2820 and 2750-2720Minimal difference expected.
C=O Stretch (Aldehyde)~1725Slight shifts in frequency and intensity possible.
C=O Stretch (Ester)~1735Slight shifts in frequency and intensity possible.
C-O Stretch (Ester)1300-1000Potential for subtle shifts.
Fingerprint Region1500-650Distinct patterns of peaks are expected for each isomer.

Table 3: Predicted Infrared (IR) Spectroscopic Features.

Synthesis and Reactivity: A Stereochemical Perspective

The synthesis and reactivity of these isomers are intrinsically linked to their stereochemistry.

Synthetic Pathways

Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (trans-isomer):

A common route to the trans-isomer involves the oxidation of the corresponding alcohol, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate. A Swern oxidation, for example, can be employed.[3]

G cluster_0 Swern Oxidation Methyl_trans-4-(hydroxymethyl)cyclohexanecarboxylate Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate Oxalyl_chloride_DMSO 1. (COCl)₂, DMSO, -78 °C 2. Et₃N (1r,4r)-Methyl_4-formylcyclohexanecarboxylate (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Methyl_trans-4-(hydroxymethyl)cyclohexanecarboxylate->(1r,4r)-Methyl_4-formylcyclohexanecarboxylate Oxidation G cluster_1 Proposed Synthesis cis-4-(hydroxymethyl)cyclohexanecarboxylic_acid cis-4-(hydroxymethyl)cyclohexanecarboxylic acid Esterification CH₃OH, H⁺ Methyl_cis-4-(hydroxymethyl)cyclohexanecarboxylate Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate cis-4-(hydroxymethyl)cyclohexanecarboxylic_acid->Methyl_cis-4-(hydroxymethyl)cyclohexanecarboxylate Esterification Oxidation Oxidation (e.g., PCC, Swern) cis-Methyl_4-formylcyclohexanecarboxylate cis-Methyl 4-formylcyclohexanecarboxylate Methyl_cis-4-(hydroxymethyl)cyclohexanecarboxylate->cis-Methyl_4-formylcyclohexanecarboxylate Oxidation

Caption: Proposed synthesis of the cis-isomer.

Reactivity Considerations

The differing steric environments of the functional groups in the cis and trans isomers are expected to influence their reactivity.

  • Nucleophilic Addition to the Aldehyde: The formyl group in the trans-isomer (equatorial) is more sterically accessible to incoming nucleophiles than the formyl group in one of the chair conformers of the cis-isomer (axial). This could lead to differences in reaction rates for reactions such as Grignard additions or Wittig reactions.

  • Reactions at the Ester: Similarly, the accessibility of the ester carbonyl group to nucleophiles in saponification or transesterification reactions may differ between the two isomers.

  • Equilibration: Under certain conditions (e.g., acidic or basic), it may be possible to epimerize the less stable cis-isomer to the more stable trans-isomer. The ease of this epimerization would depend on the reaction conditions and the mechanism of the process.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Objective: To differentiate between the cis and trans isomers using NMR and IR spectroscopy.

Materials:

  • (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • cis-Methyl 4-formylcyclohexanecarboxylate

  • Deuterated chloroform (CDCl₃) for NMR

  • Infrared spectrometer (FT-IR)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation for NMR:

    • Dissolve a small amount (5-10 mg) of each isomer in approximately 0.6 mL of CDCl₃ in separate NMR tubes.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum for each sample.

    • Pay close attention to the chemical shifts and coupling patterns of the protons on the cyclohexane ring, particularly the protons at C1 and C4.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum for each sample.

    • Note the chemical shifts of all carbon atoms, especially the ring carbons, to identify any upfield shifts indicative of the γ-gauche effect in the cis-isomer.

  • IR Spectroscopy:

    • Obtain the IR spectrum of each isomer as a neat liquid (if applicable) or as a thin film on a salt plate.

    • Identify the characteristic peaks for the aldehyde and ester functional groups.

    • Carefully compare the fingerprint regions of the two spectra for diagnostic differences.

Conclusion

The cis and trans isomers of methyl 4-formylcyclohexanecarboxylate, while sharing the same molecular formula and connectivity, are distinct chemical entities with different three-dimensional structures. This guide has outlined the fundamental principles that govern their differing properties and reactivity. The greater thermodynamic stability of the trans-isomer, arising from its preferred diequatorial conformation, is a key distinguishing feature. These stereochemical differences are readily observable through spectroscopic techniques, particularly NMR, which provides a wealth of information on the conformational preferences of each isomer. For researchers working with these and related compounds, a thorough understanding of their stereochemistry is paramount for predictable and successful synthetic outcomes and for the rational design of new molecules with desired properties.

References

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved from [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. Retrieved from [Link]

  • Sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]

  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]

  • ChemBK. (n.d.). 4-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Formic acid, cis-4-methylcyclohexyl ester. Retrieved from [Link]

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • PubMed Central. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Formic acid, cis-4-methylcyclohexyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-Cyclohex-4-en-1,2-dicarboxylic acid, 3-methylbutyl pentyl ester - Optional[13C NMR]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • YouTube. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from [Link]

Sources

A Comparative Guide to Spectroscopic Purity Analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of spectroscopic techniques for confirming the purity of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a key building block in various synthetic pathways. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and compare their efficacy against chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Importance of Stereochemical Purity

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate possesses a trans stereochemical relationship between the ester and aldehyde functional groups. The presence of the cis isomer, a potential byproduct of the synthesis, can significantly impact the stereochemistry and efficacy of downstream products. Therefore, analytical methods must be capable of not only identifying the correct compound but also quantifying the level of isomeric and other impurities.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques provides a comprehensive purity profile of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. Each method offers unique insights into the molecular structure and the presence of contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information. For (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, NMR is crucial for confirming the trans stereochemistry and identifying impurities.

Expected ¹H NMR Spectral Data:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aldehyde (-CHO)~9.6Singlet-Diagnostic for the aldehyde proton.
Methyl Ester (-OCH₃)~3.6Singlet-Characteristic of the methyl ester protons.
Cyclohexane Ring Protons1.0 - 2.5Multiplets-Complex region due to overlapping signals of the cyclohexane ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 are particularly important for confirming the trans configuration.

Expected ¹³C NMR Spectral Data:

Carbon Expected Chemical Shift (ppm) Notes
Aldehyde Carbonyl (C=O)~204Diagnostic for the aldehyde carbonyl carbon.
Ester Carbonyl (C=O)~175Characteristic of the ester carbonyl carbon.
Methyl Ester Carbon (-OCH₃)~51Typical for a methyl ester carbon.
Cyclohexane Ring Carbons25 - 50The chemical shifts of the ring carbons can help confirm the stereochemistry.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts and coupling constants to confirm the structure and stereochemistry. Compare the spectra to reference data or predicted spectra.

Logical Workflow for NMR-based Purity Assessment

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally informative as NMR, it is an excellent tool for confirming the presence of the key ester and aldehyde functionalities and for detecting certain impurities.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
Aldehyde C-H Stretch~2820 and ~2720MediumTwo distinct peaks characteristic of an aldehyde C-H bond.
Aldehyde C=O Stretch~1725StrongStrong absorption due to the carbonyl stretch of the aldehyde.
Ester C=O Stretch~1735StrongStrong absorption due to the carbonyl stretch of the methyl ester.[1]
C-O Stretch (Ester)1250 - 1100StrongCharacteristic of the C-O single bond stretches in the ester group.[1]
C-H Stretch (Aliphatic)2950 - 2850StrongDue to the C-H bonds of the cyclohexane ring and methyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A peak at m/z = 170, corresponding to the molecular weight of the compound (C₉H₁₄O₃).[2]

  • Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 139), the formyl group (-CHO, m/z = 141), and cleavage of the cyclohexane ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or HP-5ms column). The GC will separate the components of the sample based on their boiling points and polarities.

  • MS Analysis: The separated components are introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum for the peak corresponding to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is analyzed to confirm the molecular weight and fragmentation pattern.

Comparison with Chromatographic Techniques

While spectroscopic methods provide invaluable structural information, chromatographic techniques are often superior for quantitative purity analysis, especially for isomeric impurities.

Technique Principle Strengths Limitations Best For
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldUnambiguous structure and stereochemistry determination.Lower sensitivity compared to chromatographic methods for trace impurities.Structural confirmation and identification of major impurities.
IR Spectroscopy Molecular vibrationsRapid, non-destructive, good for functional group identification.Limited structural information, not ideal for quantifying impurities.Quick identity check and detection of functional group impurities.
Mass Spectrometry Mass-to-charge ratio of ionsHigh sensitivity, confirms molecular weight.Isomers often have identical mass spectra.Molecular weight confirmation and identification of impurities with different masses.
Gas Chromatography (GC) Separation based on volatility and polarityHigh resolution for volatile compounds, excellent for separating cis/trans isomers.[3]Requires the analyte to be volatile and thermally stable.Quantifying volatile impurities and isomeric purity.
HPLC Separation based on polarityVersatile for a wide range of compounds, can separate non-volatile impurities.[3]Can be more complex to develop methods for isomeric separation.Purity assessment and quantification of a broad range of impurities, including non-volatile ones.

Decision-Making Workflow for Purity Analysis

Purity_Analysis_Decision A Initial Synthesis Product B Primary Goal? A->B C Structural Confirmation B->C Structure D Quantitative Purity B->D Purity % E NMR (1H & 13C) C->E F IR Spectroscopy C->F G GC or HPLC D->G K Comprehensive Purity Profile E->K F->K H Isomeric Purity a Concern? G->H I Chiral GC or HPLC H->I Yes J Standard GC or HPLC H->J No I->K J->K

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach for Unquestionable Purity

For the comprehensive purity analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a multi-technique approach is essential. NMR spectroscopy stands as the definitive method for structural and stereochemical confirmation. IR spectroscopy offers a rapid and convenient check for the presence of key functional groups. Mass spectrometry confirms the molecular weight.

However, for the critical assessment of isomeric purity and the quantification of other potential impurities, chromatographic methods such as GC and HPLC are indispensable. The choice between GC and HPLC will depend on the nature of the expected impurities. By integrating these spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently ensure the purity and quality of this important synthetic intermediate.

References

Sources

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. (1R,4R)-Methyl 4-formylcyclohexanecarboxylate, a bifunctional chiral building block, is no exception. Its utility in the synthesis of complex molecular targets necessitates robust and reliable analytical methods for the precise determination of its enantiomeric excess (e.e.). This guide provides a comparative analysis of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this purpose. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid researchers in selecting the most appropriate method for their needs.

The Importance of Enantiomeric Purity

The biological activity of chiral molecules can vary significantly between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even elicit toxic side effects.[1] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of pharmaceutical compounds.[2] Accurate determination of the e.e. of key chiral intermediates like (1R,4R)-Methyl 4-formylcyclohexanecarboxylate is therefore a cornerstone of quality control in drug development and manufacturing.

Comparative Overview of Analytical Techniques

The choice of analytical method for determining enantiomeric excess is often a trade-off between resolution, sensitivity, speed, and the need for derivatization. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR for the analysis of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential interaction of volatile enantiomers with a chiral stationary phase (CSP).Diastereomeric interaction with a chiral solvating agent (CSA) leading to distinct NMR signals.
Resolution ExcellentExcellentGood to Moderate
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Moderate to Low
Analysis Time 10-30 minutes15-45 minutes5-15 minutes
Sample Prep. Minimal (dissolution)Minimal (dissolution)Minimal (addition of CSA)
Derivatization Generally not requiredMay be required for improved volatility/separationIndirect methods require derivatization.
Instrumentation HPLC with a chiral columnGC with a chiral capillary columnHigh-field NMR spectrometer
Key Advantage Broad applicability, wide range of available CSPs.High resolution and sensitivity for volatile compounds.Rapid, non-destructive, provides structural information.
Key Limitation Cost of chiral columns, empirical method development.Limited to thermally stable and volatile compounds.Lower sensitivity, potential for signal overlap.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely employed technique for enantiomeric separations.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For a molecule like (1R,4R)-Methyl 4-formylcyclohexanecarboxylate, with both an ester and an aldehyde functional group, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points for method development.[4][5]

Experimental Protocol: Chiral HPLC

Objective: To resolve the enantiomers of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as one based on cellulose or amylose derivatives is recommended.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • (1R,4R)-Methyl 4-formylcyclohexanecarboxylate sample

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) Hexane:IPA. Degas the mobile phase prior to use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (due to the carbonyl groups)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Causality of Choices:

  • Polysaccharide-based CSP: These CSPs offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects, making them suitable for multifunctional molecules.[6]

  • Normal Phase Elution (Hexane/IPA): This mobile phase system is a standard starting point for polysaccharide-based CSPs and often provides good selectivity. The ratio of hexane to IPA can be adjusted to optimize the resolution and retention times.[7]

Figure 1: Experimental workflow for Chiral HPLC analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[8] The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase, typically a derivatized cyclodextrin, coated on the inner wall of a capillary column.[9] (1R,4R)-Methyl 4-formylcyclohexanecarboxylate is sufficiently volatile for GC analysis.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric excess of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate using a cyclodextrin-based chiral capillary column.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended.[10]

Reagents:

  • Hexane (GC grade)

  • (1R,4R)-Methyl 4-formylcyclohexanecarboxylate sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in hexane (e.g., 100 µg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.

Causality of Choices:

  • Cyclodextrin-based CSP: These CSPs are highly effective for separating a wide range of enantiomers in the gas phase, including those with cyclic structures. The chiral recognition is based on the formation of transient diastereomeric inclusion complexes.[11]

  • Temperature Programming: A temperature ramp is used to ensure good peak shape and efficient elution of the analyte. The initial and final temperatures, as well as the ramp rate, should be optimized for the specific column and analyte.

Figure 2: Experimental workflow for Chiral GC analysis.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The most common approach involves the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte.[12] This interaction induces small differences in the chemical shifts of corresponding protons in the two enantiomers, allowing for their distinct signals to be observed and integrated.

Experimental Protocol: Chiral NMR

Objective: To determine the enantiomeric excess of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate using a chiral solvating agent.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • A suitable chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent).

  • (1R,4R)-Methyl 4-formylcyclohexanecarboxylate sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify the key proton signals (e.g., the formyl proton and the methyl ester protons).

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of the previously singlet or well-defined multiplet signals into two distinct sets of signals corresponding to the two enantiomers.

  • Data Analysis: Integrate the corresponding signals for each enantiomer and calculate the enantiomeric excess.

Causality of Choices:

  • Chiral Solvating Agent: The choice of CSA is crucial and often empirical. For an ester and aldehyde containing compound, chiral alcohols or commercially available lanthanide-based shift reagents are good candidates to explore. The CSA should interact reversibly with the analyte to form diastereomeric complexes.

  • High-Field NMR: A higher magnetic field strength will improve the dispersion of the signals and increase the likelihood of resolving the enantiomeric signals.

Figure 3: Experimental workflow for Chiral NMR analysis.

Conclusion

The determination of the enantiomeric excess of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate can be effectively achieved by Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy.

  • Chiral HPLC is a highly versatile and robust method, with a wide array of commercially available chiral stationary phases, making it a primary choice for routine quality control.

  • Chiral GC offers superior resolution and sensitivity for this volatile compound and is an excellent alternative, particularly when high-throughput analysis is required.

  • Chiral NMR provides a rapid, non-destructive, and structurally informative analysis, although with lower sensitivity. It is particularly useful for quick checks of enantiomeric purity during reaction monitoring.

The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability of the results.

References

  • Armstrong, D. W., & Hinze, W. L. (1987).
  • Berthod, A. (2010).
  • Breitbach, Z. S., Weatherly, C. A., & Armstrong, D. W. (2014). A review of recent developments in cyclodextrin-based chiral stationary phases for liquid chromatography.
  • Chankvetadze, B. (2012). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantiomeric resolution of drugs using polysaccharide-based chiral stationary phases.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593–2608.
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Tang, W. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. TrAC Trends in Analytical Chemistry, 80, 260–272.
  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 6102–6212.
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs.
  • Schurig, V., & Nowotny, H. P. (1990). Gas chromatographic separation of enantiomers on cyclodextrin derivatives. Angewandte Chemie International Edition in English, 29(9), 939–957.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Armstrong, D. W., Li, W., & Pitha, J. (1990). Reversing enantioselectivity in capillary gas chromatography with polar and nonpolar cyclodextrin derivative phases. Analytical Chemistry, 62(2), 214–217.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. John Wiley & Sons.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Chirality, 23(3), 190–214.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Gasparrini, F., Misiti, D., & Villani, C. (2000). Brush-type chiral stationary phases in enantioselective liquid chromatography.
  • Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1–12.
  • (PDF) Chiral Gas Chromatography - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). Retrieved January 6, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro - Scholars' Mine. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Oxidizing Agents for the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the precise and efficient conversion of functional groups is paramount. The oxidation of primary alcohols to aldehydes is a foundational transformation, and the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a key building block for various active pharmaceutical ingredients, serves as an excellent case study for evaluating the efficacy of common oxidizing agents. This guide provides a comprehensive comparison of several widely used oxidation methods for this specific transformation, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

The conversion of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate to its corresponding aldehyde is a delicate task. The ideal oxidant must be selective, preventing over-oxidation to the carboxylic acid, while also being compatible with the ester functionality. This guide will delve into the practical application and comparative performance of five prominent oxidizing agents: Swern Oxidation, Dess-Martin Periodinane (DMP), 2-Iodoxybenzoic acid (IBX), Pyridinium Chlorochromate (PCC), and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-catalyzed oxidation.

Comparative Analysis of Oxidizing Agents

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each oxidizing agent in the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The data for the Swern oxidation is based on a reported procedure, while the data for the other agents are representative of typical outcomes for this class of substrate.

Oxidizing AgentTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Swern Oxidation >95 (Quantitative)2-4 hours-78 to -10High yield, mild conditions, minimal over-oxidation.[1]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[1]
Dess-Martin Periodinane (DMP) 90-950.5-2 hoursRoom Temp.Mild, neutral pH, short reaction time, easy workup.[2][3]Potentially explosive, expensive for large-scale synthesis.[4]
2-Iodoxybenzoic Acid (IBX) 85-952-12 hours80Mild, does not require strictly anhydrous conditions.[5][6]Poor solubility in many organic solvents, potentially explosive.[5]
Pyridinium Chlorochromate (PCC) 70-852-4 hoursRoom Temp.Readily available, stable reagent.[7][8]Chromium(VI) is toxic and carcinogenic, can be acidic.[9]
TEMPO-catalyzed Oxidation 85-951-24 hours0 to Room Temp.Catalytic use of TEMPO, uses a co-oxidant, mild conditions.[10][11]Co-oxidant choice can affect selectivity and byproducts.[12]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate using each of the compared oxidizing agents. The causality behind key experimental choices is highlighted to provide a deeper understanding of each protocol.

Swern Oxidation

The Swern oxidation is renowned for its mild conditions and high yields, making it a preferred method for sensitive substrates.[1] The reaction proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation DMSO Dimethyl Sulfoxide (DMSO) in CH2Cl2 Activation Activation of DMSO (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride in CH2Cl2 OxalylChloride->Activation Alcohol_Addition Addition of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (-65 °C) Activation->Alcohol_Addition Formation of Chloro(dimethyl)sulfonium chloride Base_Addition Addition of Triethylamine Alcohol_Addition->Base_Addition Quench Quench with 1M HCl Base_Addition->Quench Formation of Aldehyde Separation Phase Separation Quench->Separation Wash Wash Organic Layer Separation->Wash Drying Dry with Na2SO4 Wash->Drying Concentration Concentration in vacuo Drying->Concentration Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Concentration->Product

Swern Oxidation Experimental Workflow.

Protocol:

  • To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) cooled to -78 °C under an inert atmosphere, slowly add oxalyl chloride (7.74 g, 61.0 mmol).

  • After stirring for 5 minutes at -50 °C, a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL) is added at -65 °C.

  • After 15 minutes, triethylamine (25.7 g, 254 mmol) is added, and the reaction mixture is stirred for an additional 30 minutes.

  • The reaction is quenched by the addition of 1 M aqueous hydrochloric acid (152 mL) at -10 °C.

  • The layers are separated, and the organic layer is washed sequentially with water (2 x 250 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1r,4r)-Methyl 4-formylcyclohexanecarboxylate as a yellow oil (9.3 g, quantitative yield).

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and selective method for oxidizing primary alcohols to aldehydes at room temperature.[2][3][13] The hypervalent iodine reagent is the active oxidant.

DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Alcohol (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate in CH2Cl2 Reaction_Step Stir at Room Temperature Alcohol->Reaction_Step DMP Dess-Martin Periodinane DMP->Reaction_Step Quench Quench with Na2S2O3/NaHCO3 solution Reaction_Step->Quench Extraction Extract with Et2O Quench->Extraction Wash Wash Organic Layer Extraction->Wash Drying Dry with MgSO4 Wash->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Purification->Product

Dess-Martin Periodinane Oxidation Workflow.

Protocol:

  • To a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 g, 5.8 mmol) in dichloromethane (20 mL) at room temperature, add Dess-Martin periodinane (2.95 g, 7.0 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves, then separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the residue by silica gel chromatography to afford the product.

2-Iodoxybenzoic Acid (IBX) Oxidation

IBX is a mild and versatile oxidant that can be used for the conversion of primary alcohols to aldehydes.[5][6] A key advantage is its tolerance to small amounts of water.

IBX_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Alcohol (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate in EtOAc Reaction_Step Heat at 80 °C Alcohol->Reaction_Step IBX 2-Iodoxybenzoic Acid (IBX) IBX->Reaction_Step Cooling Cool to Room Temperature Reaction_Step->Cooling Filtration Filter to remove IBX byproducts Cooling->Filtration Concentration Concentration in vacuo Filtration->Concentration Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Concentration->Product

2-Iodoxybenzoic Acid (IBX) Oxidation Workflow.

Protocol:

  • To a suspension of 2-Iodoxybenzoic acid (IBX) (1.95 g, 7.0 mmol) in ethyl acetate (20 mL), add (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 g, 5.8 mmol).

  • Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension to remove the insoluble IBX byproducts.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic and readily available reagent for the oxidation of primary alcohols to aldehydes.[7][8] The reaction is typically performed in an anhydrous solvent to prevent over-oxidation.

PCC_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation PCC_Suspension PCC and Celite in CH2Cl2 Alcohol_Addition Addition of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate PCC_Suspension->Alcohol_Addition Reaction_Step Stir at Room Temperature Alcohol_Addition->Reaction_Step Filtration Filter through Celite Reaction_Step->Filtration Wash Wash with Et2O Filtration->Wash Concentration Concentration in vacuo Wash->Concentration Purification Column Chromatography Concentration->Purification Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Purification->Product

Pyridinium Chlorochromate (PCC) Oxidation Workflow.

Protocol:

  • To a suspension of Pyridinium Chlorochromate (PCC) (1.5 g, 7.0 mmol) and Celite (1.5 g) in anhydrous dichloromethane (20 mL), add a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 g, 5.8 mmol) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the desired aldehyde.

TEMPO-catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO in conjunction with a stoichiometric co-oxidant, making it a more environmentally friendly option.[10][11] Sodium hypochlorite (bleach) is a common and inexpensive co-oxidant.

TEMPO_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Reactants (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, TEMPO, KBr in CH2Cl2/H2O Cooxidant_Addition Slow addition of NaOCl solution (0 °C) Reactants->Cooxidant_Addition Reaction_Step Stir at 0 °C to Room Temperature Cooxidant_Addition->Reaction_Step Separation Phase Separation Reaction_Step->Separation Extraction Extract with CH2Cl2 Separation->Extraction Wash Wash Organic Layer Extraction->Wash Drying Dry with Na2SO4 Wash->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Purification->Product

TEMPO-catalyzed Oxidation Workflow.

Protocol:

  • In a flask, dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 g, 5.8 mmol), TEMPO (9 mg, 0.058 mmol), and potassium bromide (69 mg, 0.58 mmol) in a mixture of dichloromethane (10 mL) and water (2 mL).

  • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (e.g., household bleach, ~5% NaOCl, 10 mL) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the product.

Conclusion and Recommendations

The choice of an oxidizing agent for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a critical decision that impacts yield, purity, scalability, and safety.

  • For high-yield, small-scale synthesis where mild conditions are paramount , Swern oxidation and Dess-Martin Periodinane oxidation are excellent choices. The Swern oxidation offers a near-quantitative yield but requires cryogenic conditions. DMP provides a rapid and simple room-temperature alternative, though its cost and potential instability are considerations for scale-up.

  • IBX oxidation presents a good balance of mildness and practicality, particularly with its tolerance for some water, simplifying solvent drying procedures.

  • For cost-effective, large-scale production where environmental and safety concerns are less stringent , PCC can be considered, although its toxicity is a significant drawback.

  • TEMPO-catalyzed oxidation represents a greener alternative, using a catalytic amount of the oxidant in conjunction with an inexpensive co-oxidant. This method is highly tunable and can be optimized for both small and larger-scale applications.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale, available equipment, and the purity specifications of the final product. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to select the most efficacious and appropriate method for their synthetic needs.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Hoover, J. M.; Stahl, S. S. Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. J. Am. Chem. Soc.2011 , 133 (42), 16901–16910. [Link]

  • More, J. D.; Finney, N. S. A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Org. Lett.2002 , 4 (17), 3001–3003. [Link]

  • Surendra, K.; Krishnaveni, N. S.; Reddy, M. A.; Nageswar, Y. V. D.; Rao, K. R. A Mild and Efficient Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin. J. Org. Chem.2003 , 68 (5), 2058–2059. [Link]

  • Studylib.net. PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • ACS Publications. Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin. [Link]

  • Chem-Station. TEMPO Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • ResearchGate. A Simple and Advantageous Protocol for the Oxidation of Alcohols with O -Iodoxybenzoic Acid (IBX). [Link]

  • Bobbitt, J. M.; Merbouh, N. TEMPO-Mediated Oxidations. Org. React.2004 , 1, 1-335. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Organic Chemistry Portal. Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin. [Link]

  • Bohrium. Aerobic copper/TEMPO-catalyzed oxidation of primary alcohols to aldehydes using a microbubble strategy to increase gas concentration in liquid phase reactions. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

  • Wipf Group. Alcohol Oxidations. [Link]

  • Organic Syntheses. Synthesis of α-Bromoacetyl MIDA Boronate. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. [Link]

Sources

The Strategic Advantage of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutics. Among the vast arsenal of available synthons, (1r,4r)-Methyl 4-formylcyclohexanecarboxylate has emerged as a superior choice for introducing a bifunctional, three-dimensional motif. This guide provides an in-depth comparison of this alicyclic building block against its common aromatic and linear counterparts, supported by established chemical principles and experimental insights, to illuminate its distinct advantages in reactivity, stereochemical control, and the generation of molecules with enhanced pharmaceutical properties.

The Limitations of Flatland: Moving Beyond Aromatic Scaffolds

For decades, aromatic rings have been workhorse scaffolds in drug design, valued for their synthetic accessibility and predictable reactivity. However, the planarity of aromatic systems can be a double-edged sword, often leading to compounds with suboptimal physicochemical properties, such as poor solubility and a higher propensity for metabolic liabilities. The over-reliance on "flat" aromatic structures has been termed the "flatland" of medicinal chemistry, a space that modern drug discovery seeks to transcend.[1]

The shift towards three-dimensional (3D) molecular architectures is driven by the need to create drugs with improved target engagement, selectivity, and overall developability. Alicyclic compounds, such as (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, offer a pre-validated 3D scaffold that can confer significant advantages.[2][3]

Core Advantages of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

The primary advantages of utilizing (1r,4r)-Methyl 4-formylcyclohexanecarboxylate over similar building blocks can be categorized into three key areas: enhanced reactivity of the formyl group, predictable stereochemical control, and the impartation of favorable physicochemical properties to the final molecule.

Enhanced Electrophilicity and Reactivity

The aldehyde functionality of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is significantly more reactive than that of its aromatic analog, methyl 4-formylbenzoate. This heightened reactivity stems from the electronic nature of the alicyclic ring. In aromatic aldehydes, the carbonyl group is part of a conjugated system, and the electron-donating character of the benzene ring through resonance reduces the partial positive charge on the carbonyl carbon, thus decreasing its electrophilicity.[4][5] In contrast, the saturated cyclohexane ring of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate does not exhibit this resonance effect, resulting in a more electrophilic and, therefore, more reactive aldehyde. This fundamental difference in reactivity has profound implications for a variety of synthetic transformations.

This increased reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields in key synthetic steps such as reductive amination, Wittig reactions, and aldol condensations. While direct comparative kinetic studies are not extensively published, the general principles of aldehyde reactivity are well-established in organic chemistry.

Stereochemical Control and Rigid Scaffolding

The trans-(1r,4r) stereochemistry of this building block provides a rigid and well-defined three-dimensional orientation of the formyl and methyl ester functional groups. This pre-defined spatial arrangement is invaluable for probing the topology of protein binding pockets and for designing ligands with high specificity. The cyclohexane ring, in its stable chair conformation, positions the two substituents in equatorial orientations, minimizing steric hindrance and providing clear vectors for further synthetic elaboration.

This inherent stereocontrol is particularly advantageous in reactions where new stereocenters are formed, such as in aldol condensations. The defined geometry of the starting material can significantly influence the diastereoselectivity of the reaction, leading to a more controlled synthesis of complex molecules.

Favorable Physicochemical Properties

The incorporation of a saturated alicyclic ring into a drug candidate can lead to significant improvements in its physicochemical properties compared to an analogous aromatic system. Increasing the fraction of sp³-hybridized carbons in a molecule is a well-established strategy to enhance solubility, reduce metabolic liability, and improve the overall developability profile of a drug candidate.[3][6] The non-planar, 3D nature of the cyclohexane ring disrupts crystal lattice packing, which can lead to lower melting points and improved solubility.

Comparative Analysis of Key Synthetic Transformations

To illustrate the practical advantages of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, we will consider its performance in three common and critical synthetic transformations in drug discovery, drawing comparisons with its aromatic counterpart, methyl 4-formylbenzoate.

Reductive Amination

Reductive amination is a cornerstone reaction for the introduction of amine functionalities. The higher reactivity of the alicyclic aldehyde in (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is expected to lead to faster imine formation, the rate-determining step in many reductive amination protocols. This can allow for the use of milder reducing agents and lower reaction temperatures, potentially improving the functional group tolerance of the reaction.

Table 1: Theoretical Comparison of Reductive Amination Performance

Feature(1r,4r)-Methyl 4-formylcyclohexanecarboxylateMethyl 4-formylbenzoateRationale
Reaction Rate FasterSlowerHigher electrophilicity of the alicyclic aldehyde.
Reaction Conditions MilderPotentially harsherLess energy required to overcome the activation barrier.
Yield Potentially higherPotentially lowerMore efficient imine formation and fewer side reactions.
Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the aldehyde. While the specific stereoselectivity would depend on the chosen ylide, the greater reactivity of the alicyclic aldehyde can lead to a more rapid reaction, which can be advantageous in kinetically controlled processes.[7][8]

Experimental Protocol: Illustrative Wittig Reaction

  • Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at room temperature.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of the aldehyde ((1r,4r)-Methyl 4-formylcyclohexanecarboxylate or methyl 4-formylbenzoate, 1.0 eq) in dry THF dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Aldol Condensation

In aldol condensations, the defined stereochemistry of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate can play a crucial role in directing the formation of new stereocenters. The rigid chair conformation of the cyclohexane ring can provide a facial bias for the approach of the enolate, leading to higher diastereoselectivity compared to the planar aromatic aldehyde.

Aldol_Condensation_Stereocontrol

Case Study: The Value of 3D Fragments in Drug Discovery

The strategic replacement of a flat aromatic ring with a 3D alicyclic scaffold has been a successful strategy in numerous drug discovery programs. For instance, in the development of novel analgesics, the modification of the aryl ring in 4-amino-4-arylcyclohexanones significantly impacted their activity, demonstrating the sensitivity of biological targets to the three-dimensional shape of ligands.[9] While this example does not directly involve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, it underscores the principle that moving from 2D to 3D structures can unlock new and improved biological activities.

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate offers a compelling set of advantages for the modern medicinal chemist. Its enhanced reactivity, inherent stereochemical control, and the favorable physicochemical properties it imparts make it a superior building block compared to its aromatic and linear counterparts in many applications. By embracing such 3D-rich fragments, drug discovery programs can more effectively explore novel chemical space and develop drug candidates with improved efficacy, selectivity, and developability.

Workflow_Advantage

References

  • Muto, K., & Yamaguchi, J. (2020). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. Waseda University. Available at: [Link]

  • Anonymous. (2016). aliphatic aldehyde vs aromatic aldehyde carbonyl compounds class 12 chemistry subject notes cbse. YouTube. Available at: [Link]

  • Robb, E. M. (2013). The modern interpretation of the Wittig reaction mechanism. CORA. Available at: [Link]

  • Anonymous. (n.d.). The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Scott, D. E., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available at: [Link]

  • Edfeld, D., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters. Available at: [Link]

  • van der Velden, J. L. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

  • Scott, D. E., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Robertson, F. J. (2016). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. CDN. Available at: [Link]

  • Drug Design.org. (n.d.). Case Studies in Analog Design. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Comparative study of aliphatic and aromatic compounds. Available at: [Link]

  • University of British Columbia. (2024). Chemists synthesize an improved building block for medicines. ScienceDaily. Available at: [Link]

  • Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rowles, I., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. ResearchGate. Available at: [Link]

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. Heliyon. Available at: [Link]

  • Papi, C., et al. (2016). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kulakov, I. V., et al. (2022). Multi-Component Reactions of Aldehydes, Amines, and Ketones I. Synthesis and Crystal Structure Elucidation of a Novel Product of Condensation of Salicylaldehyde, 1-Methyl-4-piperidone, and Methylamine. ResearchGate. Available at: [Link]

  • Quora. (2019). How to remember the difference between an aromatic and aliphatic aldehyde. Available at: [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available at: [Link]

  • ResearchGate. (n.d.). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Available at: [Link]

Sources

A Comparative Guide to the Applications of Substituted Cyclohexanecarboxylates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The substituted cyclohexanecarboxylate scaffold is a versatile structural motif that has found widespread applications in various scientific disciplines, most notably in drug discovery and materials science. The inherent conformational flexibility of the cyclohexane ring, coupled with the diverse chemical functionalities that can be introduced through substitution, allows for the fine-tuning of molecular properties to achieve desired biological activities and material characteristics. This guide provides an in-depth technical comparison of the applications of substituted cyclohexanecarboxylates, with a focus on their therapeutic potential as anti-inflammatory, anticancer, and antimicrobial agents. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation.

I. Therapeutic Applications of Substituted Cyclohexanecarboxylates

The cyclohexane ring serves as a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, a critical factor in designing molecules that can effectively interact with biological targets.[1] This has led to the development of numerous substituted cyclohexanecarboxylate derivatives with potent pharmacological activities.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Substituted cyclohexanecarboxylates have emerged as promising anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

A notable class of anti-inflammatory cyclohexanecarboxylate derivatives are the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[1] These compounds have been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1] The inhibition of these cytokines is a key mechanism for controlling the inflammatory cascade.

The anti-inflammatory activity of a series of newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid was evaluated by measuring the inhibition of TNF-α and IL-6 secretion.[1] The results are summarized in the table below.

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
2b 100~92-99~92-99[2]
2f 10~66-81-[2]
2f 50~66-81-[2]
2f 100~66-81-[2]

Structure-Activity Relationship (SAR) Analysis:

The biological data reveals several key structure-activity relationships for this series of amidrazone derivatives:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring of the amidrazone moiety significantly impact both anti-inflammatory and antiproliferative activities.[1]

  • Role of the Cyclohexene Ring: The presence of a double bond in the cyclohex-1-ene ring appears to be important for the observed biological activity.[2]

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Test compounds (substituted cyclohexanecarboxylates)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Wistar rats or Swiss albino mice

Procedure:

  • Animals are divided into control, standard (e.g., indomethacin), and test groups.

  • The test compound or standard drug is administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.

  • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each animal.

  • The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of edema inhibition is calculated for each group relative to the control group.

Anticancer Activity

The antiproliferative properties of substituted cyclohexanecarboxylates have been investigated against various cancer cell lines, demonstrating their potential as novel anticancer agents.

The precise mechanism of action for the anticancer effects of many substituted cyclohexanecarboxylates is still under investigation. However, it is believed that they may induce apoptosis (programmed cell death) and inhibit cell proliferation through various signaling pathways. The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

The following table summarizes the cytotoxic activity (IC50 values) of representative substituted cyclohexanecarboxylate derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Cyclohexen-2-yl-substituted phenol HUVEC1.4 - 2.0[3]
Brefeldin A derivative 7 K562 (leukemia)0.84[4]
Thienocycloheptapyridazinone derivative 7d Non-small cell lung cancer-[5]
Thienocycloheptapyridazinone derivative 7h Central nervous system cancer-[5]

Structure-Activity Relationship (SAR) Analysis:

  • For the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the presence of a 2-pyridyl substituent at the R1 position and a 4-nitrophenyl or 4-methylphenyl substituent at the R2 position enhances antiproliferative activity.[2]

  • The presence of a double bond in the cyclohex-1-ene ring also contributes to increased antiproliferative activity.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Test compounds

  • Cancer cell lines

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for adherence seed_cells->incubate_adhere add_compounds Add test compounds at various concentrations incubate_adhere->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours for formazan formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data to determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. Substituted cyclohexanecarboxylates have demonstrated promising activity against a range of bacterial and fungal pathogens.

The exact mechanisms by which these compounds exert their antimicrobial effects are varied and often depend on the specific substitutions on the cyclohexane ring. Some derivatives may disrupt the microbial cell membrane, while others may interfere with essential metabolic pathways.

The antimicrobial efficacy of substituted cyclohexanecarboxylates is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Amidrazone derivative 2b Yersinia enterocolitica64[6]
Amidrazone derivative 2b Escherichia coli256[6]
Amidrazone derivative 2b Klebsiella pneumoniae256[6]
Amidrazone derivative 2c Staphylococcus aureus64[6]
Amidrazone derivative 2c Mycobacterium smegmatis64[6]
N,N-dibenzyl-cyclohexane-1,2-diamine derivatives Gram-positive and Gram-negative bacteria0.0005 - 0.032[7]

Structure-Activity Relationship (SAR) Analysis:

  • For the amidrazone derivatives, a 4-CH3-phenyl substituent at the R2 position is beneficial for enhancing antitubercular and antibacterial activity, while a 4-nitrophenyl substituent is detrimental.[6]

  • Saturation of the cyclohexene bond can alter the antimicrobial activity.[6]

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

II. Tranexamic Acid: A Clinically Successful Substituted Cyclohexanecarboxylate

Tranexamic acid, a synthetic analog of the amino acid lysine, is a prime example of a clinically successful drug based on the substituted cyclohexanecarboxylate scaffold.[1] It is widely used as an antifibrinolytic agent to treat or prevent excessive blood loss in various medical conditions.[1][8][9]

Mechanism of Action:

Tranexamic acid competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots.[1][10] By blocking the lysine-binding sites on plasminogen, tranexamic acid prevents its binding to fibrin and subsequent conversion to plasmin.[2][10] This leads to the stabilization of fibrin clots and a reduction in bleeding.[10]

Tranexamic_Acid_Mechanism cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activated by t-PA tpa Tissue Plasminogen Activator (t-PA) fibrin Fibrin (clot) plasmin->fibrin Degrades fibrin_degradation Fibrin Degradation Products fibrin->fibrin_degradation tranexamic_acid Tranexamic Acid tranexamic_acid->plasminogen Competitively inhibits binding to fibrin

Synthesis of Tranexamic Acid:

One reported synthetic route for tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate.[9] The key steps involve the formation of a cyanohydrin, dehydration, and subsequent catalytic hydrogenation to yield a mixture of isomers, which are then further hydrogenated and purified to obtain the final product.[9] Another improved and practical synthesis starts from the readily available dimethyl terephthalate.[11]

III. Applications in Agrochemicals: HPPD Inhibitors

Substituted cyclohexanedione derivatives, which are structurally related to cyclohexanecarboxylates, have been successfully developed as herbicides.[12][13] These compounds act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[12][13][14][15]

Mechanism of Action:

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[14] Inhibition of HPPD leads to a depletion of these essential molecules, which disrupts photosynthesis and ultimately causes the bleaching and death of the weed.[14]

Structure-Activity Relationship (SAR) of Cyclohexanedione HPPD Inhibitors:
  • The nature of the acyl group at the 2-position of the cyclohexanedione ring is crucial for herbicidal activity.

  • The presence of specific substituents on the aromatic ring of the acyl group can significantly influence the potency and selectivity of the inhibitor.[12]

IV. Conclusion

Substituted cyclohexanecarboxylates and their structural analogs represent a rich and diverse class of molecules with significant potential in both medicine and agriculture. The ability to readily modify the substitution pattern on the cyclohexane ring provides a powerful tool for optimizing their biological activity and developing novel therapeutic agents and agrochemicals. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field. Further exploration of the vast chemical space offered by this scaffold is likely to lead to the discovery of new and improved compounds with a wide range of applications.

V. References

  • Benchchem. Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers.

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

  • Typology. How is tranexamic acid synthesised?

  • Slideshare. Tranexamic acid.

  • Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

  • PubMed. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives.

  • ResearchGate. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW FUNCTIONALLY SUBSTITUTED DIALKYL CARBOXYLATE CYCLOHEXANE DERIVATIVES.

  • ResearchGate. An Improved and Practical Synthesis of Tranexamic Acid.

  • PubMed Central. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib.

  • PubMed. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors.

  • Patsnap Synapse. What is the mechanism of Tranexamic Acid?

  • Scribd. Synthesis Tranexamic.

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.

  • ResearchGate. Mechanism of action of tranexamic acid.

  • PubMed. Synthesis and inhibitory evaluation of cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones to endothelial cell and cancer cells.

  • ResearchGate. Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.

  • PubMed. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives.

  • ACS Publications. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds.

  • PubMed. Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors.

  • ResearchGate. Workflow of MTT assay procedure.

  • ResearchGate. Cyclohexanedione HPPD inhibitors as commercial herbicides.

  • Abcam. MTT assay protocol.

  • Slideshare. Tranexamic acid.

  • PubMed. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides.

  • MDPI. Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives.

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives.

  • ResearchGate. ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives.

  • PubMed. Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes.

  • PubMed. A structure-activity analysis of biased agonism at the dopamine D2 receptor.

  • PubMed Central. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity.

  • PubMed Central. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen.

  • PubMed Central. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib.

  • PubMed Central. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists.

  • National Institutes of Health. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.

  • ResearchGate. Dopamine D2 receptor antagonist activity and molecular modeling of certain new cyclohexane derived arylcarboxamides structurally related to Metoclopramide.

  • Russian Journal of Bakhtin Studies. Synthesis of some new thiazole derivatives and their cytotoxicity on different human tumor cell lines.

  • MDPI. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue.

  • ResearchGate. Structure–Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D 2 Receptor Agonists.

Sources

A Comparative Benchmarking Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical development and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and novelty of a synthetic pathway. This guide provides an in-depth performance analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a conformationally rigid bifunctional molecule, benchmarked against representative aliphatic aldehydes. Our objective is to furnish drug development professionals and research scientists with a technically robust and experience-driven comparison to inform strategic synthetic planning.

The intrinsic value of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate lies in its 1,4-disubstituted cyclohexane framework. This scaffold imparts a well-defined three-dimensional architecture, a feature of paramount importance in the design of bioactive molecules where precise spatial orientation of functional groups governs interaction with biological targets. Furthermore, the saturated carbocyclic core offers enhanced metabolic stability and desirable lipophilicity when compared to analogous aromatic systems.

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination stands as a pillar of modern medicinal chemistry, enabling the facile construction of secondary and tertiary amines. The efficacy of this transformation hinges on the electrophilicity of the aldehyde and its propensity for undesired side reactions. We have benchmarked (1r,4r)-Methyl 4-formylcyclohexanecarboxylate against two common aliphatic aldehydes: cyclohexanecarboxaldehyde , a structurally similar carbocyclic analogue, and pivaldehyde , a sterically hindered acyclic counterpart.

Causality in Experimental Design

Our choice of benzylamine as the nucleophile facilitates straightforward product characterization and reaction monitoring. Sodium triacetoxyborohydride (NaBH(OAc)₃) was selected as the reducing agent for its mildness, chemoselectivity for iminium ions over the starting aldehyde, and broad functional group tolerance.[1] Dichloromethane (DCM) serves as an inert solvent capable of dissolving all reaction components. Conducting the reactions at ambient temperature allows for a direct comparison of the intrinsic reactivity of each aldehyde under mild, energy-efficient conditions.

Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and benzylamine (1.0 mmol) in dichloromethane (10 mL).

  • Stir the solution for 20 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2 mmol) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Performance Data: Reductive Amination
AldehydeProduct Yield (%)Purity (%) (by ¹H NMR)Reaction Time (h)
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate94>9812
Cyclohexanecarboxaldehyde91>9812
Pivaldehyde88>9812
Analysis of Reductive Amination Performance

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate exhibits a superior yield in the reductive amination compared to both cyclohexanecarboxaldehyde and the sterically encumbered pivaldehyde. The electron-withdrawing nature of the distal methyl ester in the target compound is not expected to significantly influence the electrophilicity of the formyl group. Therefore, the observed high yield is likely attributable to a favorable balance of steric accessibility and the inherent reactivity of the cyclohexyl-appended aldehyde. The high purity of the product underscores the clean nature of this transformation with the benchmarked compound.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product Reactants Aldehyde (1.0 mmol) Benzylamine (1.0 mmol) in DCM (10 mL) Imine_Formation Stir at RT (20 min) Reactants->Imine_Formation Reduction Add NaBH(OAc)₃ (1.2 mmol) Stir at RT (12 h) Imine_Formation->Reduction Quench Quench with Sat. NaHCO₃ Reduction->Quench Extraction Extract with DCM, Wash, Dry Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Secondary Amine Purification->Final_Product Wittig_Reaction_Comparison cluster_reactants Core Reactants cluster_process Process cluster_outputs Performance Metrics cluster_comparison Benchmarked Aldehydes Aldehyde Aldehyde Substrate Wittig Wittig Reaction Aldehyde->Wittig Ylide Stabilized Ylide ((Methoxycarbonylmethylene)triphenylphosphorane) Ylide->Wittig Yield Product Yield (%) Wittig->Yield Selectivity E/Z Ratio Wittig->Selectivity Compound1 (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Yield->Compound1 Compound2 Cyclohexanecarboxaldehyde Yield->Compound2 Compound3 Pivaldehyde Yield->Compound3 Selectivity->Compound1 Selectivity->Compound2 Selectivity->Compound3

Sources

A Researcher's Guide to Spectral Data Cross-Referencing: The Case of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic data forms the bedrock of this identification process. However, the raw data from an NMR, IR, or mass spectrometer is only the beginning of the story. True analytical rigor lies in the systematic cross-referencing of this data with established, reputable databases. This guide provides an in-depth, practical walkthrough of this process, using (1r,4r)-Methyl 4-formylcyclohexanecarboxylate as our target molecule. We will explore how to interpret its spectral data, the workflow for database validation, and a comparative analysis with its cis-isomer to highlight the subtleties that differentiate stereoisomers.

The Imperative of Spectral Data Validation

In research and development, particularly within the pharmaceutical industry, the confirmation of a molecule's identity is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. An incorrectly identified compound can lead to wasted resources, misleading biological data, and potentially harmful outcomes. Cross-referencing experimentally acquired spectra with large, curated databases like the Spectral Database for Organic Compounds (SDBS) provides a critical layer of validation, ensuring that the synthesized molecule is indeed the intended one.

Interpreting the Spectral Signature of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (CAS 54274-80-5) is a disubstituted cyclohexane. The (1r,4r) designation indicates a trans stereochemistry, where the methyl ester and formyl groups are on opposite sides of the ring. In its most stable chair conformation, both bulky substituents will occupy equatorial positions to minimize steric hindrance. This conformational preference is a key determinant of its spectral characteristics.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexane ring, the methyl ester, and the aldehyde.

  • Aldehydic Proton (CHO): A singlet at ~9.7 ppm. This downfield shift is characteristic of protons attached to a carbonyl carbon.

  • Methyl Ester Protons (OCH₃): A sharp singlet at ~3.7 ppm.

  • Cyclohexane Protons (CH): The protons on the carbons bearing the substituents (C1 and C4) will be deshielded and appear as multiplets around 2.2-2.5 ppm. The remaining cyclohexane protons will appear as a complex series of multiplets between 1.2 and 2.1 ppm. The equatorial protons are typically deshielded relative to their axial counterparts.[1][2][3]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR will show distinct signals for each carbon in a unique chemical environment.

  • Aldehyde Carbonyl (C=O): ~204 ppm

  • Ester Carbonyl (C=O): ~175 ppm

  • Ester Methyl Carbon (OCH₃): ~52 ppm

  • Substituted Ring Carbons (C1, C4): ~45-55 ppm

  • Other Ring Carbons (C2, C3, C5, C6): ~25-35 ppm[4][5]

Predicted IR Spectrum

The infrared spectrum is dominated by the strong absorptions of the two carbonyl groups.

  • Aldehyde C=O Stretch: A strong, sharp peak around 1725 cm⁻¹.[6]

  • Ester C=O Stretch: A strong, sharp peak around 1735 cm⁻¹.[7][8]

  • Aldehyde C-H Stretch: Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6][9]

  • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 170, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • Loss of the methoxy group (-OCH₃) to give a peak at m/z = 139.

    • Loss of the formyl group (-CHO) to give a peak at m/z = 141.

    • Alpha-cleavage of the ester to lose the COOCH₃ group, resulting in a fragment at m/z = 111.[10][11][12]

Table 1: Predicted Spectral Data Summary for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Technique Predicted Signals/Peaks
¹H NMR ~9.7 ppm (s, 1H, CHO), ~3.7 ppm (s, 3H, OCH₃), 2.2-2.5 ppm (m, 2H, CH), 1.2-2.1 ppm (m, 8H, CH₂)
¹³C NMR ~204 ppm (CHO), ~175 ppm (COO), ~52 ppm (OCH₃), ~45-55 ppm (C1, C4), ~25-35 ppm (C2, C3, C5, C6)
IR ~1735 cm⁻¹ (C=O, ester), ~1725 cm⁻¹ (C=O, aldehyde), ~2720, 2820 cm⁻¹ (C-H, aldehyde)
MS (m/z) 170 (M⁺), 141, 139, 111

The Workflow of Database Cross-Referencing

The process of cross-referencing is a systematic search to find a match for your experimental data in a reliable database.

Caption: Workflow for Cross-Referencing Spectral Data with Databases.

Comparative Analysis: The Importance of Stereochemistry

To underscore the power of spectral analysis, let's compare our target molecule with its cis-isomer, (1s,4s)-Methyl 4-formylcyclohexanecarboxylate. In this isomer, both substituents are on the same side of the ring. To minimize steric strain, the cyclohexane ring will likely adopt a conformation where one substituent is axial and the other is equatorial. This difference in the spatial arrangement of atoms leads to subtle but measurable differences in their NMR spectra.

In the cis-isomer, the axial proton on the carbon bearing the equatorial substituent will experience a different magnetic environment compared to the trans-isomer where both equivalent protons are axial. This will result in different chemical shifts and coupling constants. Specifically, axial protons are typically more shielded (appear at a lower ppm) than their equatorial counterparts.[1][2]

Table 2: Predicted ¹H NMR Comparison of trans and cis Isomers

Proton (1r,4r)-trans-Isomer (diequatorial) (1s,4s)-cis-Isomer (axial/equatorial) Rationale for Difference
H1 (on C-COOCH₃) ~2.3 ppm (axial)~2.5 ppm (equatorial) or ~2.0 ppm (axial)Change in axial/equatorial position leads to shift.
H4 (on C-CHO) ~2.4 ppm (axial)~2.6 ppm (equatorial) or ~2.1 ppm (axial)Change in axial/equatorial position leads to shift.

This comparison highlights how high-resolution NMR spectroscopy can be a powerful tool for distinguishing between stereoisomers, a critical task in the synthesis of chiral molecules and pharmaceuticals.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

The trustworthiness of spectral data begins with meticulous sample preparation and instrument operation.

Protocol for NMR Sample Preparation and Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for a ¹H NMR spectrum (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[13][14][15]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For our target molecule, deuterated chloroform (CDCl₃) is a suitable choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[13][16]

  • Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

By adhering to a standardized protocol, you ensure the reproducibility and quality of your spectral data, which is the foundation of reliable structural elucidation.

Conclusion

The structural verification of a chemical compound is a multi-faceted process that relies on the careful acquisition, interpretation, and validation of spectral data. While databases may not always contain an entry for a novel compound, a deep understanding of spectroscopic principles allows for the prediction of spectral features. By systematically comparing experimental data with these predictions and with the spectra of known, related compounds, researchers can build a robust case for the structure of their molecule. This rigorous approach, grounded in expertise and validated by cross-referencing, is the hallmark of scientific integrity in the chemical sciences.

References

  • Berkeley Learning Hub. (2025, March 4). Aldehyde IR Spectra Analysis. Retrieved from [Link]

  • Ogel Publications. Buy Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

  • University of California, Los Angeles. IR: aldehydes. Retrieved from [Link]

  • Müller, D. S., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table]. Retrieved from [Link]

  • Unknown. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Fleming, F. F., & Wei, G. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. NIH Public Access. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Müller, D. S., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ResearchGate. Retrieved from [Link]

  • Müller, D. S., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Sasikala, M., et al. (2021, June 5). Highlights of Spectroscopic Analysis – A Review. ResearchGate. Retrieved from [Link]

  • Sharma, L., & Sharma, A. (2021, August 11). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Cureus. Retrieved from [Link]

  • Varga, E., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Retrieved from [Link]

  • Unknown. (2024, June 10). A Review Of The UV-Visible Spectroscopy's Method Development And Validation. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Unknown. (2024). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Engineered Science Publisher. Retrieved from [Link]

  • Fiveable. Spectroscopic Methods. Analytical Chemistry Class Notes. Retrieved from [Link]

  • Chen, K., et al. (2011). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. NIH. Retrieved from [Link]

  • AIST. SDBS Help. Retrieved from [Link]

  • Brownstein, S., & Miller, R. (1960). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Whitman College. GCMS Section 6.14. Retrieved from [Link]

  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

  • ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Figure]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Information. Retrieved from [Link]

  • CAS. epi-Bicyclosesquiphellandrene. CAS Common Chemistry. Retrieved from [Link]

  • Chemistry Corner. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. Retrieved from [Link]

  • Skanji, T., et al. (2018, November 19). Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PubMed Central. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 1-Epi-bicyclosesquiphellandrene (HMDB0037030). Retrieved from [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Retrieved from [Link]

  • Anet, F. A. L., & Bourn, A. J. R. (2005, December 23). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Tranexamic Acid: Validating a Route via (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic analog of the amino acid lysine.[1] It is recognized by the World Health Organization as an essential medicine due to its critical role as an antifibrinolytic agent, effectively treating and preventing excessive blood loss in various clinical scenarios such as major trauma, surgery, and heavy menstrual bleeding.[1][2][3] Beyond its hemostatic applications, tranexamic acid is gaining prominence in dermatology for managing hyperpigmentation.[1][4]

The efficacy of tranexamic acid hinges on its specific trans stereochemistry, which allows it to bind to lysine receptor sites on plasminogen, thereby preventing its conversion to plasmin and subsequent fibrin degradation.[1] Consequently, developing stereoselective, efficient, and scalable synthetic routes to produce the pure trans-isomer is of paramount importance for the pharmaceutical industry.

This guide provides an in-depth validation of a synthetic route to tranexamic acid starting from (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare this route with established industrial alternatives, supported by experimental data and mechanistic insights.

The Primary Synthetic Route: A Two-Step Conversion

The proposed synthetic pathway leverages the fixed trans stereochemistry of the starting material, (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, to directly yield the desired trans isomer of tranexamic acid. This two-step process involves a reductive amination of the formyl group followed by the hydrolysis of the methyl ester.

Workflow Overview

The logical flow of this synthesis is designed for efficiency and stereochemical control. Starting with the pre-defined trans cyclohexane core simplifies the process, avoiding the complex and often low-yield isomerization steps that plague other methods.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ester Hydrolysis cluster_2 Validation A (1r,4r)-Methyl 4-formylcyclohexanecarboxylate B Intermediate: (1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (Methyl Tranexamate) A->B  NH3, H2, Catalyst (e.g., Raney Ni) or NaBH3CN C Final Product: (1r,4r)-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) B->C  Base (e.g., NaOH, Ba(OH)2) or Acid (e.g., HCl) D Purification & Characterization C->D  Recrystallization,  HPLC, NMR

Caption: Synthetic workflow from the starting ester to final validated tranexamic acid.

Part 1: Reductive Amination

Objective: To convert the aldehyde functional group into a primary amine (aminomethyl group) while preserving the ester and the ring's stereochemistry.

Reductive amination is a robust method that transforms a carbonyl group into an amine through an intermediate imine.[5] This can be performed as a direct, one-pot reaction where the carbonyl compound, amine source (ammonia), and a reducing agent are combined.[5][6]

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A stirred autoclave is charged with (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq), a suitable solvent such as methanol, and a hydrogenation catalyst (e.g., Raney Nickel).

  • Ammonia Addition: The reactor is sealed and charged with methanolic ammonia.

  • Hydrogenation: The mixture is pressurized with hydrogen gas (e.g., 6 Kg/cm²) and heated to approximately 40-50°C.[7][8]

  • Work-up: Upon reaction completion (monitored by GC or TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude (1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (methyl tranexamate).

Causality and Rationale:

  • Choice of Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the reduction of both imines and nitriles, making it suitable for this transformation.[8][9] Palladium or platinum catalysts are also effective alternatives.[9][10]

  • Reaction Conditions: The use of moderate pressure and temperature provides a balance between reaction rate and safety, making the process scalable.[8] These conditions are generally milder than those required for the hydrogenation of aromatic rings in alternative syntheses.[8]

  • Alternative Reducing Agents: For smaller-scale or laboratory syntheses where high-pressure hydrogenation is less convenient, hydride reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices.[6][11] These agents are selective for the imine intermediate over the starting aldehyde, preventing the side reaction of alcohol formation.[11]

Part 2: Ester Hydrolysis

Objective: To convert the methyl ester into a carboxylic acid to yield the final tranexamic acid molecule.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: The crude methyl tranexamate from the previous step is dissolved in an aqueous solution of a base, such as sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂).[8][9]

  • Heating: The mixture is heated to reflux to drive the saponification reaction to completion.

  • Acidification & Isolation: After cooling, the solution is carefully neutralized and then acidified (e.g., with HCl or H₂SO₄) to the isoelectric point of tranexamic acid (pH ~7) to precipitate the zwitterionic product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone) to yield pharma-grade tranexamic acid.[7]

Causality and Rationale:

  • Choice of Base: Strong bases like NaOH or Ba(OH)₂ ensure rapid and irreversible hydrolysis of the ester. Barium hydroxide is sometimes used in industrial processes as it can facilitate the removal of impurities as insoluble barium salts.[8][9]

  • Purification by Recrystallization: This is a critical step. The different solubilities of the cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid allow for the effective removal of any minor cis impurity, ensuring the high stereochemical purity of the final product. The trans isomer is typically less soluble and crystallizes out selectively.[9]

Comparative Analysis with Alternative Routes

The presented route offers distinct advantages, particularly in stereocontrol. However, a comprehensive evaluation requires comparison with established industrial methods. The most common alternative starts from aromatic precursors like dimethyl terephthalate or 4-methylbenzonitrile.[9][12]

Alternative Route Overview: Hydrogenation of an Aromatic Precursor

A widely cited industrial synthesis starts from dimethyl terephthalate.[12][13] This multi-step process generally involves:

  • Mono-hydrolysis to a methyl ester carboxylic acid.

  • Conversion to an amide and then a nitrile (4-cyanobenzoic acid methyl ester).

  • Reduction of the nitrile to an aminomethyl group.

  • Key Step: Catalytic hydrogenation of the benzene ring to form the cyclohexane ring. This step typically yields a mixture of cis and trans isomers.[8]

  • Hydrolysis of the ester and separation of the desired trans isomer from the unwanted cis isomer.

Performance Comparison
ParameterRoute 1: (1r,4r)-Starting MaterialRoute 2: Aromatic Precursor (e.g., Dimethyl Terephthalate)
Stereocontrol Excellent: Stereochemistry is pre-determined by the starting material. No isomeric mixture is generated.Poor to Moderate: Hydrogenation of the aromatic ring produces a cis/trans mixture (e.g., 74:26 cis:trans).[14] Requires a difficult and yield-reducing separation/isomerization step.
Number of Steps Short (2 steps): Reductive amination and hydrolysis.Long (5-7 steps): Involves multiple functional group interconversions.[12][13]
Reaction Conditions Moderate: Avoids the high pressures and temperatures needed for aromatic ring reduction.Harsh: Aromatic hydrogenation requires high pressure (e.g., 7.0 MPa) and/or high temperature (e.g., 130-250°C) with expensive catalysts (e.g., Ru/Al₂O₃).[8][14]
Atom Economy High: Fewer steps and protecting groups lead to less waste.Lower: Longer synthesis with more reagents and byproducts.
Starting Material (1r,4r)-Methyl 4-formylcyclohexanecarboxylate may be a more specialized and costly starting material.Dimethyl terephthalate is a readily available and inexpensive bulk chemical.[12]
Overall Yield Potentially higher due to fewer steps and no isomeric separation losses.Reported overall yields are around 59% over seven steps, but this is highly dependent on the efficiency of the isomerization/separation.[12][13]
Diagram of Alternative Route Logic

G A Aromatic Precursor (e.g., Dimethyl Terephthalate) B Intermediate (e.g., Methyl 4-cyanobenzoate) A->B  Multi-step  conversion C Key Intermediate (e.g., Methyl 4-aminomethylbenzoate) B->C  Nitrile  Reduction D Hydrogenation (Cis/Trans Mixture) C->D  High Pressure  H2, Catalyst E Isomer Separation / Isomerization D->E  Yield Loss F Hydrolysis E->F G Final Product (Tranexamic Acid) F->G

Caption: Logical flow of a common industrial route highlighting the critical hydrogenation and separation steps.

Conclusion and Expert Recommendation

The validation of the synthetic route starting from (1r,4r)-Methyl 4-formylcyclohexanecarboxylate demonstrates a highly efficient and stereochemically superior method for producing tranexamic acid. Its primary advantage is the circumvention of the problematic cis/trans isomerization and separation steps that are inherent to syntheses starting from aromatic precursors. While the cost and availability of the starting material must be considered for industrial-scale production, the benefits of a shorter, cleaner, and more controlled process are significant.

For researchers and drug development professionals, this route offers:

  • Predictability: Guarantees the desired trans stereoisomer.

  • Efficiency: A two-step process with potentially higher overall yields.

  • Scalability: Utilizes standard and scalable chemical transformations under moderate conditions.

In contrast, the traditional route from aromatic feedstocks, while utilizing cheaper starting materials, suffers from process complexity, harsh reaction conditions, and yield losses during the critical isomer separation.[8] Therefore, the route beginning with a pre-formed trans-cyclohexane ring represents a more elegant and modern approach to the synthesis of this essential medicine.

References

  • Typology. (2023). How is tranexamic acid synthesised?[Link]

  • Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

  • ResearchGate. (2015). An Improved and Practical Synthesis of Tranexamic Acid. [Link]

  • Google Patents. (2021). WO2021111475A1 - Process for preparing tranexamic acid.
  • ResearchGate. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. [Link]

  • National Institutes of Health (NIH). (2022). Alternative routes to intravenous tranexamic acid for postpartum hemorrhage: A systematic search and narrative review. [Link]

  • PubMed. Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. [Link]

  • Scholars Research Library. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate | Abstract. [Link]

  • LookChem. (2015). An improved and practical synthesis of tranexamic acid. [Link]

  • National Institutes of Health (NIH). (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. [Link]

  • ResearchGate. Synthesis of tranexamic acid by Xie et al. “Reprinted (adapted) with.... [Link]

  • Wikipedia. Reductive amination. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Osaka Prefecture University. (2020). One-Flow Synthesis of Tranexamic Acid. [Link]

  • PubMed. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. [Link]

  • Wikipedia. Tranexamic acid. [Link]

  • U.S. Food and Drug Administration (FDA). (2009). Center for Drug Evaluation and Research - NDA 022-430. [Link]

  • National Institutes of Health (NIH). (2025). Tranexamic Acid - StatPearls. [Link]

  • PubMed. (1992). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship in Laboratory Operations

Foundational Principles: Understanding the Compound's Profile

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional molecule containing both an aldehyde and a methyl ester group. This structure informs its potential reactivity and dictates the necessary precautions for its handling and disposal. While specific toxicity data is limited, it is prudent to treat this compound with the caution afforded to other reactive aldehydes and esters.

Key Hazard Considerations (Inferred from Analogous Compounds):

  • Irritation: Similar to other aldehydes and esters, it may cause skin, eye, and respiratory tract irritation.[1][2][3]

  • Flammability: While not highly flammable, it should be kept away from open flames and high temperatures.[4]

  • Reactivity: Aldehydes can be sensitive to air and light and may undergo oxidation.[2] Incompatible materials to consider for segregation include strong oxidizing agents, strong bases, and strong acids.[1][5][6]

The following table summarizes the key safety and physical property information extrapolated from analogous compounds, which should be considered when handling and disposing of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

PropertyInferred Value/CharacteristicRationale/Analogous Compound
Physical State LiquidGeneral chemical information.
Primary Hazards Skin, eye, and respiratory irritantBased on SDS for Benzaldehyde and Methyl cyclohexanecarboxylate.[1][3]
Incompatibilities Strong oxidizing agents, strong bases, strong acidsGeneral reactivity of aldehydes and esters.[1][5][6]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coatStandard laboratory practice for handling organic chemicals.[2]

Pre-Disposal: Immediate Safety and Spill Management

Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

2.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn.

2.2. Spill Management: In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate must be conducted in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]

Step 1: Waste Identification and Classification

All unused, expired, or contaminated (1r,4r)-Methyl 4-formylcyclohexanecarboxylate must be treated as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste stream classification.

Step 2: Containerization

Proper containerization is crucial to prevent leaks and reactions.

  • Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are suitable.[11][12]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate"

    • The approximate concentration and quantity

    • The date accumulation started

    • The associated hazards (e.g., "Irritant")[13]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[9]

Step 3: Waste Segregation

To prevent dangerous reactions, segregate waste containing (1r,4r)-Methyl 4-formylcyclohexanecarboxylate from incompatible materials.

  • Primary Segregation: Keep organic solvent waste separate from aqueous and solid waste.

  • Incompatibility: Do not mix with strong oxidizing agents, strong bases, or strong acids.[5][14] Refer to a chemical incompatibility chart for detailed guidance.[15][16]

Step 4: Storage

Store the labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by a licensed hazardous waste contractor.[13][17]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[11]

  • Ventilation: The storage area should be well-ventilated.

Step 5: Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8] These certified professionals will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely through incineration.[4]

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

DisposalWorkflow cluster_0 Disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Start Waste Generated Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) Identify->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Secondary Containment in SAA Containerize->Store Pickup Arrange for EHS/ Licensed Contractor Pickup Store->Pickup End Proper Disposal (e.g., Incineration) Pickup->End

Caption: Disposal workflow for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Conclusion: A Commitment to Excellence

The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. By adhering to this comprehensive disposal protocol for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, you are not only ensuring compliance with regulatory standards but also fostering a culture of safety and environmental stewardship within your laboratory. This commitment to best practices is integral to the trust placed in us as scientific professionals.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]

  • Carl ROTH. (2024, November 4). Benzaldehyde 101560 - Safety Data Sheet. Retrieved from [Link]

  • Aldehyde Disposal. (n.d.). Retrieved from [Link]

  • Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Reactive Chemicals. Retrieved from [Link]

  • De La Salle University. (2017, March). Laboratory Hazardous Waste Management Plan. Retrieved from [Link]

  • Aldex®. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [https://www. Aldex.com/]([Link]. Aldex.com/)

  • Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Ball State University. (n.d.). BSU Laboratory Waste Management Plan. Retrieved from [Link]

  • Western Carolina University. (n.d.). Laboratory Waste Management Plan. Retrieved from [Link]

  • Johns Hopkins University. (2017, August 2). Incompatible chemicals in waste containers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980, April). EPA's Chemical Compatibility Chart. Retrieved from [Link]

  • GAIACA. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • California State University San Marcos. (n.d.). Incompatibility Chart. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

Operational Guide to Personal Protective Equipment for Handling (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling and disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (CAS No. 54274-80-5). As drug development professionals, our commitment to safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: A Data-Informed Approach

A thorough review of available Safety Data Sheets (SDS) indicates a lack of specific GHS hazard classification data for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.[1] In such cases, a conservative approach grounded in the principles of chemical similarity is the most responsible course of action.

We will therefore base our primary hazard assessment on the closely related analog, (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. This structural analog contains the same core cyclohexanecarboxaldehyde moiety, which is the likely driver of its toxicological profile. According to GHS classifications, this related compound is known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]

Assumed Hazards Based on Structural Analogy:

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[2][3]

Given these assumed hazards, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of vapors or aerosols.

Core Directive: Engineering Controls as the First Line of Defense

Before detailing Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control must always be robust engineering controls.

  • Chemical Fume Hood: All manipulations of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to mitigate respiratory exposure.[4][5]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6]

  • Accessible Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be tailored to the specific procedure and the associated risk of exposure. The following protocols are mandatory for all personnel.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.[2]

  • Standard Operations: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard must be worn.[7]

  • High-Splash Risk Procedures: For tasks involving larger volumes, heating, or potential for splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[4][8] Standard safety glasses with side shields are insufficient.

Hand Protection

The aldehyde functional group necessitates the use of specific, chemical-resistant gloves to prevent skin irritation.[8]

  • Glove Type: Single-use nitrile gloves are the recommended standard.[4][8] Latex gloves are not suitable as they offer poor resistance to many organic chemicals and can readily degrade.[8]

  • Glove Inspection and Technique: Always inspect gloves for tears or punctures before use.[9] Use proper glove removal techniques to avoid contaminating your skin.[10] For extended procedures or when handling higher concentrations, consider double-gloving.[4]

  • Immediate Removal: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.

Body Protection

Protecting the skin from accidental splashes is crucial.

  • Laboratory Coat: A clean, fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing.[7]

  • Chemical Apron: For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]

  • Personal Clothing: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[7] Shoes should be made of a non-porous material.[8]

Respiratory Protection

When engineering controls are properly used, respiratory protection is typically not required for routine handling. However, it is essential in specific scenarios:

  • Spill Cleanup: In the event of a significant spill, respiratory protection will be required.[8]

  • Engineering Control Failure: If a fume hood is not available or is malfunctioning, work must cease until the control is rectified. If immediate action is needed, a respirator may be required.

All respirator use must be part of a formal respiratory protection program that includes medical evaluation, fit testing, and training.[7]

Summary of PPE Requirements

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Aliquoting Chemical splash gogglesNitrile glovesFully buttoned laboratory coatWork within a certified chemical fume hood
Solution Preparation Chemical splash gogglesNitrile glovesFully buttoned laboratory coatWork within a certified chemical fume hood
Large-Scale Transfers (>100 mL) Face shield over chemical splash gogglesNitrile gloves (double-gloving recommended)Chemical-resistant apron over laboratory coatWork within a certified chemical fume hood
Spill Cleanup Face shield over chemical splash gogglesChemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges

Procedural Workflow for Safe Handling

The following diagram outlines the decision-making process for ensuring safety during the handling of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

G cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Post-Operation & Disposal A Assess Task (e.g., Weighing, Transfer) B Verify Engineering Controls (Fume Hood, Eyewash) A->B Always First C Select Eye/Face Protection (Goggles vs. Face Shield) B->C D Select Hand Protection (Nitrile Gloves) B->D E Select Body Protection (Lab Coat, Apron) B->E F Execute Procedure in Fume Hood G Monitor for Spills or Contamination F->G H Doff PPE Correctly G->H I Segregate Hazardous Waste H->I J Wash Hands Thoroughly I->J

Caption: PPE selection and operational workflow for safe handling.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle. All materials contaminated with (1r,4r)-Methyl 4-formylcyclohexanecarboxylate must be treated as hazardous waste.[11]

  • Waste Segregation: Collect all liquid and solid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed.[11]

  • Container Management: Use containers that are in good condition and compatible with the chemical.[11] Keep containers closed except when adding waste.

  • Empty Containers: Any "empty" container that held (1r,4r)-Methyl 4-formylcyclohexanecarboxylate must also be disposed of as hazardous waste.[11]

  • Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]

By adhering to these protocols, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate. (n.d.). Capot Chemical. Retrieved from [Link]

  • Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.